LEAP-2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
MTPFWRGVSLRPIGASCRDDSECITRLCRKRRCSLSVAQE |
Origin of Product |
United States |
Foundational & Exploratory
The Dual-Faceted Role of LEAP-2: An Endogenous Modulator of the Ghrelin Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of the ghrelin system, exhibiting a dual mechanism of action as both a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of the function and mechanism of action of this compound, with a focus on its physiological roles in appetite regulation, growth hormone secretion, and glucose homeostasis. Detailed summaries of quantitative data, experimental protocols for key in vitro and in vivo assays, and visualizations of the associated signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction
Initially identified as an antimicrobial peptide, Liver-Expressed Antimicrobial Peptide 2 (this compound) has been recognized as the first known endogenous antagonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR).[1][2][3] This discovery has profound implications for our understanding of the ghrelin system, which plays a pivotal role in regulating energy balance and metabolism. Ghrelin, the "hunger hormone," stimulates appetite and the release of growth hormone (GH).[3][4] this compound counteracts these effects, suggesting a sophisticated endogenous mechanism for fine-tuning ghrelin's actions.[5][6]
This compound is a 40-amino acid peptide, and its circulating levels are regulated by metabolic status, generally in opposition to ghrelin.[3][7] For instance, this compound levels increase after feeding and in states of positive energy balance, such as obesity, while they decrease during fasting.[3][7] This dynamic interplay between this compound and ghrelin positions the this compound/ghrelin ratio as a key determinant of GHSR activity.[7][8]
This guide will delve into the molecular mechanisms underpinning this compound's function, its physiological effects, and the experimental methodologies used to study this intriguing peptide.
Mechanism of Action
This compound exerts its effects on the GHSR through a dual mechanism: competitive antagonism and inverse agonism.
-
Competitive Antagonism: this compound directly competes with ghrelin for binding to the GHSR.[2][9] This competitive interaction prevents ghrelin from activating the receptor and initiating downstream signaling cascades.
-
Inverse Agonism: The GHSR exhibits a high degree of constitutive activity, meaning it can signal even in the absence of an agonist like ghrelin.[10] this compound acts as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing this basal signaling.[2][11]
The N-terminal region of the this compound peptide is crucial for its binding and activity at the GHSR.[12]
Signaling Pathways
The GHSR is a G protein-coupled receptor (GPCR) that can couple to various G protein subtypes, leading to the activation of distinct downstream signaling pathways. This compound modulates these pathways by inhibiting both ghrelin-induced and constitutive receptor activity.
Gαq/11 Pathway in Pituitary Somatotrophs
In the pituitary gland, ghrelin binding to GHSR on somatotroph cells activates the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key step in stimulating the secretion of growth hormone (GH). This compound blocks this pathway by preventing ghrelin binding and reducing the receptor's basal activity.[2][3]
Caption: GHSR signaling via the Gαq pathway in pituitary somatotrophs.
Gαs Pathway in Hypothalamic NPY/AgRP Neurons
In the arcuate nucleus of the hypothalamus, ghrelin activates GHSR on neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent stimulators of appetite. This activation proceeds through the Gαs pathway, leading to the stimulation of adenylyl cyclase (AC), an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This cascade ultimately results in neuronal depolarization and the release of orexigenic peptides. This compound counteracts this by hyperpolarizing these neurons and preventing ghrelin-induced activation.[2][3]
Caption: GHSR signaling via the Gαs pathway in hypothalamic NPY/AgRP neurons.
Gαi Pathway in Pancreatic β-cells
Ghrelin can also influence insulin secretion from pancreatic β-cells via a Gαi-coupled pathway. This pathway inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent inhibition of glucose-stimulated insulin secretion (GSIS). By antagonizing ghrelin's action, this compound can disinhibit this pathway, thereby potentially enhancing insulin release.[2][13]
Caption: GHSR signaling via the Gαi pathway in pancreatic β-cells.
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of this compound with the ghrelin receptor and its physiological effects.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species | Cell Line/System | Value | Reference |
| Binding Affinity (Ki) | Human | HEK293 cells expressing GHSR | 1.26 ± 0.05 nM | [11] |
| Human | Not Specified | ~1 nM | [10] | |
| IC50 (Inhibition of Ghrelin-induced Ca2+ mobilization) | Human | HEK293 cells expressing GHSR | 6 nM | [14] |
| Coelacanth | HEK293T cells | 1.90 nM (for Lc-ghrelin) | [15] | |
| IC50 (Inverse Agonist Activity) | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Effects of this compound on Food Intake
| Species | Dose & Route | Experimental Condition | Effect on Food Intake | Reference |
| Mouse | 0.45 nmol & 1.5 nmol, ICV | Ad libitum fed | Dose-dependent decrease | [16] |
| Mouse | 1.5 nmol, ICV | Overnight fasted | Tendency to decrease | [2] |
| Rat | 8 nmol, ICV | Overnight fasted | Significant inhibition | [1] |
| Mouse | 1.5 nmol, ICV (pre-treatment) | Ghrelin-induced (0.45 nmol) | Significant reduction | [2] |
| Rat | 1 nmol & 3 nmol, ICV (pre-treatment) | Ghrelin-induced (0.1 nmol) | Dose-dependent suppression | [3] |
Table 3: In Vivo Effects of this compound on Growth Hormone (GH) Secretion
| Species | Dose & Route | Experimental Condition | Effect on GH Secretion | Reference |
| Mouse | Not Specified | Ghrelin-induced | Dose-dependent suppression | [17] |
| Mouse | Not Specified | Blockade with monoclonal antibody | Increased GH levels | [17] |
Table 4: In Vivo Effects of this compound on Glucose Metabolism
| Species | Dose & Route | Experimental Condition | Effect on Glucose Metabolism | Reference |
| Mouse | 30 µg/kg, IP (14 days) | High-fat diet/STZ-induced T2D | Improved glucose tolerance | [14] |
| Mouse | 1.5 nmol, ICV | Fasting-induced refeeding (lean) | No change in blood glucose | [2] |
| Mouse | 1.5 nmol, ICV | Fasting-induced refeeding (obese) | Lowered blood glucose | [2] |
| Human | Infusion (41.2 ± 1.1 ng/mL plasma conc.) | Ad libitum meal test | Lowered postprandial plasma glucose | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Competitive Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound to the GHSR.
Caption: Workflow for a radioligand competitive binding assay.
Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably or transiently expressing the human GHSR.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine protein concentration.[7]
-
-
Binding Reaction:
-
In a 96-well plate, add a constant amount of cell membranes (e.g., 10-20 µg protein/well).
-
Add a fixed concentration of a suitable radioligand (e.g., [125I]-His9-ghrelin) at a concentration close to its Kd.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For non-specific binding control wells, add a high concentration of unlabeled ghrelin.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer (e.g., 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit ghrelin-induced increases in intracellular calcium.
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol:
-
Cell Culture and Plating:
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The buffer may also contain an anion transport inhibitor like probenecid to prevent dye leakage.
-
Remove the growth medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells with the physiological buffer to remove extracellular dye.[20][21]
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the physiological buffer.
-
Add the this compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Prepare a solution of ghrelin at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence plate reader (e.g., FlexStation) capable of automated liquid addition.
-
Initiate fluorescence reading (Excitation ~490 nm, Emission ~525 nm) and, after establishing a baseline, inject the ghrelin solution into the wells.
-
Continue to record the fluorescence signal for a period to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, with the response to ghrelin alone representing 100% and the baseline representing 0%.
-
Plot the percentage inhibition against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
-
In Vivo Food Intake Measurement
This protocol outlines the procedure for assessing the effect of this compound on food intake in rodents.
Protocol:
-
Animal Acclimation and Housing:
-
Individually house male C57BL/6 mice in cages with free access to standard chow and water.
-
Acclimate the animals to the experimental conditions, including handling and injection procedures, for several days before the experiment.
-
-
Drug Administration:
-
For intracerebroventricular (ICV) administration, animals must be surgically implanted with a guide cannula into a cerebral ventricle (e.g., the lateral ventricle).
-
On the day of the experiment, dissolve this compound in sterile saline or artificial cerebrospinal fluid.
-
Administer the desired dose of this compound (e.g., 0.45 or 1.5 nmol in a small volume like 1-2 µL) via the ICV cannula. Control animals receive vehicle alone.
-
For studies investigating the antagonism of ghrelin, co-administer or pre-administer this compound with a known orexigenic dose of ghrelin.
-
-
Food Intake Measurement:
-
Immediately after injection, provide a pre-weighed amount of food in the cage.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Calculate the cumulative food intake for each animal.
-
-
Data Analysis:
-
Compare the food intake between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Present the data as mean ± SEM.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to evaluate the effect of this compound on glucose clearance.
Protocol:
-
Animal Preparation:
-
Use mice (e.g., a model of type 2 diabetes or wild-type controls) and acclimate them to handling.
-
Administer this compound or vehicle (e.g., 30 µg/kg, IP) daily for a specified period (e.g., 14 days) prior to the IPGTT.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
-
IPGTT Procedure:
-
Record the body weight of each fasted animal.
-
Take a baseline blood glucose measurement (t=0) from the tail vein using a glucometer.
-
Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal (IP) injection.
-
Measure blood glucose from the tail vein at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose injection.
-
-
Data Analysis:
-
Plot the blood glucose levels over time for both the this compound treated and control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the blood glucose levels at each time point and the total AUC between the groups using appropriate statistical methods.
-
Conclusion
This compound is a pivotal endogenous regulator of the ghrelin system, acting as both a competitive antagonist and an inverse agonist at the GHSR. Its dynamic regulation by metabolic status and its ability to counteract the orexigenic and other metabolic effects of ghrelin highlight its importance in maintaining energy homeostasis. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, are crucial for advancing research into the therapeutic potential of targeting the this compound/ghrelin axis for metabolic disorders such as obesity and type 2 diabetes. Further investigation into the nuanced roles of this compound in various physiological and pathological states will undoubtedly uncover new avenues for drug development.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seeking Ligand Bias: Assessing GPCR Coupling to Beta-Arrestins for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 17. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 18. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. hellobio.com [hellobio.com]
- 21. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of LEAP-2: A Comprehensive Technical Review
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, history, and mechanism of action of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), a key regulator of the ghrelin system.
Abstract
Initially identified in 2003 as an antimicrobial peptide, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical player in metabolic regulation. A landmark discovery in 2018 revealed this compound as the first known endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHS-R1a), the receptor for the orexigenic hormone ghrelin. This finding has fundamentally reshaped our understanding of the ghrelin-axis, introducing a new layer of physiological control over appetite, growth hormone secretion, and glucose homeostasis. This technical guide provides a comprehensive review of the discovery and history of this compound, detailing its mechanism of action, the key experiments that elucidated its function, and its physiological significance.
Discovery and Historical Timeline
The journey of this compound from an immune peptide to a key metabolic hormone is a testament to the evolving landscape of endocrinology.
-
2003: this compound is first identified in human blood ultrafiltrate as a 40-amino acid peptide, cleaved from a 77-amino acid precursor.[1] Its initial characterization points towards a role in the innate immune system due to its structural similarities to other antimicrobial peptides.[1]
-
2018: A pivotal study by Ge et al. identifies this compound as an endogenous antagonist of the ghrelin receptor, GHS-R1a.[2] This discovery was the result of screening a library of secreted proteins against a panel of G protein-coupled receptors (GPCRs).[3] This finding marked a paradigm shift, establishing this compound as a crucial regulator of the ghrelin system.[2][3]
-
Post-2018: Subsequent research rapidly expanded on the physiological roles of this compound, confirming its functions as both a competitive antagonist and an inverse agonist of GHS-R1a.[3][4] Studies have since delved into its regulatory effects on food intake, growth hormone release, and glucose metabolism, solidifying its position as a significant metabolic hormone.[3][5][6]
Mechanism of Action: A Dual Regulator of the Ghrelin Receptor
This compound exerts its effects by directly interacting with the ghrelin receptor, GHS-R1a, a G protein-coupled receptor with high constitutive activity.[4][5] this compound's mechanism of action is twofold:
-
Competitive Antagonism: this compound competes with ghrelin for binding to the GHS-R1a.[3][7] By occupying the receptor's binding site, this compound prevents ghrelin from activating downstream signaling pathways that stimulate appetite and growth hormone release.[3][5]
-
Inverse Agonism: Even in the absence of ghrelin, the GHS-R1a exhibits a significant level of basal, or constitutive, activity.[1][5] this compound acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation, thereby reducing this basal signaling.[4][5]
This dual mechanism allows this compound to provide a robust and fine-tuned regulation of the ghrelin system, responding to the body's energy status.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interaction with the ghrelin receptor and its physiological effects.
Table 1: Binding Affinities and Potency of this compound and Ghrelin
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Species | Reference |
| This compound | GHS-R1a | Competitive Binding | Ki | ~1 | Human | |
| Ghrelin | GHS-R1a | Competitive Binding | Ki | ~1 | Human | [3] |
| This compound | GHS-R1a | Functional Antagonism | IC50 | 6 | Human | [8] |
| Ghrelin | GHS-R1a | Functional Agonism | EC50 | ~1 | Human |
Table 2: In Vivo Dose-Response of this compound on Food Intake
| Species | Administration Route | This compound Dose | Ghrelin Dose (for antagonism studies) | Effect on Food Intake | Reference |
| Mouse | ICV | 1.5 nmol | 0.45 nmol | Significant inhibition of ghrelin-induced feeding | [6][9] |
| Rat | ICV | 8 nmol | 1.5 nmol | Significant inhibition of ghrelin-induced feeding | [9] |
| Mouse | Peripheral (i.p./s.c.) | 3-20 fold higher than ghrelin | Various | Blunted ghrelin-induced food intake | [3][5] |
Table 3: Circulating Levels of this compound and Ghrelin in Different Metabolic States
| Species | Condition | This compound (ng/mL) | Ghrelin (ng/mL) | This compound/Ghrelin Molar Ratio | Reference |
| Mouse | Fed (Lean) | 2.4 ± 0.4 | 0.29 ± 0.025 | ~10 | [5] |
| Mouse | Fasted (Lean) | 0.75 ± 0.05 | 0.7 ± 0.05 | ~1 | [5] |
| Mouse | Fed (Obese) | 14.0 - 17.5 | 0.37 - 0.62 | ~50 | [5] |
| Human | Fasting (Lean) | 2.6 - 3.9 | 0.07 - 0.09 | 10 - 30 | [5] |
| Human | Fed (Lean) | 2.18 - 3.71 | 0.11 - 0.37 | 10 - 20 | [5] |
| Human | Fasting (Obese) | 3.3 - 6.5 | 0.08 - 0.48 | 25 - 150 | [5] |
| Human | Fed (Obese) | 3.71 - 6.98 | 0.09 - 0.10 | 25 - 170 | [5] |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been instrumental in characterizing this compound's function.
GHS-R1a Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound and ghrelin to the GHS-R1a.
Principle: This assay measures the ability of unlabeled this compound or ghrelin to compete with a radiolabeled or fluorescently tagged ghrelin analog for binding to cells expressing GHS-R1a.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing human GHS-R1a are cultured to confluence in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
Binding Reaction: A fixed concentration of radiolabeled ghrelin (e.g., [125I]-His-Ghrelin) is incubated with the cell membranes in a binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Competition: Increasing concentrations of unlabeled this compound or ghrelin are added to the reaction to compete for binding.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[1]
GHS-R1a Inverse Agonism Assay (Inositol Phosphate Accumulation)
This assay is used to assess the ability of this compound to inhibit the constitutive activity of GHS-R1a.
Principle: GHS-R1a is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates (IPs). This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite, as an indicator of receptor activity.
Methodology:
-
Cell Culture: HEK293 cells stably expressing GHS-R1a are seeded in 96-well plates and grown to near confluence.
-
Cell Labeling (optional, for radioactive assays): Cells are labeled overnight with myo-[3H]inositol.
-
Stimulation: Cells are washed and incubated in a stimulation buffer containing LiCl (which inhibits the degradation of IP1).
-
Treatment: Cells are treated with increasing concentrations of this compound or a known inverse agonist for a defined period (e.g., 30-60 minutes).
-
Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are extracted.
-
Quantification: The amount of accumulated IP1 is quantified using either a radioactive detection method (scintillation counting) or a non-radioactive HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[10][11]
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 for the inverse agonist effect is determined.
In Vivo Food Intake Studies in Rodents
These experiments are crucial for evaluating the physiological effects of this compound on appetite.
Principle: The effect of centrally or peripherally administered this compound on food consumption is measured in mice or rats.
Methodology:
-
Animal Models: Adult male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are individually housed to allow for accurate food intake measurement.
-
Surgical Procedures (for ICV administration): For intracerebroventricular (ICV) injections, animals are anesthetized, and a guide cannula is stereotaxically implanted into a cerebral ventricle (e.g., the lateral or third ventricle).[12][13] Animals are allowed to recover for at least one week.
-
Acclimatization: Animals are acclimatized to the experimental conditions, including handling and mock injections.
-
Fasting/Feeding Paradigm: Experiments can be conducted in ad libitum fed, fasted, or refed conditions to assess the effect of this compound under different energy states.
-
Drug Administration:
-
Food Intake Measurement: Pre-weighed food is provided immediately after injection, and the amount of food consumed is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.[12][14]
-
Data Analysis: Cumulative food intake is calculated and compared between the this compound treated and vehicle control groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving this compound and a typical experimental workflow for its characterization.
Physiological Significance and Future Directions
The discovery of this compound has profound implications for our understanding of energy homeostasis. The dynamic interplay between ghrelin and this compound provides a sophisticated mechanism for regulating appetite and metabolism in response to nutritional cues. In states of energy surplus, such as after a meal or in obesity, elevated this compound levels are thought to antagonize ghrelin's orexigenic drive and reduce the constitutive activity of GHS-R1a, thereby promoting satiety.[5] Conversely, during periods of fasting or energy deficit, decreased this compound levels may permit ghrelin to stimulate appetite and mobilize energy stores.[5]
This intricate regulatory system presents exciting new avenues for therapeutic intervention in metabolic disorders. Targeting the this compound/ghrelin ratio could offer a novel strategy for the treatment of obesity, Prader-Willi syndrome, and other conditions characterized by dysregulated appetite. Further research is warranted to fully elucidate the therapeutic potential of this compound-based therapies and to explore the broader physiological roles of this fascinating hormone.
Conclusion
The journey of this compound from a putative antimicrobial peptide to a key metabolic regulator highlights the dynamic nature of scientific discovery. Its identification as an endogenous antagonist and inverse agonist of the ghrelin receptor has unveiled a previously unknown layer of control within a critical physiological system. The comprehensive data and methodologies presented in this technical guide provide a foundation for researchers and drug development professionals to further explore the biology of this compound and its potential as a therapeutic target for metabolic diseases. The continued investigation of the this compound/ghrelin axis promises to yield valuable insights into the complex interplay of hormones that govern our energy balance.
References
- 1. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inconsistencies in the Hypophagic Action of Intracerebroventricular Insulin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
LEAP-2 gene expression and regulation in liver cells
An In-depth Technical Guide on LEAP-2 Gene Expression and Regulation in Liver Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liver-Expressed Antimicrobial Peptide 2 (this compound) is a hepatokine that has garnered significant interest for its dual roles in innate immunity and metabolism.[1] Initially identified as an antimicrobial peptide, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the orexigenic hormone ghrelin.[2][3] By competitively inhibiting ghrelin's binding and signaling, this compound plays a critical counter-regulatory role in appetite, glucose homeostasis, and energy balance.[1][2] The liver, and specifically hepatocytes, are the primary source of circulating this compound, making the study of its hepatic gene expression and regulation crucial for understanding its physiological functions and therapeutic potential in metabolic diseases.[2][4][5]
Hepatic Expression of this compound
Single-cell and single-nucleus RNA sequencing data have confirmed that LEAP2 gene expression is highly enriched in the liver.[4] Within the liver, hepatocytes are the predominant cell type expressing LEAP2, with lower levels of expression detected in cholangiocytes and stellate cells.[4] The high expression in hepatocytes aligns with the co-expression of insulin receptors (INSR) and glucagon receptors (GCGR), underscoring the liver's role as a central hub for metabolic regulation of this compound.[4][5]
Regulation of this compound Gene Expression in Liver Cells
The transcriptional control of the LEAP2 gene in hepatocytes is a complex process, integrating signals from nutritional status, hormonal fluctuations, and inflammatory pathways. This intricate regulation ensures that this compound levels are dynamically adjusted to meet physiological demands.
Metabolic and Hormonal Regulation
Nutrient availability and the corresponding hormonal responses are key drivers of hepatic LEAP2 expression.
-
Insulin and Glucose: In the postprandial state, elevated glucose and insulin levels stimulate LEAP2 gene expression.[4] Studies in mice have shown that the upregulation of this compound after a meal is offset by insulin receptor antagonism, confirming insulin's direct regulatory role.[5][6][7] This suggests that in states of energy surplus, the liver increases the production of this compound to counteract the orexigenic drive of ghrelin.
-
Glucagon: In contrast to insulin, glucagon appears to suppress this compound. In humans, glucagon infusions lead to a significant decrease in plasma this compound levels.[5][6] This indicates that during fasting states, when glucagon is dominant, the suppression of the ghrelin antagonist this compound may facilitate ghrelin's role in stimulating appetite and maintaining energy homeostasis.
-
Ghrelin: Ghrelin itself regulates its own inhibitor. In the liver, ghrelin inhibits LEAP2 expression through a GHSR-dependent pathway involving the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK suppresses the activity of sterol regulatory element-binding protein 1 (SREBP1), a transcription factor that may be involved in promoting LEAP2 expression.[2]
Inflammatory Regulation
As an antimicrobial peptide, this compound is an integral part of the innate immune system, and its expression is robustly induced by inflammatory stimuli.
-
Bacterial Components: In response to bacterial infection, LEAP2 is induced in the liver.[2] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of LEAP2 expression. This regulation likely occurs through canonical inflammatory signaling pathways such as the Toll-like receptor (TLR) pathway.[1]
-
Pro-inflammatory Cytokines: Inflammatory factors such as TNF-α and IL-1β can enhance LEAP2 expression, linking the regulation of this metabolic hormone to the broader immune and inflammatory response.[1][8]
Signaling Pathways
The integration of metabolic and inflammatory signals converges on key signaling cascades within the hepatocyte to control LEAP2 transcription.
Caption: Key signaling pathways regulating this compound gene expression in hepatocytes.
Quantitative Data on this compound Expression
The following tables summarize findings on the regulation of this compound expression. While precise fold-changes can vary by experimental system, these tables reflect the direction and general magnitude of reported changes.
Table 1: Regulation of this compound Expression by Metabolic and Hormonal Stimuli
| Stimulus/Condition | Model System | Observed Effect on this compound Expression | Reference |
| Obesity (Diet-induced) | Mouse Liver | ~2-fold increase | [2] |
| Obesity (Human) | Plasma | Significantly higher levels | [2][9] |
| Postprandial State | Mice | Upregulation (offset by insulin receptor antagonism) | [5][7] |
| Ghrelin Administration | Mouse Liver | Suppression | [2] |
| Glucagon Infusion | Human Plasma | Significant decrease | [5][6] |
Table 2: this compound Expression in Liver Disease
| Disease State | Model System | Observed Effect on this compound Expression | Reference |
| Simple Steatosis (vs. Healthy) | Human Serum & Liver | Significant increase | [10] |
| MASH (vs. Simple Steatosis) | Human Serum & Liver | Significant further increase | [4][10] |
| Liver Fibrosis | Human Plasma & Liver | Positive correlation | [11][12] |
Experimental Protocols
Protocol: Quantification of LEAP2 mRNA by RT-qPCR
This protocol provides a method for measuring the relative abundance of LEAP2 mRNA in hepatocyte cultures or liver tissue.
Caption: Standard workflow for quantifying this compound mRNA expression via RT-qPCR.
Methodology:
-
Sample Preparation: Collect cultured hepatocytes or flash-frozen liver tissue. Homogenize tissue samples in an appropriate lysis buffer.[13]
-
RNA Extraction: Isolate total RNA using a phenol-chloroform-based method (e.g., TRIzol) or a commercial silica-column kit, including a DNase I treatment step to remove genomic DNA contamination.
-
RNA Quality and Quantification: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on an agarose gel.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme, a mix of oligo(dT) and random hexamer primers, and dNTPs.
-
qPCR: Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for LEAP2 and a stable housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA template. Run the reaction on a real-time PCR instrument with an appropriate thermal cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the LEAP2 Ct value to the housekeeping gene Ct value (ΔCt = CtLEAP2 - CtGAPDH). Calculate the relative expression compared to a control group using the 2-ΔΔCt method.[14]
Protocol: this compound Promoter Activity Reporter Assay
This protocol allows for the functional analysis of the LEAP2 promoter and the identification of regulatory elements and transcription factors.
Caption: Experimental workflow for analyzing this compound promoter activity.
Methodology:
-
Construct Generation: Amplify the 5'-flanking region (promoter) of the LEAP2 gene from genomic DNA and clone it into a promoterless luciferase reporter vector (e.g., pGL3-Basic).
-
Cell Culture and Transfection: Plate a suitable liver cell line (e.g., HepG2, Huh7) in 24- or 48-well plates. Co-transfect the cells with the LEAP2-promoter construct and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) using a suitable transfection reagent.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the stimuli of interest (e.g., insulin, ghrelin, LPS) or vehicle control. Incubate for an appropriate duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency. Express the results as fold change relative to the vehicle-treated control group.
Conclusion and Future Directions
The expression of the LEAP2 gene in hepatocytes is tightly controlled by a sophisticated network of metabolic, hormonal, and inflammatory signals. This regulation positions this compound as a critical link between nutrient status, innate immunity, and the ghrelin system. A thorough understanding of these regulatory pathways is essential for developing therapeutic strategies that target this compound for metabolic disorders such as obesity, type 2 diabetes, and metabolic dysfunction-associated steatohepatitis (MASH). Future research should aim to precisely identify the key transcription factors and promoter elements that mediate these responses, which will be vital for designing targeted pharmacological interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide with Dual Roles in Immune and Metabolic Regulation: Liver-Expressed Antimicrobial Peptide-2 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of LEAP2 by insulin and glucagon in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Regulation of LEAP2 by insulin and glucagon in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Ghrelin-LEAP2 interactions along the stomach-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum LEAP2 Levels Across the Spectrum of Metabolic Dysfunction-Associated Fatty Liver Disease: A Potential Noninvasive Biomarker for Severity Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghrelin–LEAP2 interactions along the stomach–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonic effect of ghrelin and this compound on hepatic stellate cell activation and liver fibrosis in obesity-associated nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Cell Type-specific Gene Expression Profiling in the Mouse Liver [jove.com]
- 14. Frontiers | Study on gene expression in the liver at various developmental stages of human embryos [frontiersin.org]
The Physiological Role of LEAP-2 in Human Energy Metabolism: An In-depth Technical Guide
Introduction
Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical regulator of human energy metabolism.[1][2][3] This peptide hormone is now recognized as the first known endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[2][3][4][5][6] this compound's interaction with the ghrelin-GHSR axis places it at a crucial juncture in the control of appetite, glucose homeostasis, and overall energy balance.[1][3][4][7][8] Its circulating levels are dynamically regulated by nutritional status, exhibiting an inverse relationship with the orexigenic hormone ghrelin.[2][9] This guide provides a comprehensive technical overview of the physiological role of this compound, focusing on its mechanism of action, regulation, and its effects on key metabolic processes, intended for researchers, scientists, and professionals in drug development.
This compound and the Ghrelin Receptor: A Counter-regulatory System
The primary mechanism through which this compound exerts its metabolic effects is by modulating the activity of the GHSR.[2][6][10][11] This G protein-coupled receptor (GPCR) is unique in that it possesses a high degree of constitutive activity, meaning it can signal in the absence of a stimulating ligand.[2][6]
Antagonistic and Inverse Agonist Activity:
-
Competitive Antagonist: this compound acts as a competitive antagonist to ghrelin, binding to the GHSR to block the binding of acylated ghrelin, the active form of the hormone.[2][6] This action directly counteracts ghrelin's well-known effects on stimulating appetite and promoting food intake.[1][7][8][12]
-
Inverse Agonist: Perhaps more significantly, this compound functions as an inverse agonist of the GHSR.[2][4][5][6] By binding to the receptor, this compound stabilizes it in an inactive conformation, thereby suppressing its constitutive, ghrelin-independent signaling.[2][6] This dual action makes this compound a potent inhibitor of the ghrelin system.[2][6]
The interplay between this compound and ghrelin creates a sophisticated regulatory system where the this compound/ghrelin molar ratio in circulation appears to be a key determinant of GHSR activity, fine-tuning energy balance in response to metabolic cues.[2]
Quantitative Data on this compound Function and Regulation
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding characteristics and circulating levels in different metabolic states.
Table 1: this compound and GHSR Interaction
| Parameter | Value | Species | Comments | Reference |
| IC50 for GHSR Inhibition | 6 nM | Human | Half-maximal inhibitory concentration for antagonizing ghrelin-induced GHSR activation. | [1] |
| Antimicrobial Activity IC50 | ~5 µM | Human | Demonstrates that metabolic regulation is likely the primary physiological role. | [1] |
Table 2: Circulating Plasma this compound Concentrations in Humans
| Condition | Plasma this compound Concentration | Comments | Reference |
| Physiological Plasma Concentration | ~2 nM | In healthy individuals. | [1] |
| Fasting vs. Fed State | Decreases with fasting, increases postprandially. | Levels are inversely correlated with ghrelin. | [2][9] |
| Obesity (BMI > 40) | Significantly higher vs. lean individuals. | Positively correlates with BMI, body fat percentage, and insulin resistance. | [2][9] |
| After Bariatric Surgery (RYGB) | Decreased. | Consistent with weight loss and improved metabolic status. | [9] |
| Oral Glucose Administration | Increased. | Suggests a role for glucose in regulating this compound secretion. | [9] |
Regulation of this compound Expression and Secretion
This compound is primarily expressed and secreted by the liver and, to a lesser extent, the small intestine.[2][13] Its production and release are tightly regulated by the body's energy status.
-
Positive Energy Balance: In states of energy surplus, such as after a meal or in obesity, circulating this compound levels are elevated.[2][9] This is thought to be a counter-regulatory mechanism to suppress appetite and prevent further energy storage.[8]
-
Negative Energy Balance: Conversely, during periods of energy deficit, like fasting or after significant weight loss, plasma this compound concentrations decrease.[2][9] This reduction in the antagonistic signal from this compound may enhance the orexigenic effects of ghrelin to promote food seeking and intake.[9]
-
Hormonal Regulation: Pancreatic hormones, including insulin and glucagon, appear to modulate this compound levels.[13][14] Insulin has been shown to upregulate this compound secretion, which is consistent with its role as a signal of the fed state.[14][15]
Physiological Effects of this compound on Energy Metabolism
By antagonizing the ghrelin system, this compound influences several key aspects of energy homeostasis.
Appetite and Food Intake
This compound has a clear anorexigenic (appetite-suppressing) effect.[1][7][8] Central and peripheral administration of this compound has been shown to reduce food intake in both animal models and humans.[5][16][17] It achieves this by preventing ghrelin from activating orexigenic neurons, such as the Neuropeptide Y (NPY) and Agouti-related protein (AgRP) neurons in the arcuate nucleus of the hypothalamus.[2][10] Electrophysiological studies have demonstrated that this compound can hyperpolarize these neurons, thereby inhibiting their firing and blunting ghrelin's hunger-stimulating signal.[2][9]
Glucose Homeostasis
This compound plays a significant role in regulating blood glucose levels.[1][16][18]
-
Postprandial Glucose Control: Infusion of this compound in healthy men has been shown to lower postprandial glucose excursions.[4][16] This effect is mediated, at least in part, through the GHSR, as the glucoregulatory effects of this compound are absent in GHSR-null mice.[4][16]
-
Insulin Secretion and Sensitivity: The role of this compound in insulin dynamics is complex. Ghrelin is known to inhibit insulin secretion, and by antagonizing this effect, this compound may indirectly promote insulin release.[3][18] Some studies suggest this compound enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[18][19] Furthermore, plasma this compound levels are positively correlated with markers of insulin resistance, such as HOMA-IR, in obese individuals.[2] However, whether this is a causative or compensatory relationship requires further investigation. One study in a mouse model of type 2 diabetes showed that this compound treatment improved glucose tolerance without altering insulin sensitivity.[18]
Growth Hormone Secretion
Ghrelin is a potent stimulator of Growth Hormone (GH) release from the pituitary gland.[2][6] By blocking the GHSR, this compound administration has been demonstrated to reduce GH levels in both humans and mice.[2][13] This has implications for conditions of chronic caloric restriction where ghrelin-stimulated GH is important for maintaining blood glucose levels.[2]
Signaling Pathways and Regulatory Loops
The following diagrams illustrate the key signaling pathways and regulatory relationships involving this compound.
References
- 1. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. LEAP2 as a therapeutic target in obesity and cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - LEAP2 changes with body mass and food intake in humans and mice [jci.org]
- 10. phoenixpeptide.com [phoenixpeptide.com]
- 11. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. waltersport.com [waltersport.com]
- 14. Regulation of LEAP2 by insulin and glucagon in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma LEAP2 concentration is associated with energy intake and postprandial insulin increase depending on meal size but not weight status in men - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LEAP2 reduces postprandial glucose excursions and ad libitum food intake in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LEAP2 as a therapeutic target in obesity and cardiometabolic disorders | springermedizin.de [springermedizin.de]
- 18. LEAP2 ameliorates high fat diet-impaired glucose tolerance and enhances glucose-stimulated insulin secretion from β cells through PPARγ signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Endogenous LEAP-2 in Metabolic Health and Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), focusing on its differential endogenous levels in healthy versus obese individuals. This compound has emerged as a critical endogenous antagonist of the ghrelin receptor, positioning it as a key player in the regulation of energy homeostasis and a potential therapeutic target for metabolic disorders. This document details the quantitative differences in this compound concentrations, outlines the experimental protocols for its measurement, and visualizes its associated signaling pathways.
Core Function of this compound
This compound is a circulating peptide hormone, primarily produced by the liver and small intestine, that acts as an endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][2][3] By competitively binding to GHSR, this compound blocks the orexigenic (appetite-stimulating) and metabolic actions of acyl-ghrelin.[4][5] Furthermore, as an inverse agonist, it reduces the high constitutive activity of GHSR, even in the absence of ghrelin.[2][3] The interplay between acyl-ghrelin and this compound, often expressed as the this compound/acyl-ghrelin molar ratio, is now considered a crucial determinant of GHSR signaling tone in response to the body's metabolic state.[1][4]
Comparative Analysis of Endogenous this compound Levels
Circulating this compound levels are dynamically regulated by the body's energy status. Levels tend to decrease during periods of energy deficit, such as fasting or weight loss, and increase in states of energy surplus, such as after a meal or in chronic obesity.[2][6][7] This regulation positions this compound as a compensatory signal against overeating and excessive weight gain.[7]
Numerous studies have consistently demonstrated that plasma this compound concentrations are significantly elevated in individuals with obesity compared to their lean counterparts.[4][7][8][9] This increase is positively correlated with adverse metabolic parameters, including Body Mass Index (BMI), body fat percentage, fasting glucose, insulin resistance (HOMA-IR), and liver fat content.[2][4]
Data Summary: Human and Murine Studies
The following tables summarize quantitative data from key studies comparing this compound levels in healthy versus obese cohorts.
Table 1: this compound Levels in Human Cohorts
| Study Cohort | Condition | N | BMI ( kg/m ²) | Fasting Plasma this compound | Fasting Plasma Acyl-Ghrelin | This compound/Acyl-Ghrelin Molar Ratio | Citation |
| Human Subjects | Normal Weight | - | < 25 | - | - | ~28:1 | [2][4] |
| Overweight/Obese | - | 25 - 40 | No Significant Difference vs. Normal Weight | - | - | [2] | |
| Obese | - | > 40 | Significantly Higher vs. BMI < 40 | Lower | ~95:1 | [2][4] | |
| GHD Patients | aGHD | 15 | 29.95 ± 1.63 | 26.98 ± 3.12 ng/mL | - | - | [10] |
| Healthy Controls | - | - | 18.7 ± 1.9 ng/mL | - | - | [10] | |
| T2D Patients | T2D | 29 | - | Higher vs. Healthy | Lower vs. Healthy | Negatively correlated with glucose and HbA1c | [11] |
| Healthy Controls | 27 | - | - | - | - | [11] | |
| Prediabetes | Overweight/Obese | 115 | ≥ 25 | Positively associated with BMI | - | - | [12] |
Table 2: this compound Levels in Murine Models
| Study Cohort | Condition | N | Key Findings | Citation |
| Mice | Lean (Control) | - | Plasma this compound/acyl-ghrelin molar ratio of ~21:1. | [4] |
| Mice | Diet-Induced Obesity (DIO) | - | Plasma this compound was 92% higher; Acyl-ghrelin was 44% lower; Molar ratio increased 3.3-fold to ~70:1. | [2][4] |
Experimental Protocols for this compound Quantification
The quantitative measurement of endogenous this compound in biological fluids is predominantly performed using Enzyme-Linked Immunosorbent Assay (ELISA). Both sandwich and competitive ELISA formats are commercially available.
Principle of Sandwich ELISA
The sandwich ELISA is a common method for quantifying this compound.
-
Coating: A 96-well microplate is pre-coated with a capture antibody specific for this compound.
-
Sample Incubation: Standards and samples (e.g., plasma, serum) are added to the wells. This compound present in the sample binds to the immobilized capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for this compound, is added. This antibody binds to a different epitope on the captured this compound, forming a "sandwich".
-
Enzyme Conjugation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Reaction: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes a colorimetric reaction, turning the solution blue.
-
Stopping the Reaction: An acid stop solution is added, which changes the color to yellow.
-
Measurement: The optical density (absorbance) is measured at 450 nm using a microplate reader. The color intensity is directly proportional to the amount of this compound in the sample.[13][14][15]
Principle of Competitive ELISA
In a competitive ELISA, the sample this compound competes with a labeled this compound conjugate for a limited number of antibody binding sites.
-
Coating: A microplate is pre-coated with a polyclonal anti-LEAP-2 antibody.
-
Competitive Binding: The sample is incubated in the wells along with a this compound-HRP conjugate. Native this compound from the sample and the this compound-HRP conjugate compete to bind to the coated antibody.
-
Washing: Unbound components are washed away.
-
Substrate Reaction: A TMB substrate is added, and the HRP on the bound conjugate initiates a color reaction.
-
Measurement: After stopping the reaction, the absorbance is read at 450 nm. In this format, the intensity of the color is inversely proportional to the concentration of this compound in the sample.[16]
Sample Preparation and Handling
-
Sample Types: Serum, plasma, tissue homogenates, and other biological fluids can be analyzed.[13] For plasma, EDTA is a recommended anticoagulant.[15]
-
Collection and Storage: Blood samples should be centrifuged shortly after collection to separate plasma/serum. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for long-term use.[15]
-
Assay Procedure: It is critical to follow the manufacturer's instructions for the specific ELISA kit being used, as incubation times, reagent concentrations, and washing steps can vary.[13][14][16]
Visualizing Key Pathways and Workflows
This compound and Ghrelin Signaling at the GHSR
This compound directly opposes the action of ghrelin at the GHSR. Ghrelin binding activates downstream G-protein signaling pathways, such as the Gαq-PLC-IP3 cascade in the pituitary to stimulate growth hormone release and the Gαs-cAMP-PKA pathway in hypothalamic NPY/AgRP neurons to stimulate appetite.[2][3][17] this compound binding not only blocks these activation pathways but also suppresses the receptor's basal constitutive activity.[2][3]
Caption: this compound antagonizes ghrelin-mediated GHSR activation and its downstream signaling.
Generalized Experimental Workflow for this compound Sandwich ELISA
The following diagram illustrates the sequential steps involved in a typical sandwich ELISA protocol for measuring this compound concentrations in biological samples.
Caption: A typical workflow for the quantification of this compound using a sandwich ELISA protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LEAP2: Next game-changer of pharmacotherapy for overweight and obesity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma LEAP2 concentration is associated with energy intake and postprandial insulin increase depending on meal size but not weight status in men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Circulating this compound Levels in Adult Growth Hormone Deficiency and Their Relationship With IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 12. journals.physiology.org [journals.physiology.org]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Human LEAP2 ELISA Kit (A313877) [antibodies.com]
- 15. fn-test.com [fn-test.com]
- 16. mybiosource.com [mybiosource.com]
- 17. researchgate.net [researchgate.net]
Structural Analysis of the LEAP-2 Peptide and Its Isoforms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical endogenous regulator of the ghrelin system, acting as both a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor 1a (GHS-R1a). This dual functionality positions this compound as a key player in modulating appetite, growth hormone secretion, and overall energy homeostasis, making it a promising therapeutic target for metabolic diseases. This technical guide provides a comprehensive overview of the structural analysis of this compound and its various isoforms. It details the peptide's structural features, summarizes key quantitative data, outlines experimental methodologies for its characterization, and visualizes the intricate signaling pathways it governs.
Introduction: The Emergence of this compound
Initially identified for its antimicrobial properties, this compound is a secreted peptide predominantly produced by the liver and small intestine.[1][2] Its physiological significance was greatly expanded with the discovery of its role as an endogenous regulator of the ghrelin receptor, GHS-R1a.[2] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone release by activating GHS-R1a.[3] this compound counteracts these effects by directly competing with ghrelin for binding to the receptor and by reducing the receptor's constitutive activity.[1][4] The balance between ghrelin and this compound is crucial for maintaining energy homeostasis, with their circulating levels showing an inverse relationship in response to feeding and fasting states.[1][4]
Molecular Structure of this compound and Its Isoforms
Precursor and Mature Peptide
Human this compound is synthesized as a 77-amino acid prepropeptide.[5] The precursor undergoes post-translational modification, including the cleavage of a 22-amino acid signal peptide.[5][6] The resulting propeptide is further processed to yield the mature, biologically active 40-amino acid peptide, designated as this compound(38-77).[5][6] The mouse this compound precursor consists of 76 amino acids, but the mature 40-amino acid peptide sequence is identical to the human form.[7]
Core Structure and Disulfide Bonds
A defining feature of this compound is its compact core structure stabilized by two disulfide bonds.[6] These bonds form between cysteine residues at relative positions 1-3 and 2-4.[8] Specifically, in the mature human this compound(38-77), the disulfide bridges are established between Cys54-Cys65 and Cys60-Cys70.[5][6][9] This core region, which contains a β-hairpin and a 310-helix, is crucial for the peptide's stability and function.[6][10] The N-terminal region of this compound, particularly the first 14 residues, is critical for its interaction with the ghrelin receptor.[6][11]
This compound Isoforms and Fragments
Besides the primary 40-residue form, several other circulating isoforms of this compound have been identified, indicating a degree of structural and functional diversity.[5][6][9] These variants, such as this compound(39–77), this compound(43–77), and this compound(48–77), differ in the length of their N-terminus.[5][6][9] Additionally, smaller, functional fragments have been detected. For instance, this compound(44–61) has been found in human urine, and the 10-residue fragment this compound(38–47) is present in human plasma and intestinal epithelium.[1][4] This smaller fragment has been shown to inhibit GHS-R1a and enhance glucose-stimulated insulin secretion.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the interaction of this compound with the ghrelin receptor.
| Parameter | Value | Ligand | Receptor | Assay Conditions | Reference |
| Binding Affinity (Ki) | ~1 nM | This compound | GHS-R1a | Competitive binding assay | [1][4] |
| Binding Affinity (Ki) | ~1 nM | Ghrelin | GHS-R1a | Competitive binding assay | [1][4] |
| Dissociation Time | ~15 min | This compound | GHS-R1a | Not specified | [1][4] |
| Dissociation Time | ~1 min | Ghrelin | GHS-R1a | Not specified | [1][4] |
Experimental Protocols for this compound Analysis
This section outlines the general methodologies employed in the structural and functional characterization of this compound.
Peptide Isolation and Purification
-
Source: Human blood ultrafiltrate is a primary source for isolating native this compound and its isoforms.[8]
-
Methodology: High-Performance Liquid Chromatography (HPLC) is the standard technique for purifying this compound from biological samples.[8]
Structural Characterization
-
Primary Structure Determination: Automated Edman degradation is used to determine the amino acid sequence of the purified peptide. Prior to sequencing, disulfide bonds are reduced using dithiothreitol.[8]
-
Disulfide Bond Analysis: To determine the connectivity of the disulfide bridges, the native peptide is subjected to proteolytic digestion (e.g., with trypsin) without prior reduction. The resulting fragments are then analyzed by mass spectrometry.[8]
-
Secondary and Tertiary Structure Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique used to determine the three-dimensional structure of this compound in solution.[10]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to analyze the secondary structural elements of the peptide, such as β-sheets and helices.[12]
-
Functional Assays
-
Receptor Binding Assays:
-
Competitive Binding: These assays are used to determine the binding affinity (Ki) of this compound and its isoforms to the GHS-R1a receptor. A radiolabeled or fluorescently tagged ligand (e.g., ghrelin) is competed with varying concentrations of this compound.[1]
-
-
Signaling Pathway Analysis:
-
Calcium Mobilization Assays: GHS-R1a activation by ghrelin leads to an increase in intracellular calcium. The inhibitory effect of this compound on this process can be measured using calcium-sensitive fluorescent dyes.
-
cAMP Assays: The coupling of GHS-R1a to different G proteins (e.g., Gαs) can be assessed by measuring changes in intracellular cyclic AMP (cAMP) levels in response to ghrelin and this compound.[1]
-
-
In Vivo Studies:
Signaling Pathways and Molecular Interactions
The interplay between this compound, ghrelin, and the GHS-R1a receptor is a complex process involving multiple signaling cascades.
This compound and Ghrelin: A Counter-Regulatory System
This compound and ghrelin exert opposing effects on the GHS-R1a receptor, creating a finely tuned regulatory system for energy balance.
Caption: Opposing regulation of GHS-R1a by ghrelin and this compound.
GHS-R1a Downstream Signaling
The GHS-R1a receptor can couple to various G proteins, leading to the activation of distinct downstream signaling pathways. This compound inhibits these pathways both by competing with ghrelin and by reducing the receptor's basal activity.
Caption: Downstream signaling pathways of the GHS-R1a receptor.
Experimental Workflow for Structural Analysis
The structural elucidation of this compound involves a multi-step process, from isolation to high-resolution structural determination.
Caption: Workflow for the structural analysis of this compound.
Conclusion and Future Directions
The structural analysis of this compound and its isoforms has provided invaluable insights into the regulation of the ghrelin system. The detailed understanding of its structure, particularly the disulfide-bonded core and the functional N-terminal region, is crucial for the design of novel therapeutics targeting metabolic disorders. Future research should focus on the high-resolution crystal structure of the this compound/GHS-R1a complex to further elucidate the molecular basis of its antagonist and inverse agonist activities. Additionally, a more comprehensive characterization of the biological activities of the various this compound isoforms and fragments will be essential for a complete understanding of their physiological roles. The development of potent and specific this compound analogs or mimetics holds significant promise for the treatment of obesity and related metabolic diseases.
References
- 1. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are LEAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 5. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and biochemical characterization of this compound, a novel blood peptide expressed in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural and functional analysis of human liver-expressed antimicrobial peptide 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liver-expressed antimicrobial peptide 2 antagonizes the effect of ghrelin in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Journey of LEAP-2: A Conserved Regulator of Metabolism and Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) has emerged as a critical player in a highly conserved signaling network that governs energy homeostasis and innate immunity. Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the orexigenic hormone ghrelin. This technical guide delves into the evolutionary conservation of the this compound protein, providing a comprehensive overview of its structure, function, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this intriguing peptide.
Introduction
This compound is a small, cysteine-rich peptide that is highly conserved across a wide range of vertebrate species, from fish to mammals.[1][2] Its primary structure, particularly the mature peptide, and the position of its four cysteine residues that form two disulfide bonds, have been remarkably maintained throughout evolution, suggesting a fundamental and conserved physiological role.[1][3] While initially characterized as part of the innate immune system with activity against various pathogens, the discovery of its role as a key regulator of the ghrelin-GHSR axis has opened new avenues for understanding its importance in metabolism.[1][4] this compound acts as a physiological brake on ghrelin's actions, inhibiting food intake and growth hormone secretion.[5] This intricate interplay between this compound and ghrelin highlights a sophisticated and evolutionarily ancient mechanism for maintaining metabolic balance.
Evolutionary Conservation of this compound
The this compound gene is present in all vertebrates, indicating its ancient origins.[6] Phylogenetic analyses have shown a clear evolutionary relationship of this compound across different vertebrate classes.
Sequence Conservation
The amino acid sequence of the mature this compound peptide is highly conserved, particularly among mammals. The mouse and human mature this compound peptides are identical.[2] This high degree of conservation underscores the critical functional constraints on the peptide's structure.
To illustrate the extent of this conservation, a pairwise sequence identity matrix of the full-length this compound protein across representative vertebrate species is presented below. The sequences were retrieved from the NCBI GenBank database using the accession numbers provided in the phylogenetic study by Zhang et al. (2023) and aligned using Clustal Omega.
| Species | Homo sapiens | Mus musculus | Gallus gallus | Xenopus laevis | Danio rerio |
| Homo sapiens | 100% | 82.9% | 55.7% | 48.1% | 38.0% |
| Mus musculus | 82.9% | 100% | 54.4% | 46.8% | 36.7% |
| Gallus gallus | 55.7% | 54.4% | 100% | 53.2% | 43.0% |
| Xenopus laevis | 48.1% | 46.8% | 53.2% | 100% | 45.6% |
| Danio rerio | 38.0% | 36.7% | 43.0% | 45.6% | 100% |
Caption: Pairwise sequence identity of full-length this compound proteins.
The this compound/Ghrelin Signaling Axis
This compound exerts its physiological effects primarily through its interaction with the Growth Hormone Secretagogue Receptor (GHSR).[7][8] This G protein-coupled receptor (GPCR) is the target of ghrelin, a potent stimulator of appetite and growth hormone release.[8][9] this compound acts as both a competitive antagonist, blocking the binding of ghrelin to GHSR, and an inverse agonist, reducing the constitutive activity of the receptor.[8][10]
The signaling cascade initiated by GHSR activation is multifaceted, involving different G protein subtypes in various tissues. In the hypothalamus, ghrelin's orexigenic effects are primarily mediated through the Gαs pathway, leading to increased cAMP levels. In the pituitary, GH release is stimulated via the Gαq pathway, resulting in intracellular calcium mobilization.[11]
Caption: GHSR signaling pathways modulated by ghrelin and this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function and conservation of this compound.
In Vivo Assessment of this compound on Food Intake in Mice
This protocol describes the procedure for evaluating the effect of this compound on food intake in mice via intracerebroventricular (ICV) administration.[1][12][13]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound peptide (synthetic)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Metabolic cages for individual housing and food intake monitoring
Procedure:
-
Animal Preparation: Acclimatize mice to individual housing in metabolic cages for at least 3 days prior to the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Cannula Implantation (7 days prior to experiment):
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral to the skull surface).
-
Secure the cannula with dental cement and place a dummy cannula to maintain patency.
-
Allow the animal to recover for one week.
-
-
This compound Administration:
-
On the day of the experiment, gently restrain the mouse and remove the dummy cannula.
-
Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 1.5 nmol in 2 µL).
-
Using a Hamilton syringe connected to an injector cannula that extends slightly beyond the guide cannula, slowly infuse the this compound solution or vehicle (saline) over a period of 1 minute.
-
Leave the injector in place for an additional minute to allow for diffusion.
-
Replace the dummy cannula.
-
-
Food Intake Measurement:
-
Immediately after the injection, return the mouse to its home cage with a pre-weighed amount of food.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Compare the cumulative food intake between the this compound treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Experimental workflow for in vivo food intake study.
In Vitro GHSR Activation Assays
This assay measures the activation of the Gαs pathway by quantifying the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).[14][15][16]
Materials:
-
HEK293 cells stably or transiently expressing human GHSR
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Ghrelin and this compound peptides
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293-GHSR cells in DMEM supplemented with 10% FBS.
-
For transient transfection, co-transfect cells with the GHSR expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
The next day, replace the medium with serum-free medium.
-
Prepare serial dilutions of ghrelin (agonist) and this compound (antagonist) in serum-free medium.
-
To assess antagonist activity, pre-incubate the cells with this compound for 15-30 minutes before adding a fixed concentration of ghrelin (e.g., EC80).
-
Incubate the plate at 37°C for 4-6 hours.
-
-
Luciferase Activity Measurement:
-
Remove the medium and add the luciferase assay reagent to each well.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
For agonist activity, plot the luminescence signal against the ghrelin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition against the this compound concentration and determine the IC50.
-
This assay measures the activation of the Gαq pathway by detecting changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.[4][9]
Materials:
-
HEK293 cells stably or transiently expressing human GHSR
-
Fura-2 AM dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Ghrelin and this compound peptides
-
Fluorescence plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Plating: Plate HEK293-GHSR cells in a 96-well black, clear-bottom plate and allow them to grow to confluence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer containing Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, with emission at ~510 nm.
-
Add ghrelin (agonist) or this compound (antagonist) followed by ghrelin to the wells and immediately start recording the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340 nm / 380 nm).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Determine the dose-response relationship for ghrelin (EC50) and the inhibitory effect of this compound (IC50).
-
Caption: Workflow for in vitro GHSR activation assays.
Conclusion and Future Directions
The remarkable evolutionary conservation of this compound across vertebrates highlights its indispensable role in fundamental physiological processes. Its function as a key regulator of the ghrelin-GHSR signaling axis places it at the crossroads of metabolism and immunity. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this ancient and highly conserved peptide. Future research should focus on elucidating the precise structural determinants of this compound's interaction with GHSR, exploring its role in various pathophysiological conditions beyond metabolic disorders, and developing potent and specific modulators of the this compound/ghrelin system for therapeutic intervention.
References
- 1. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leap2 liver-expressed antimicrobial peptide 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and biochemical characterization of this compound, a novel blood peptide expressed in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. hellobio.com [hellobio.com]
- 10. researchgate.net [researchgate.net]
- 11. The effects of ghrelin and this compound in energy homeostasis are modulated by thermoneutrality, high-fat diet and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 16. moodle2.units.it [moodle2.units.it]
The Role of LEAP-2 in Glucose Homeostasis and Insulin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical regulator of energy metabolism, acting as the first known endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in glucose homeostasis and insulin secretion. By competitively inhibiting the binding of ghrelin, an appetite-stimulating hormone, this compound plays a pivotal role in modulating glucose metabolism and pancreatic β-cell function.[4][5][6] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
Introduction to this compound
Discovered initially for its antimicrobial properties, this compound is a 40-amino acid peptide primarily produced in the liver and small intestine.[2][5] Its secretion is regulated by metabolic status, with levels increasing in the fed state and decreasing during fasting, in direct opposition to ghrelin.[7] The identification of this compound as a natural antagonist of the ghrelin receptor has unveiled a novel layer of regulation within the ghrelin system, which is known to influence appetite, growth hormone release, and glucose metabolism.[5][8] This antagonistic relationship forms the basis of this compound's effects on glucose control, positioning it as a potential therapeutic target for metabolic disorders such as type 2 diabetes.[1][4][9]
This compound's Mechanism of Action in Glucose Regulation
This compound exerts its influence on glucose homeostasis primarily through its interaction with the ghrelin receptor (GHSR-1a).[4] Ghrelin is known to suppress insulin secretion and promote hyperglycemia.[4] By blocking ghrelin's access to its receptor, this compound effectively counteracts these effects.[4][6]
Antagonism of the Ghrelin Receptor
This compound acts as a competitive antagonist of ghrelin at the GHSR-1a, with a half-maximal inhibitory concentration (IC50) of 6 nM.[1] This binding prevents ghrelin-mediated signaling, which in pancreatic islets, leads to a disinhibition of insulin secretion.[1][6] Furthermore, this compound also functions as an inverse agonist, meaning it can inhibit the constitutive, ghrelin-independent activity of the GHSR-1a.[3][10]
Impact on Insulin Secretion
Studies have demonstrated that this compound can directly influence insulin secretion from pancreatic β-cells. In isolated rat islets, this compound was shown to counteract the inhibitory effect of ghrelin on glucose-stimulated insulin secretion (GSIS).[4][6] Furthermore, in vitro studies using MIN6 cells (a mouse pancreatic β-cell line) have shown that this compound promotes insulin secretion in the presence of high glucose.[6][9] This effect is mediated, at least in part, through the GHSR-PPARγ–Gck signaling pathway, leading to increased intracellular ATP and Ca2+ levels, key triggers for insulin exocytosis.[6]
Effects on Glucose Tolerance
In vivo studies in animal models and clinical trials in humans have consistently shown that administration of this compound improves glucose tolerance.[4][6][10] In mice, this compound administration reduces blood glucose levels, an effect that is absent in GHSR-knockout mice, confirming the receptor-dependent mechanism.[4] Human clinical trials have demonstrated that exogenous this compound infusion lowers postprandial plasma glucose excursions in both healthy and obese individuals.[10][11]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative findings from various studies investigating the impact of this compound on glucose metabolism and insulin secretion.
| Parameter | Value | Species/Model | Reference |
| IC50 for GHSR Activation Inhibition | 6 nM | In vitro | [1] |
| Physiological Plasma Concentration | ~2 nM | Human | [1] |
Table 1: Receptor Binding and Physiological Concentrations
| Study Population | Intervention | Outcome | Result | Reference |
| Healthy Men | Exogenous this compound Infusion | Postprandial Plasma Glucose | Lowered excursions | [10] |
| Obese Men | Exogenous this compound Infusion | Preprandial Plasma Glucose | Reduced (5.03 vs 5.19 mmol/L) | [11] |
| Obese Men | Exogenous this compound Infusion | Postprandial Plasma Glucose (Cmax) | Reduced (6.58 vs 6.98 mmol/L) | [11] |
| Obese Men | Exogenous this compound Infusion | Postprandial Plasma Glucose (AUC) | Reduced (1,506 vs 1,564 min×mmol/L) | [11] |
| Type 2 Diabetes Mouse Model | This compound Treatment (30 µg/kg) | Glucose Tolerance | Significantly improved | [6][9] |
| Wild-type Mice | This compound Administration | Blood Glucose | Reduced | [4] |
| GHSR-knockout Mice | This compound Administration | Blood Glucose | No change | [4] |
Table 2: In Vivo Effects on Glucose Levels
| Cell Model | Condition | Intervention | Outcome | Result | Reference |
| Isolated Rat Islets | High Glucose + Ghrelin | This compound | Insulin Secretion | No reduction (counteracted ghrelin) | [1] |
| MIN6 Cells | High Glucose (18 mmol/L) | This compound (1 µmol/L) | Insulin Secretion | Significantly increased | [6][9] |
| MIN6 Cells | - | This compound (1 µmol/L) | Intracellular ATP | Significantly increased | [6][9] |
| MIN6 Cells | - | This compound (1 µmol/L) | Intracellular Ca2+ | Significantly increased | [6][9] |
Table 3: In Vitro Effects on Insulin Secretion and Cellular Mechanisms
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the role of this compound in glucose homeostasis.
In Vivo Glucose Tolerance Test (GTT) in Mice
-
Animal Model: C57BL/6J mice are often used. A type 2 diabetes model can be induced by a high-fat diet (HFD) combined with low-dose streptozotocin (STZ) injections.[6]
-
Treatment: Mice receive intraperitoneal injections of this compound (e.g., 30 µg/kg) or saline as a control over a specified period (e.g., 14 days).[9]
-
Procedure: After a fasting period (typically 6-8 hours), a baseline blood glucose measurement is taken from the tail vein. Mice are then administered an oral or intraperitoneal glucose bolus (e.g., 2 g/kg body weight). Blood glucose levels are subsequently measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess overall glucose tolerance.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Line: MIN6 cells, a mouse pancreatic β-cell line, are commonly used.[6]
-
Cell Culture: Cells are cultured under standard conditions (e.g., DMEM with 15% FBS, 37°C, 5% CO2).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
They are then pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 3 mmol/L glucose) for a period (e.g., 1 hour) to synchronize them.
-
The pre-incubation buffer is replaced with buffers containing low (3 mmol/L) or high (18 mmol/L) glucose, with or without this compound at the desired concentration (e.g., 1 µmol/L).
-
Cells are incubated for a defined period (e.g., 1 hour).
-
The supernatant is collected to measure insulin concentration using methods like ELISA.
-
The cells are lysed to measure total protein or DNA content for normalization.
-
Human Clinical Trial Protocol for this compound Infusion
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[10][12]
-
Participants: Healthy or obese male volunteers are recruited.
-
Procedure:
-
Participants undergo two experimental days, receiving either a continuous intravenous infusion of this compound or a placebo (saline).
-
During the infusion, a liquid mixed meal test (MMT) is performed to assess postprandial glucose and hormone responses. Blood samples are collected at regular intervals.
-
Following the MMT, an ad libitum meal test may be conducted to assess effects on food intake.
-
-
Measurements: Plasma concentrations of glucose, insulin, C-peptide, glucagon, and this compound are measured.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's antagonism of ghrelin signaling at the pancreatic β-cell.
Caption: Experimental workflow for an in vivo Glucose Tolerance Test (GTT).
References
- 1. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 4. Ghrelin-GHSR-LEAP2 system in the pathophysiology of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LEAP2 ameliorates high fat diet-impaired glucose tolerance and enhances glucose-stimulated insulin secretion from β cells through PPARγ signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LEAP2 reduces postprandial glucose excursions and ad libitum food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Protocol for assessing the effects of exogenous hormone administration on human postprandial glucose metabolism, appetite sensations, and food intake - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring LEAP-2 Concentration in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver-expressed antimicrobial peptide 2 (LEAP-2) is a circulating peptide hormone that has emerged as a key regulator of metabolism and appetite.[1] It is recognized as an endogenous antagonist of the growth hormone secretagogue receptor (GHSR), the receptor for the hunger-stimulating hormone ghrelin.[2][3][4] Given its role in energy homeostasis, accurate measurement of this compound in human plasma is critical for research in obesity, diabetes, and other metabolic disorders. This document provides detailed protocols and application notes for the quantification of this compound in human plasma, with a primary focus on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method.
Principle of this compound Measurement
The most common method for quantifying this compound in human plasma is the competitive ELISA. This assay involves a competition between the this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a microplate coated with an anti-LEAP-2 antibody. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is then detected, typically through a colorimetric reaction, and the concentration of this compound is determined by referencing a standard curve.
Radioimmunoassay (RIA) is another method that has been used to determine this compound plasma concentrations.[5] Additionally, mass spectrometry-based techniques have been employed for the identification and characterization of this compound from human blood.[6]
I. Sample Collection and Preparation
Proper sample handling is crucial for accurate and reproducible results.
1. Blood Collection:
-
Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.[7][8] Sodium citrate tubes can also be used.[9]
-
It is recommended to process the blood as soon as possible after collection.[8]
2. Plasma Preparation:
-
Centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.[7][9][10]
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.[9][10]
-
For platelet-poor plasma, a second centrifugation step at 2,000 x g for 15 minutes can be performed.[10]
3. Sample Storage:
-
For immediate analysis, plasma samples can be stored at 2-8°C.[10]
-
For long-term storage, aliquot the plasma into polypropylene tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][8]
II. Experimental Protocol: Competitive ELISA for Human this compound
This protocol is a generalized procedure based on commercially available ELISA kits.[7][11][12] It is essential to refer to the specific manufacturer's instructions for the kit being used.
A. Materials:
-
Human this compound ELISA Kit (containing pre-coated microplate, standards, conjugate, wash buffer, substrate, and stop solution)
-
Human plasma samples
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Plate shaker (optional)
B. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the wash buffer by diluting the concentrated wash buffer with distilled or deionized water as per the kit instructions.
-
Reconstitute the standards to create a standard curve according to the kit's manual. This typically involves a serial dilution of the highest standard.
C. Assay Procedure:
-
Add a specific volume of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Add the this compound-HRP (Horseradish Peroxidase) conjugate to each well (except the blank).
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1 hour at 37°C).[7][12]
-
Aspirate the liquid from each well and wash the wells multiple times with the prepared wash buffer.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 15-20 minutes) at room temperature or 37°C, protected from light. A blue color will develop.
-
Add the stop solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
D. Data Analysis:
-
Calculate the average OD for each standard and sample.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the average OD of each standard on the y-axis against the corresponding this compound concentration on the x-axis.
-
Use the standard curve to determine the concentration of this compound in the plasma samples. This is typically done by interpolation from the standard curve. The intensity of the color is inversely proportional to the this compound concentration.[7]
Data Presentation
Table 1: Performance Characteristics of Commercially Available Human this compound ELISA Kits
| Feature | Phoenix Pharmaceuticals (EK-075-40) | BioVendor (RD191136200R) | MyBioSource (MBS7252918) | Kamiya Biomedical (KT-89019) | Cloud-Clone (SEA837Hu) |
| Assay Type | EIA | Competitive ELISA | Quantitative Competitive ELISA | Competitive ELISA | Sandwich ELISA |
| Sample Type | Plasma | Plasma-EDTA | Serum, Plasma, Cell Culture Supernatants, Body Fluid And Tissue Homogenate | Serum, Plasma, Cell Culture Supernatants, Body Fluid and Tissue Homogenate | Serum, Plasma, Tissue Homogenates |
| Sensitivity | 0.16 ng/mL[13] | Not Specified | 1.0 mg/dL (Note: Unusual unit)[11] | Not Specified | < 0.058 ng/mL |
| Linear Range | 0.27 – 6.7 ng/mL[13] | 0.2 - 25 ng/mL[14] | Not Specified | 1-25 ng/mL | 0.156-10 ng/mL[12] |
| Intra-assay CV | <10%[13] | <10% | Not Specified | Not Specified | < 10% |
| Inter-assay CV | <15%[13] | <10% | Not Specified | Not Specified | < 12% |
Note: The information in this table is based on publicly available data from the manufacturers' websites and may be subject to change. Always refer to the product-specific datasheet for the most accurate information.
Visualization of Workflows and Pathways
Caption: General Workflow for Competitive ELISA of this compound.
References
- 1. Pre-prandial plasma liver-expressed antimicrobial peptide 2 (LEAP2) concentration in humans is inversely associated with hunger sensation in a ghrelin independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma LEAP2 concentration is associated with energy intake and postprandial insulin increase depending on meal size but not weight status in men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and biochemical characterization of this compound, a novel blood peptide expressed in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. Plasma collection methods and precautions - Knowledge - Jiangsu Huida Medical Instruments Co.,Ltd [huidainstrument.com]
- 9. translationalresearchcentre.com [translationalresearchcentre.com]
- 10. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. mybiosource.com [mybiosource.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. phoenixpeptide.com [phoenixpeptide.com]
- 14. Human this compound ELISA | BioVendor R&D [biovendor.com]
Application Notes: Quantification of Circulating LEAP-2 using a Sandwich ELISA Kit
Introduction
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a circulating peptide hormone that has emerged as a key regulator of energy metabolism.[1] Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[2][3] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone release by activating GHS-R1a.[4] this compound directly counteracts these effects by competing with ghrelin for receptor binding and by suppressing the receptor's constitutive activity.[3][5]
The dynamic balance between circulating this compound and ghrelin plays a critical role in regulating energy homeostasis. This compound levels are observed to increase with food intake and in states of positive energy balance, such as obesity, while they decrease during fasting and weight loss.[2][4] This inverse relationship with ghrelin suggests that the this compound/ghrelin molar ratio is a crucial physiological indicator of metabolic status.[2] Elevated this compound levels have been positively correlated with Body Mass Index (BMI), body fat accumulation, fasting glucose, and triglycerides.[6][7] Furthermore, studies have linked higher this compound concentrations to the severity of conditions like Type 2 Diabetes (T2D) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD).[8][9]
This ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a highly sensitive and specific tool for the quantitative measurement of this compound in various biological samples, enabling researchers to investigate its role in metabolic health and disease.
Principle of the Assay
This kit employs the quantitative sandwich ELISA technique. An antibody specific for this compound is pre-coated onto the wells of a microplate. Standards, controls, and samples are pipetted into the wells, where any this compound present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated antibody specific for this compound is added. Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is introduced, which binds to the biotinylated antibody. A final wash removes unbound conjugate, and a TMB substrate solution is added. The substrate reacts with the HRP enzyme to produce a colored product. The intensity of the color, which is proportional to the amount of this compound captured, is measured spectrophotometrically at 450 nm after the addition of a stop solution.[10][11][12]
Performance Characteristics
The performance of this compound ELISA kits can vary between manufacturers. The data below represents typical characteristics compiled from various commercially available kits. Users should always refer to the specific datasheet provided with their kit.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value Range |
| Detection Range | 0.1 ng/mL - 40 ng/mL |
| Sensitivity | 0.05 ng/mL - 0.16 ng/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates[10][13] |
| Reactivity | Human, Mouse, Rat (Kit Dependent)[10][14] |
Table 2: Assay Precision
| Parameter | Intra-Assay CV% | Inter-Assay CV% |
| Typical Claim | < 8-10% | < 10-12% |
| Example Data | 4.2% - 4.6%[11] | 4.5% - 5.3%[11] |
Table 3: Assay Validation
| Parameter | Description |
| Recovery | Samples spiked with known concentrations of this compound show recovery within an acceptable range, typically 85-115%.[13] |
| Linearity | Serial dilution of high-concentration samples yields results that are linear and proportional to the dilution factor.[11][13] |
| Specificity | The assay demonstrates high specificity for this compound with minimal to no cross-reactivity with related molecules like ghrelin.[11][15] |
Expected Biological Values
Circulating this compound levels can vary based on metabolic state, age, and gender. The following table summarizes findings from published research and provides an expected range for different populations.
Table 4: Reported Circulating this compound Levels in Human Subjects
| Population | Condition | Mean/Median this compound Level (ng/mL) | Reference |
| Adults | Healthy Controls | 11.54 | [8] |
| Adults | Simple Steatosis (MAFLD) | 13.62 | [8] |
| Adults | MASH (MAFLD) | 18.34 | [8] |
| Adults | Type 2 Diabetes | Higher than healthy controls | [9] |
| Puberty | Girls | Significantly higher than boys | [16][17] |
This compound Signaling and Regulation
This compound and ghrelin exert opposing effects through their interaction with the GHS-R1a receptor, influencing critical metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 7. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 8. Serum LEAP2 Levels Across the Spectrum of Metabolic Dysfunction-Associated Fatty Liver Disease: A Potential Noninvasive Biomarker for Severity Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. fn-test.com [fn-test.com]
- 11. Human LEAP2(Liver-expressed antimicrobial peptide 2)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. mybiosource.com [mybiosource.com]
- 13. cusabio.com [cusabio.com]
- 14. biocompare.com [biocompare.com]
- 15. phoenixpeptide.com [phoenixpeptide.com]
- 16. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: Development of a Radioimmunoassay for the Detection of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2)
Introduction
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a circulating peptide hormone, primarily produced by the liver and small intestine, that has been identified as a key regulator of energy metabolism.[1][2] It functions as an endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR-1a), also known as the ghrelin receptor.[1][3][4][5][6][7] Ghrelin, the "hunger hormone," stimulates appetite and growth hormone (GH) release by activating GHSR-1a.[1][3] this compound competitively binds to GHSR-1a, thereby blocking ghrelin's actions and also reducing the receptor's constitutive (ghrelin-independent) activity.[3][4][5]
Circulating levels of this compound and ghrelin are inversely regulated by nutritional status; this compound levels increase with food intake and are elevated in obesity, while they decrease during fasting.[1][8] This dynamic interplay suggests that the this compound/ghrelin molar ratio is a critical determinant of GHSR-1a activity, influencing appetite, glucose homeostasis, and body weight.[1][9] Given its significant role in metabolic regulation, the accurate quantification of this compound in biological samples is crucial for research in obesity, diabetes, and other metabolic disorders.[10]
This document provides a detailed protocol for the development and validation of a competitive radioimmunoassay (RIA) for the detection of human this compound.
This compound and Ghrelin Signaling Pathway
This compound and ghrelin exert opposing effects on the GHSR-1a. Ghrelin activation of the receptor in the hypothalamus (specifically on NPY/AgRP neurons) and the pituitary gland initiates signaling cascades that promote appetite and GH release, respectively.[1][4] this compound blocks these effects by preventing ghrelin binding and reducing basal receptor activity.[1][4][5][9]
Caption: this compound/Ghrelin signaling pathway at the GHSR-1a receptor.
Principle of the this compound Radioimmunoassay
The this compound RIA is a competitive binding assay.[11][12] In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in the standards or unknown samples for a limited number of binding sites on a specific anti-LEAP-2 antibody. As the concentration of unlabeled this compound increases, the amount of tracer that can bind to the antibody decreases. The antibody-bound fraction is then separated from the unbound fraction, and the radioactivity of the bound tracer is measured. A standard curve is generated by plotting the bound radioactivity against the concentration of the this compound standards. The concentration of this compound in unknown samples is then determined by interpolating their bound radioactivity values from this curve.[12][13]
Caption: Competitive binding between labeled and unlabeled this compound.
Experimental Protocols
This protocol is designed for the quantification of human this compound (specifically the circulating form, this compound 38-77) in plasma, serum, or other biological fluids.[1][14]
Materials and Reagents
-
Anti-LEAP-2 Antibody (Rabbit, Polyclonal): Specific for the C-terminus of human this compound (38-77).
-
¹²⁵I-Labeled this compound Tracer: Purified, high specific activity (approx. 2200 Ci/mmol) ¹²⁵I-LEAP-2 (38-77).[12]
-
This compound Standard: Lyophilized synthetic human this compound (38-77).
-
Assay Buffer (RIA Buffer): Phosphate-buffered saline (pH 7.4) containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide.
-
Precipitating Reagent (Secondary Antibody): Goat anti-rabbit IgG serum.
-
Normal Rabbit Serum (NRS): Used as a carrier.
-
Wash Buffer: Phosphate-buffered saline (pH 7.4).
-
Polystyrene Tubes: 12 x 75 mm.
-
Gamma Counter and associated vials.
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge).
Preparation of Reagents
-
This compound Standard Curve:
-
Reconstitute the lyophilized this compound standard with 1 mL of RIA buffer to create a stock solution (e.g., 100 ng/mL).
-
Perform serial dilutions in RIA buffer to prepare standards ranging from the lowest expected detection limit to the highest concentration (e.g., 0.1 ng/mL to 10 ng/mL). Refer to the table below for an example dilution series.
-
-
Tracer Solution:
-
Carefully reconstitute the ¹²⁵I-LEAP-2 with 1 mL of RIA buffer.
-
Dilute further in RIA buffer to achieve a final activity of 8,000-10,000 counts per minute (CPM) per 100 µL.[15] This is the Working Tracer Solution.
-
-
Antibody Solution:
-
Reconstitute the primary anti-LEAP-2 antibody with RIA buffer.
-
Determine the optimal dilution (titer) that binds 30-50% of the total tracer added in the absence of unlabeled this compound (zero standard).[12] This is the Working Antibody Solution.
-
-
Sample Preparation:
-
Collect blood samples in EDTA tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to obtain plasma.
-
Store samples at -80°C if not assayed immediately.
-
Extraction of plasma is recommended to remove interfering substances.[15] Solid-phase extraction (e.g., using C18 columns) can be employed.
-
Radioimmunoassay Procedure
The following workflow outlines the key steps of the this compound RIA protocol. All steps should be performed at 4°C unless otherwise specified.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. mdpi.com [mdpi.com]
- 3. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 6. What are LEAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. microbenotes.com [microbenotes.com]
- 12. Radioimmunoassays | Revvity [revvity.co.jp]
- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 14. phoenixpeptide.com [phoenixpeptide.com]
- 15. phoenixbiotech.net [phoenixbiotech.net]
Synthetic LEAP-2 Peptide Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is an endogenous peptide hormone that has garnered significant interest in metabolic research. It functions as a competitive antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR-1a), the same receptor activated by the orexigenic hormone ghrelin.[1][2] This dual action allows this compound to not only block the appetite-stimulating effects of ghrelin but also to reduce the baseline constitutive activity of the receptor.[1][3] In preclinical mouse models, administration of synthetic this compound has been shown to reduce food intake, decrease body weight, and influence glucose metabolism, making it a promising therapeutic target for obesity and other metabolic disorders.[3][4]
These application notes provide a comprehensive overview of the protocols for the administration of synthetic this compound peptides in mice, intended to guide researchers in designing and executing in vivo studies. The information compiled herein is based on established methodologies from peer-reviewed scientific literature.
Data Presentation: Quantitative Summary of this compound Administration in Mice
The following table summarizes key quantitative data from various studies involving the administration of synthetic this compound or its analogs in mice. This allows for a clear comparison of different experimental designs and their outcomes.
| Mouse Strain | Administration Route | This compound Analog | Dose | Vehicle | Duration | Key Findings |
| C57BL/6N | Subcutaneous (s.c.) | Long-acting this compound (LA-LEAP2) | 2 µmol/kg BW | 2 mM sodium phosphate buffer with 0.05% Tween-80 | Daily for 28 days | Markedly reduced liver weight, hepatic triglycerides, and body weight.[5] |
| NMRI | Intracerebroventricular (i.c.v.) | This compound (Human/Mouse) | Not specified | 0.9% NaCl | Acute | Blocked alcohol-induced locomotor stimulation.[6] |
| C57BL/6J | Subcutaneous (s.c.) | [Dpr³]Ghrelin and palm-LEAP2(1-14) | 5 mg/kg BW | Saline | Acute | No effect on food intake in ad libitum-fed mice.[7] |
| C57BL/6 | Intraperitoneal (i.p.) | This compound | 0.72-360 nmol/kg | Not specified | Acute | Dose-dependently attenuated ghrelin-induced growth hormone release.[2] |
| C57BL/6 | Subcutaneous (s.c.) | This compound | 3 µmol/kg | Not specified | Acute | Completely abolished ghrelin-induced food intake.[2] |
Experimental Protocols
Preparation of Synthetic this compound for In Vivo Administration
a. Reconstitution of Lyophilized this compound Peptide:
Lyophilized synthetic this compound should be handled with care to maintain its integrity.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the peptide powder is collected at the bottom.
-
Solvent Selection: The choice of solvent depends on the peptide's solubility and the intended administration route. For many in vivo applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a physiological pH is recommended.[6][8] For peptides with lower aqueous solubility, co-solvents such as a small percentage of DMSO or PEG-400 can be used, but their potential physiological effects should be considered.[4]
-
Reconstitution: Aseptically add the appropriate volume of the chosen sterile solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex the vial to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide aggregation.
-
Sterilization: If the reconstituted solution is not prepared under strict aseptic conditions, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.[8]
b. Storage of this compound Solutions:
-
Short-term Storage: For immediate use, the reconstituted this compound solution can be stored at 4°C for up to a week.[6]
-
Long-term Storage: For longer-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C.[9] This minimizes freeze-thaw cycles, which can degrade the peptide.[6]
Subcutaneous (s.c.) Injection Protocol
Subcutaneous administration is a common and relatively non-invasive method for systemic delivery of peptides.
a. Materials:
-
Sterile this compound solution at the desired concentration.
-
Sterile insulin syringes or 1 mL syringes with a 27-30 gauge needle.
-
Animal restrainer (optional).
-
70% ethanol wipes.
b. Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the experiment to minimize stress.
-
Dose Calculation: Calculate the injection volume based on the mouse's body weight and the desired dose. The maximum recommended injection volume for a subcutaneous injection in mice is 10 µL/g of body weight.[10]
-
Injection Site Preparation: The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections.
-
Injection Technique:
-
Securely restrain the mouse.
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure a blood vessel has not been punctured (aspiration). If no blood appears, slowly inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Intracerebroventricular (i.c.v.) Injection Protocol
Intracerebroventricular injections deliver the peptide directly into the ventricular system of the brain, bypassing the blood-brain barrier. This procedure requires stereotaxic surgery and should be performed under aseptic conditions with appropriate anesthesia and analgesia.
a. Materials:
-
Stereotaxic apparatus.
-
Anesthesia machine (e.g., for isoflurane).
-
Surgical tools (scalpel, drill, etc.).
-
Hamilton syringe with a 33-gauge needle.
-
Sterile this compound solution in artificial cerebrospinal fluid (aCSF).
b. Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane). Administer a pre-operative analgesic as per approved institutional protocols.
-
Surgical Preparation:
-
Secure the mouse in the stereotaxic frame.
-
Shave and disinfect the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
-
Stereotaxic Targeting:
-
Identify the bregma landmark on the skull.
-
Determine the coordinates for the lateral ventricle based on a mouse brain atlas (a common coordinate from bregma is: AP -0.6 mm, ML ±1.15 mm).[9]
-
Drill a small burr hole through the skull at the target coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the appropriate depth to reach the lateral ventricle (typically DV -1.6 mm from the dural surface).[9]
-
Slowly infuse the this compound solution (e.g., 1-2 µL) over several minutes to avoid a rapid increase in intracranial pressure.
-
Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon withdrawal.
-
-
Post-operative Care:
-
Suture or staple the incision.
-
Provide post-operative analgesia and monitor the mouse closely during recovery.
-
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gadconsulting.com [gadconsulting.com]
- 6. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 7. jpt.com [jpt.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro LEAP-2 and Ghrelin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays designed to characterize the binding and functional activity of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) and ghrelin at the ghrelin receptor (GHSR1a). The protocols are intended for researchers in academia and industry involved in the study of metabolic diseases and the development of novel therapeutics targeting the ghrelin system.
Introduction
The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating appetite, growth hormone secretion, and energy homeostasis. While ghrelin is the endogenous agonist of GHSR1a, Liver-Expressed Antimicrobial Peptide 2 (this compound) has been identified as an endogenous competitive antagonist and inverse agonist.[1] The interplay between these two peptides provides a key mechanism for modulating GHSR1a activity. Understanding the binding kinetics and functional consequences of this compound and ghrelin interaction with their shared receptor is crucial for the development of therapeutic agents targeting this system.
This document outlines three key in vitro assays: a NanoBiT®-based homogenous binding assay for direct measurement of ligand binding, a calcium mobilization assay to assess Gq-mediated signaling, and an IP-One HTRF assay to quantify inverse agonism.
NanoBiT®-Based Homogenous Binding Assay
This assay allows for the real-time, quantitative analysis of ligand-receptor binding in live cells. It utilizes NanoLuc® Binary Technology (NanoBiT®), where the ghrelin receptor (GHSR1a) is fused to the large subunit (LgBiT) and the ligand of interest (ghrelin or this compound) is conjugated to the small subunit (SmBiT). Binding of the SmBiT-ligand to the LgBiT-receptor brings the two subunits together, forming an active luciferase enzyme that generates a luminescent signal.
Experimental Workflow
Protocol
Materials:
-
HEK293T cells
-
Expression vector for sLgBiT-GHSR1a[2]
-
Synthetic ghrelin and this compound with a C-terminal cysteine
-
SmBiT-Cys peptide
-
Transfection reagent
-
DMEM, FBS, penicillin-streptomycin
-
White opaque 96-well plates
-
Binding buffer (PBS with 0.1% BSA and 0.01% Tween-20)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect the cells with the sLgBiT-GHSR1a expression vector using a suitable transfection reagent.
-
-
Preparation of SmBiT Tracers:
-
Prepare ghrelin-SmBiT and this compound-SmBiT tracers by chemical conjugation of the C-terminally cysteine-tagged ligands with SmBiT-Cys.[2]
-
-
Assay Execution:
-
A day after transfection, seed the cells into white opaque 96-well plates and culture for another 24 hours.[2]
-
Remove the culture medium and add 50 µL/well of binding buffer.[2]
-
For Saturation Binding: Add varying concentrations of the SmBiT tracer to the wells.
-
For Competition Binding: Add a constant concentration of the SmBiT tracer along with varying concentrations of the unlabeled competitor ligand (ghrelin or this compound).[2]
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Saturation Binding: Plot luminescence against the concentration of the SmBiT tracer and fit the data to a one-site binding hyperbola to determine the dissociation constant (Kd).
-
Competition Binding: Plot luminescence against the concentration of the competitor ligand and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Ghrelin-SmBiT | Saturation | Kd | 6.8 ± 0.4 | HEK293T | [3] |
| This compound-SmBiT | Saturation | Kd | 15.6 ± 1.5 | HEK293T | [3] |
| Ghrelin | Competition | IC50 | 2.5 - 10 | HEK293T | [2][4] |
| This compound | Competition | IC50 | 1.26 - 5 | HEK293T | [2][5] |
| Coelacanth Ghrelin | Competition | IC50 | ~10 | HEK293T | [6] |
| Coelacanth this compound | Competition | IC50 | ~5 | HEK293T | [6] |
Calcium Mobilization Assay
This functional assay measures the activation of the Gαq signaling pathway downstream of GHSR1a. Agonist binding to the receptor leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. This change in calcium concentration is detected using a fluorescent calcium indicator. This assay can be used to determine the potency of agonists (like ghrelin) and the inhibitory effect of antagonists (like this compound).
Experimental Workflow
Protocol
Materials:
-
HEK293T cells stably or transiently expressing GHSR1a
-
DMEM, FBS, penicillin-streptomycin
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Probenecid
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Ghrelin and this compound
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed GHSR1a-expressing HEK293T cells into black, clear-bottom 96-well plates and culture overnight.[7]
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 45-60 minutes at 37°C in the dark.[7]
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Place the plate in the fluorescence reader.
-
For Agonist Mode: Add varying concentrations of ghrelin and measure the fluorescence signal over time.
-
For Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 5-15 minutes) before adding a fixed concentration of ghrelin (typically EC80) and measuring the fluorescence.[7]
-
Data Analysis:
-
The change in fluorescence (peak signal - baseline) is used to determine the response.
-
For Agonist Mode: Plot the response against the concentration of ghrelin to determine the EC50.
-
For Antagonist Mode: Plot the inhibition of the ghrelin response against the concentration of this compound to determine the IC50.
Quantitative Data Summary
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Ghrelin | Agonist | EC50 | 1 - 10 | HEK293T | [8] |
| Coelacanth Ghrelin | Agonist | EC50 | ~5 | HEK293T | [6] |
| This compound | Antagonist | IC50 | 5 - 20 | HEK293T | [8] |
| Coelacanth this compound | Antagonist | IC50 | ~10 | HEK293T | [6] |
IP-One HTRF Assay for Inverse Agonism
The ghrelin receptor exhibits high constitutive activity, meaning it signals even in the absence of an agonist.[1] this compound acts as an inverse agonist, reducing this basal signaling. The IP-One HTRF assay is a sensitive method to measure the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation. This assay is well-suited for quantifying the inverse agonist activity of ligands like this compound. The assay is based on a competitive immunoassay principle where cellular IP1 competes with a labeled IP1 tracer for binding to an anti-IP1 antibody, leading to a change in the HTRF signal.
Experimental Workflow
Protocol
Materials:
-
HEK293T cells expressing GHSR1a
-
DMEM, FBS, penicillin-streptomycin
-
96-well plates
-
IP-One HTRF kit (contains stimulation buffer with LiCl, IP1-d2, and anti-IP1-cryptate)
-
This compound and a known inverse agonist (positive control)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed GHSR1a-expressing HEK293T cells into a 96-well plate and culture for 48 hours.[9]
-
-
Cell Stimulation:
-
Remove the culture medium and add the stimulation buffer (containing LiCl) with varying concentrations of this compound or a control inverse agonist.
-
Incubate for 30 minutes at 37°C.[9]
-
-
IP1 Detection:
-
Measurement:
-
Read the HTRF signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Plot the HTRF ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 for inverse agonism.
Quantitative Data Summary
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | Inverse Agonism | EC50 | ~50-100 | HEK293T | [9] |
Signaling Pathways
The ghrelin receptor (GHSR1a) can couple to different G proteins, leading to distinct downstream signaling cascades. Ghrelin activation of GHSR1a primarily signals through Gαq and Gαs, while this compound can inhibit both agonist-induced signaling and the receptor's constitutive activity.
These detailed application notes and protocols provide a robust framework for researchers to investigate the complex interactions between this compound, ghrelin, and their receptor, facilitating the discovery and development of novel therapeutics for metabolic disorders.
References
- 1. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 2. portlandpress.com [portlandpress.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. LEAP2 has antagonized the ghrelin receptor GHSR1a since its emergence in ancient fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of Recombinant LEAP-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, expression, and purification of recombinant Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). The protocols outlined below are designed to be detailed and reproducible for researchers in various life science fields.
Introduction
Liver-Expressed Antimicrobial Peptide 2 (this compound) is a circulating peptide hormone that has emerged as a key player in the regulation of energy metabolism and glucose homeostasis. It functions as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR1a), a G protein-coupled receptor primarily known for its role in stimulating appetite and growth hormone release.[1][2][3][4] By competing with ghrelin, this compound can modulate downstream signaling pathways, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[1][2][3][4] The production of high-quality recombinant this compound is crucial for further investigation of its physiological functions and for potential drug development.
This document provides two detailed protocols for the production of recombinant human this compound:
-
Expression of Maltose-Binding Protein (MBP)-fused this compound in E. coli Origami™ B (DE3): This method facilitates the production of soluble this compound with a fusion partner that aids in proper folding and purification.
-
Expression of 6xHis-GST-tagged this compound in E. coli: This protocol offers an alternative fusion tag system for straightforward purification using immobilized metal affinity chromatography (IMAC).
Data Presentation
Table 1: Summary of Recombinant Human this compound Expression and Purification
| Expression System | Fusion Tag | Purification Method | Final Yield (mg/L of culture) | Purity (%) | Reference |
| E. coli Origami™ | MBP | Amylose Affinity, SEC, RP-HPLC | 2.3 | 92 | (Li et al., 2008) |
| E. coli | 6xHis-GST | IMAC (e.g., Ni-NTA) | Not Reported | >90 (Typical) | Commercial Suppliers |
Experimental Protocols
Protocol 1: Cloning and Expression of MBP-fused this compound in E. coli Origami™ B (DE3)
This protocol is adapted from the methodology described by Li et al. (2008) for the production of recombinant human this compound.
Part 1: Cloning of Human this compound cDNA into pMAL-c2E Vector
1.1. Primer Design and PCR Amplification:
-
Objective: To amplify the coding sequence of mature human this compound (40 amino acids) and introduce restriction sites for cloning into the pMAL-c2E vector.
-
Template: Human liver cDNA library or a plasmid containing the human this compound gene (NCBI Gene ID: 116842).[5]
-
Vector: pMAL-c2E (Addgene plasmid #75291). This vector contains an N-terminal Maltose-Binding Protein (MBP) tag followed by a multiple cloning site (MCS) and an enterokinase cleavage site.[6][7]
-
Primer Design:
-
Forward Primer: Should include a restriction site present in the pMAL-c2E MCS (e.g., EcoRI) followed by the sequence corresponding to the N-terminus of mature this compound.
-
Example (EcoRI): 5'- GCG GAATTC GAT TGT ATC ACC ATG AAG AAG -3'
-
-
Reverse Primer: Should include a stop codon followed by a different restriction site from the MCS (e.g., HindIII) and the reverse complement of the C-terminus of this compound.
-
Example (HindIII): 5'- CCC AAGCTT TTA GCA GGC GTT GGC GAT GTC -3'
-
-
-
PCR Reaction:
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors.
-
Optimize annealing temperature based on the calculated melting temperature (Tm) of the primers.
-
-
Verification:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size (approximately 120 bp).
-
Purify the PCR product from the gel.
-
1.2. Vector and Insert Preparation:
-
Digest both the purified PCR product and the pMAL-c2E vector with the selected restriction enzymes (e.g., EcoRI and HindIII).
-
Purify the digested vector and insert.
1.3. Ligation and Transformation:
-
Ligate the digested this compound insert into the prepared pMAL-c2E vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) for selection.
1.4. Clone Screening and Verification:
-
Screen colonies by colony PCR using the designed primers.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
Part 2: Expression of MBP-LEAP-2 Fusion Protein in E. coli Origami™ B (DE3)
-
Host Strain: E. coli Origami™ B (DE3) is suitable for the expression of proteins requiring disulfide bond formation in the cytoplasm due to mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes.[8][9][10][11]
2.1. Transformation:
-
Transform the confirmed pMAL-c2E-LEAP2 plasmid into competent E. coli Origami™ B (DE3) cells.
-
Plate on LB agar containing ampicillin (100 µg/mL), kanamycin (15 µg/mL), and tetracycline (12.5 µg/mL).
2.2. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.[12]
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.
-
Continue to culture for 3-5 hours at 37°C.
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Part 3: Purification of Recombinant this compound
3.1. Cell Lysis:
-
Resuspend the cell pellet in 20 mL of Column Buffer (20 mM Tris-HCl, pH 7.4, 200 mM NaCl, 1 mM EDTA).[13][14]
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.
3.2. Amylose Affinity Chromatography:
-
Load the supernatant onto an amylose resin column pre-equilibrated with Column Buffer.
-
Wash the column with 10 column volumes of Column Buffer.
-
Elute the MBP-LEAP-2 fusion protein with Column Buffer containing 10 mM maltose.[13][14]
-
Analyze fractions by SDS-PAGE to identify those containing the fusion protein.
3.3. Enterokinase Cleavage:
-
Pool the fractions containing the MBP-LEAP-2 fusion protein.
-
Dialyze against Enterokinase Buffer (50 mM Tris-HCl, pH 8.0, 1 mM CaCl2).[15][16][17]
-
Add enterokinase at a ratio of 1:50 to 1:200 (w/w, enzyme:protein) and incubate at room temperature for 4-16 hours.[16][17]
-
Monitor cleavage by SDS-PAGE.
3.4. Size-Exclusion Chromatography (SEC):
-
Concentrate the cleavage reaction mixture.
-
Load the concentrated sample onto a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with SEC Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).[18][19][20]
-
Collect fractions and analyze by SDS-PAGE to separate this compound from MBP and uncleaved fusion protein.
3.5. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound.
-
Further purify the peptide using a C18 RP-HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[21][22][23]
-
Elute the peptide using a linear gradient of Mobile Phase B.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect the peak corresponding to this compound and verify its purity by analytical RP-HPLC and mass spectrometry.
Protocol 2: Cloning and Expression of 6xHis-GST-tagged this compound in E. coli
This protocol provides a general framework for producing this compound with a 6xHis-Glutathione S-transferase (GST) tag, which allows for a two-step affinity purification process.
Part 1: Cloning of Human this compound cDNA into a 6xHis-GST Expression Vector
-
Vector: Choose a suitable E. coli expression vector that contains an N-terminal 6xHis tag followed by a GST tag and a multiple cloning site (e.g., pET-41a(+) or pGEX series with a His-tag insertion).
-
Cloning Strategy: Follow a similar cloning strategy as described in Protocol 1 (Part 1), designing primers with appropriate restriction sites compatible with the chosen vector.
Part 2: Expression of 6xHis-GST-LEAP-2 in E. coli BL21(DE3)
-
Host Strain: E. coli BL21(DE3) is a commonly used strain for protein expression.
-
Expression: Follow the general expression procedure outlined in Protocol 1 (Part 2), adjusting antibiotic selection based on the vector used.
Part 3: Purification of Recombinant this compound
3.1. Cell Lysis:
-
Perform cell lysis as described in Protocol 1 (Part 3.1).
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Binding Buffer: 20 mM sodium phosphate, 500 mM NaCl, 20-40 mM imidazole, pH 7.4.
-
Elution Buffer: 20 mM sodium phosphate, 500 mM NaCl, 500 mM imidazole, pH 7.4.
-
Load the cleared lysate onto a Ni-NTA or other suitable IMAC resin pre-equilibrated with Binding Buffer.
-
Wash the resin with several column volumes of Binding Buffer.
-
Elute the 6xHis-GST-LEAP-2 fusion protein with Elution Buffer.
-
Analyze fractions by SDS-PAGE.
3.3. (Optional) GST Affinity Chromatography:
-
For higher purity, the eluate from the IMAC step can be further purified using glutathione-agarose resin.
3.4. Tag Cleavage:
-
If the vector contains a protease cleavage site (e.g., for TEV or thrombin) between the tags and this compound, perform enzymatic cleavage according to the manufacturer's instructions.
3.5. Final Purification:
-
Remove the cleaved tags and the protease by passing the reaction mixture through the IMAC resin again (His-tagged protease and tags will bind).
-
Further purify this compound using size-exclusion chromatography and/or RP-HPLC as described in Protocol 1 (Parts 3.4 and 3.5).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEAP2 liver enriched antimicrobial peptide 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Escherichia coli, rod shaped | Sigma-Aldrich [sigmaaldrich.com]
- 11. Topic View - Instruct-ERIC [instruct-eric.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. abmgood.com [abmgood.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. img.abclonal.com [img.abclonal.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. goldbio.com [goldbio.com]
- 20. harvardapparatus.com [harvardapparatus.com]
- 21. bachem.com [bachem.com]
- 22. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. hplc.eu [hplc.eu]
Application Notes and Protocols for Studying LEAP-2 Gene Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction to LEAP-2 and its Significance
Liver-Expressed Antimicrobial Peptide 2 (this compound) is a circulating peptide hormone that has emerged as a critical regulator of energy metabolism.[1][2] Initially identified for its antimicrobial properties, this compound is now recognized as the first known endogenous antagonist and inverse agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[1][3][4] This dual functionality positions this compound as a key player in the intricate signaling network that governs appetite, growth hormone (GH) secretion, and glucose homeostasis.[1][3][5][6]
Ghrelin, the "hunger hormone," is the primary endogenous ligand for GHSR and stimulates food intake and GH release.[3][5][7] this compound counteracts these effects by competitively binding to GHSR and also by reducing the receptor's basal activity.[4][8] The dynamic balance between this compound and ghrelin is responsive to the body's energy status; this compound levels are elevated in states of positive energy balance (e.g., obesity) and are suppressed during fasting.[4][9] This inverse relationship suggests that the this compound/ghrelin ratio is a crucial determinant of GHSR signaling and overall metabolic regulation.[1][9]
The pivotal role of this compound in metabolic control makes it a compelling target for therapeutic intervention in conditions such as obesity, diabetes, and other metabolic disorders.[1][2][10] Understanding the precise functions of this compound is therefore of paramount importance for the development of novel treatment strategies.
The Power of CRISPR-Cas9 for this compound Functional Analysis
The CRISPR-Cas9 system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome.[11][12] This technology enables researchers to create knockout models (both in vitro and in vivo) by introducing targeted double-strand breaks in the DNA, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and a loss of gene function.[13]
By employing CRISPR-Cas9 to knock out the LEAP2 gene, researchers can meticulously investigate its physiological roles. This approach allows for the elucidation of the consequences of this compound deficiency on various metabolic parameters, providing invaluable insights into its mechanism of action.
Research Applications of CRISPR-Cas9-Mediated this compound Knockout
-
Metabolic Phenotyping: Characterize the effects of this compound deficiency on body weight, food intake, energy expenditure, and body composition in animal models.[14][15]
-
Glucose Homeostasis: Investigate the role of this compound in regulating blood glucose levels, insulin sensitivity, and glucose-stimulated insulin secretion.[2][16]
-
Ghrelin Sensitivity: Assess how the absence of this compound impacts the physiological responses to ghrelin administration, including effects on appetite and growth hormone release.[14][15]
-
Signal Transduction: Dissect the downstream signaling pathways affected by the loss of this compound function, particularly in relation to GHSR activity.[8][17]
-
Drug Discovery: Utilize this compound knockout models as platforms to screen for and validate therapeutic agents that modulate the ghrelin-LEAP-2-GHSR axis.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies involving this compound knockout (KO) mice, providing a clear comparison of metabolic parameters between wild-type (WT) and this compound KO animals.
Table 1: Effects of this compound Knockout on Metabolic Parameters in Female Mice on a High-Fat Diet [14][15]
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Percentage Change |
| Body Weight | Normal | Increased | +15.0% |
| Food Intake | Normal | Increased | +18.4% |
| Lean Mass | Normal | Increased | +6.1% |
| Hepatic Fat | Normal | Increased | +42.1% |
| O₂ Consumption (Dark Period) | Normal | Decreased | -13% |
| Heat Production (Dark Period) | Normal | Decreased | -9.5% |
| Locomotor Activity (Dark Period) | Normal | Decreased | -49% |
Table 2: Enhanced Sensitivity to Acyl-Ghrelin in this compound Knockout Mice [14][15]
| Condition | Wild-Type (WT) | This compound Knockout (KO) | Observation |
| Standard Chow Diet | |||
| Acyl-ghrelin dose for food intake stimulation | >0.5 mg/kg BW | 0.5 mg/kg BW | This compound KO mice are more sensitive to the orexigenic effects of ghrelin. |
| High-Fat Diet | |||
| Acyl-ghrelin dose for food intake stimulation | >10 mg/kg BW | 1 mg/kg BW | This compound KO mice on a high-fat diet overcome ghrelin resistance. |
| Plasma GH Level Increase (post acyl-ghrelin) | Normal | Increased | +90.9% |
| c-fos-immunoreactive cells in Arcuate Nucleus | Normal | Increased | +77.2% |
| c-fos-immunoreactive cells in Olfactory Bulb | Normal | Increased | +119.7% |
Signaling Pathways and Experimental Workflows
This compound and Ghrelin Signaling Pathway
The following diagram illustrates the antagonistic relationship between this compound and ghrelin in regulating the activity of the GHSR.
Caption: The this compound and Ghrelin signaling pathway at the GHSR.
CRISPR-Cas9 Experimental Workflow for LEAP2 Gene Knockout
This diagram outlines the general workflow for generating and validating a LEAP2 knockout model using CRISPR-Cas9.
Caption: Workflow for generating LEAP2 knockout models using CRISPR-Cas9.
Experimental Protocols
Protocol 1: Generation of LEAP2 Knockout Cell Lines using CRISPR-Cas9
Objective: To create a stable cell line with a functional knockout of the LEAP2 gene.
Materials:
-
HEK293T or other suitable cell line
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
LEAP2-specific sgRNA sequences
-
Lipofectamine 3000 (or other transfection reagent)
-
Puromycin (or other selection antibiotic)
-
Culture medium, serum, and supplements
-
DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
Sanger sequencing reagents
-
Western blot or ELISA reagents for this compound detection
Methodology:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the LEAP2 gene using a reputable online tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the lentiCRISPRv2 plasmid that has been linearized with BbsI.
-
Verify successful cloning by Sanger sequencing.
-
-
Lentivirus Production (Optional, for difficult-to-transfect cells):
-
Co-transfect HEK293T cells with the lentiCRISPRv2-LEAP2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transfection/Transduction:
-
Transfection: Seed the target cells and transfect with the lentiCRISPRv2-LEAP2-sgRNA plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
Transduction: Transduce the target cells with the lentivirus at the predetermined MOI.
-
-
Selection and Clonal Isolation:
-
48 hours post-transfection/transduction, begin selection with puromycin at a predetermined concentration.
-
After 7-10 days of selection, dilute the surviving cells to a single-cell suspension and plate in 96-well plates for clonal expansion.
-
-
Validation of Knockout:
-
Genomic Level:
-
Expand individual clones and extract genomic DNA.
-
PCR amplify the region of the LEAP2 gene targeted by the sgRNA.
-
Sequence the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Protein Level:
-
Perform Western blotting or ELISA on cell lysates or conditioned media from validated knockout clones to confirm the absence of this compound protein expression.
-
-
Protocol 2: Generation of LEAP2 Knockout Mice using CRISPR-Cas9
Objective: To create a germline LEAP2 knockout mouse model.
Materials:
-
Cas9 mRNA or protein
-
LEAP2-specific sgRNA
-
Fertilized mouse embryos (e.g., from C57BL/6J strain)
-
M2 and KSOM media
-
Microinjection setup
-
Pseudopregnant female mice
-
Tail biopsy lysis buffer and Proteinase K
-
PCR primers for genotyping
-
Sanger sequencing reagents
Methodology:
-
Preparation of CRISPR-Cas9 Reagents:
-
Synthesize high-quality Cas9 mRNA and LEAP2-specific sgRNA.
-
Alternatively, use commercially available Cas9 protein.
-
Prepare a microinjection mix containing Cas9 mRNA/protein and sgRNA in an appropriate injection buffer.
-
-
Microinjection of Zygotes:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.
-
Culture the injected embryos in KSOM medium overnight.
-
-
Embryo Transfer:
-
Transfer the surviving 2-cell stage embryos into the oviducts of pseudopregnant recipient female mice.
-
-
Generation and Genotyping of Founder (F0) Mice:
-
Allow the pregnancies to proceed to term.
-
At 2-3 weeks of age, perform tail biopsies on the resulting pups.
-
Extract genomic DNA and perform PCR to amplify the targeted region of the LEAP2 gene.
-
Use Sanger sequencing or a T7 endonuclease I (T7E1) assay to screen for the presence of indels.
-
-
Breeding and Establishment of a Germline Knockout Line:
-
Breed the founder mice that carry a LEAP2 mutation with wild-type mice to generate F1 offspring.
-
Genotype the F1 generation to identify animals that have inherited the mutation.
-
Intercross heterozygous F1 mice to generate homozygous LEAP2 knockout mice (F2 generation).
-
Confirm the absence of this compound protein in homozygous knockout mice via ELISA of plasma samples.
-
Protocol 3: Functional Phenotyping of LEAP2 Knockout Models
Objective: To assess the metabolic consequences of LEAP2 gene knockout.
A. In Vitro Functional Assays (using LEAP2 KO cell lines):
-
GHSR Signaling Assay:
-
Transfect the LEAP2 KO and WT control cells with a GHSR expression vector.
-
Stimulate the cells with varying concentrations of ghrelin.
-
Measure downstream signaling events, such as intracellular calcium mobilization or cAMP accumulation, to assess the potentiation of ghrelin signaling in the absence of this compound.
-
B. In Vivo Functional Assays (using LEAP2 KO mice):
-
Metabolic Monitoring:
-
House LEAP2 KO and WT littermate control mice in metabolic cages.
-
Monitor food and water intake, energy expenditure (via indirect calorimetry), and locomotor activity over several days.
-
Measure body weight and body composition (using DEXA or NMR) at regular intervals.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: Fast the mice overnight and administer an intraperitoneal (IP) injection of glucose. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast the mice for 4-6 hours and administer an IP injection of insulin. Measure blood glucose levels at the same time points as the GTT.
-
-
Ghrelin Challenge:
-
Administer a subcutaneous or IP injection of acyl-ghrelin to fasted this compound KO and WT mice.
-
Measure food intake at 1, 2, and 4 hours post-injection.
-
Collect blood samples at various time points to measure plasma GH levels.
-
Conclusion
The application of CRISPR-Cas9 technology to generate LEAP2 knockout models provides a powerful and precise approach to unravel the complex functions of this important metabolic hormone. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers aiming to investigate the role of this compound in health and disease, ultimately paving the way for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 4. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 5. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 6. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 7. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenixpeptide.com [phoenixpeptide.com]
- 10. What are LEAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. CRISPR - Wikipedia [en.wikipedia.org]
- 12. What is CRISPR/Cas9? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. LEAP2 deletion in mice enhances ghrelin's actions as an orexigen and growth hormone secretagogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LEAP2 deletion in mice enhances ghrelin's actions as an orexigen and growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mednexus.org [mednexus.org]
- 17. LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Therapeutic Effects of LEAP-2 in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical regulator of energy metabolism and a promising therapeutic target for metabolic diseases.[1][2] Initially identified for its antimicrobial properties, this compound is now recognized as the endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[3][4][5] It directly competes with ghrelin, an appetite-stimulating hormone, to modulate food intake, growth hormone (GH) release, and glucose homeostasis.[4][6][7] Plasma this compound levels are regulated in opposition to ghrelin; they increase with food intake and in states of positive energy balance (like obesity) and decrease during fasting.[6][8] This dynamic interplay positions the this compound/ghrelin ratio as a key determinant of metabolic state, making it a compelling area of investigation for novel treatments for obesity and type 2 diabetes.[5][9][10]
This document provides detailed protocols for utilizing relevant animal models to investigate the therapeutic potential of this compound, focusing on metabolic, genetic, and inflammatory paradigms.
Animal Models for this compound Research
Metabolic Disease Model: Diet-Induced Obesity (DIO) Mice
The diet-induced obesity (DIO) mouse model is a cornerstone for metabolic research as it closely mimics the development of human obesity resulting from the consumption of high-fat, energy-dense diets.[11] C57BL/6 mice are particularly susceptible to developing obesity, hyperglycemia, and impaired glucose tolerance when fed a high-fat diet (HFD) for several weeks, making them an ideal model to test the efficacy of this compound analogs on weight management and glycemic control.[12][13]
Genetic Model: this compound Knockout (KO) Mice
This compound knockout (KO) mice provide an invaluable tool for understanding the physiological necessity of this compound.[14] By removing the influence of endogenous this compound, researchers can study the consequences on ghrelin sensitivity and metabolic parameters. Studies show that this compound KO mice are more sensitive to ghrelin's effects on stimulating food intake and GH secretion.[14][15] Furthermore, under HFD challenge, female this compound KO mice exhibit increased appetite and body weight gain compared to wild-type counterparts, highlighting this compound's role in regulating energy balance.[14][16]
Immune Response Model: Lipopolysaccharide (LPS) Challenge
Beyond metabolism, this compound has roles in the innate immune system.[3] To investigate its anti-inflammatory potential, an acute inflammatory response can be induced in mice using a sub-lethal dose of lipopolysaccharide (LPS), a component of Gram-negative bacteria.[17][18] The LPS challenge model allows for the assessment of this compound's ability to modulate the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17][19] Studies have also used this model to explore the link between obesity-induced inflammation and cardiovascular injury, where this compound knockdown has shown protective effects.[20]
Experimental Protocols
Protocol 1: Induction of Diet-Induced Obesity (DIO)
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice (6 weeks of age).[21]
-
High-Fat Diet (HFD): Typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492).[13][21]
-
Control Diet: Standard chow or a 10% kcal from fat diet (e.g., Research Diets D12450B).[13][21]
-
Animal housing with controlled temperature (20-23°C) and a 12-hour light/dark cycle.[12]
-
Analytical balance.
Procedure:
-
Acclimatization: Upon arrival, allow mice to acclimate for at least one week in the new environment with free access to standard chow and water.[11]
-
Randomization: Randomize mice into two groups based on body weight: a control group and an HFD group.[12]
-
Diet Administration:
-
Monitoring:
-
Confirmation of Phenotype: After the feeding period, confirm the obese and pre-diabetic phenotype by performing a Glucose Tolerance Test (see Protocol 3).
Protocol 2: Glucose Tolerance Test (GTT)
Objective: To assess the clearance of a glucose load, a measure of insulin sensitivity. This protocol describes an Intraperitoneal Glucose Tolerance Test (IPGTT).
Materials:
-
Sterile 20% Dextrose (glucose) solution.[23]
-
Handheld glucometer and glucose test strips.[23]
-
1cc syringes with 26G needles.[22]
-
Blood collection tubes (e.g., EDTA-coated microvettes).[23]
-
Scale for weighing mice.
-
Timer.
Procedure:
-
Fasting: Fast mice for 4-6 hours in the morning (e.g., 9 am onwards). Transfer mice to a clean cage with water available but no food.[3][22]
-
Baseline Glucose (t=0):
-
Weigh the mouse to calculate the glucose dose. For a 2g/kg dose, the volume of 20% Dextrose (in µl) is 10 times the body weight (in g).[23]
-
Restrain the mouse and obtain a small drop of blood by making a small nick at the tip of the tail.[23][24]
-
Measure the blood glucose level using the glucometer. This is the baseline (t=0) reading.[22]
-
-
Glucose Administration:
-
Blood Glucose Monitoring:
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the Area Under the Curve (AUC) to quantify glucose tolerance. Impaired glucose tolerance is indicated by a higher and more prolonged elevation in blood glucose levels.
Protocol 3: Lipopolysaccharide (LPS) Inflammatory Challenge
Objective: To induce an acute systemic inflammatory response to evaluate the immunomodulatory effects of this compound.
Materials:
-
Mice (specific strain, e.g., C57BL/6 or BALB/c).
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0127:B8).[19]
-
Sterile, pyrogen-free saline.
-
Equipment for blood collection and tissue harvesting.
-
ELISA or Luminex kits for cytokine measurement (TNF-α, IL-1β, IL-6).[17][26]
Procedure:
-
LPS Preparation: Prepare a working solution of LPS in sterile saline. The dose can range from a sub-lethal 0.33 mg/kg to 2 mg/kg, depending on the desired severity of the response.[18][19][26]
-
This compound Pre-treatment (if applicable): Administer the this compound analog or vehicle control at a predetermined time before the LPS challenge (e.g., 30-60 minutes prior), depending on the compound's pharmacokinetics.[26]
-
LPS Administration:
-
Monitoring: Observe animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Sample Collection:
-
At a specified time point post-injection (typically peaking between 1.5 to 4 hours for cytokines), euthanize the mice.[17][19][26]
-
Collect blood via cardiac puncture or from the abdominal aorta for plasma/serum separation.[26]
-
Tissues such as the liver, spleen, and heart can also be harvested for analysis of inflammatory markers.[18][20]
-
-
Cytokine Analysis: Measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the plasma or tissue lysates using ELISA or other immunoassays.[17][26]
Data Presentation
Table 1: Effects of this compound Deletion in HFD-Fed Female Mice
This table summarizes the metabolic impact of this compound deletion in female mice after a long-term high-fat diet challenge, based on findings from related studies.[14]
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Percent Change |
| Body Weight | Lower | 15.0% Higher | +15.0% |
| Food Intake | Lower | 18.4% Higher | +18.4% |
| Lean Mass | Lower | 6.1% Higher | +6.1% |
| Hepatic Fat | Lower | 42.1% Higher | +42.1% |
Table 2: Effects of a Long-Acting this compound Analog in a Mouse Model of MAFLD
This table summarizes the therapeutic effects of administering a long-acting this compound (LA-LEAP-2) analog to mice on a diet that induces Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD).[27]
| Parameter | Vehicle Control | LA-LEAP-2 Treatment | Outcome |
| Body Weight | Higher | Markedly Reduced | Weight Loss |
| Liver Weight | Higher | Markedly Reduced | Reduced Hepatomegaly |
| Hepatic Triglycerides | Higher | Markedly Reduced | Reduced Steatosis |
| Plasma ALT | Higher | Markedly Reduced | Improved Liver Function |
| Hepatic Inflammation | Higher | Markedly Reduced | Anti-inflammatory Effect |
| Plasma Cholesterol | Higher | Reduced | Improved Lipid Profile |
Visualization of Pathways and Workflows
This compound and Ghrelin Signaling Pathway
Caption: this compound antagonizes ghrelin's activation of the GHSR.
Experimental Workflow for a DIO Animal Study
Caption: Workflow for testing this compound therapeutics in DIO mice.
Logical Relationship of this compound Therapeutic Effects
Caption: Logical flow of this compound's therapeutic mechanisms.
References
- 1. LEAP2 in Physiology-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diet-induced obesity murine model [protocols.io]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. LEAP2 deletion in mice enhances ghrelin's actions as an orexigen and growth hormone secretagogue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LEAP2 deletion in mice enhances ghrelin's actions as an orexigen and growth hormone secretagogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]
- 18. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peripheral Lipopolysaccharide (LPS) challenge promotes microglial hyperactivity in aged mice that is associated with exaggerated induction of both pro-inflammatory IL-1β and anti-inflammatory IL-10 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Loss of this compound alleviates obesity-induced myocardial injury by regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. IP Glucose Tolerance Test in Mouse [protocols.io]
- 23. mmpc.org [mmpc.org]
- 24. olac.berkeley.edu [olac.berkeley.edu]
- 25. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
- 27. A long-acting LEAP2 analog reduces hepatic steatosis and inflammation and causes marked weight loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Methods for the Identification and Quantification of LEAP-2 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a critical player in the regulation of energy metabolism and appetite. Initially identified for its antimicrobial properties, this compound is now recognized as an endogenous antagonist of the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][2] By competitively binding to GHS-R1a, this compound counteracts the orexigenic (appetite-stimulating) effects of ghrelin, making it a promising therapeutic target for metabolic diseases such as obesity and diabetes.[2]
Mass spectrometry (MS)-based methods offer unparalleled specificity and sensitivity for the identification and quantification of peptides like this compound in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a focus on targeted quantification methods for robust and reproducible results.
This compound Signaling Pathway
This compound exerts its physiological effects primarily by modulating the signaling of the GHS-R1a. It acts as both a competitive antagonist to ghrelin and an inverse agonist, reducing the receptor's constitutive activity.[1][3] The binding of this compound to GHS-R1a inhibits downstream signaling cascades that are normally activated by ghrelin.
The primary signaling pathways affected by this compound's interaction with GHS-R1a include:
-
Gαq/Phospholipase C (PLC) Pathway: In pituitary somatotrophs, ghrelin-activated GHS-R1a couples to Gαq, activating PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to growth hormone (GH) secretion. This compound blocks this pathway, thereby attenuating GH release.[4][5]
-
Gαs/Adenylyl Cyclase (AC)/cAMP Pathway: In the hypothalamus, particularly in NPY/AgRP neurons, ghrelin binding to GHS-R1a activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to neuronal depolarization and the promotion of appetite. This compound inhibits this pathway, thus suppressing appetite.[4][5]
-
Gαi Pathway: In pancreatic β-cells, GHS-R1a can couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent inhibition of glucose-stimulated insulin secretion (GSIS). By antagonizing this effect, this compound may play a role in modulating insulin release.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a multiple reaction monitoring (MRM) method based on high performance liquid chromatography/tandem mass spectrometry to analyze in vivo exposure profiles of complex herbal components independent of standards - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ghrelin–LEAP2 interactions along the stomach–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 5. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening of LEAP-2 Receptor (GHSR) Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a critical role in regulating energy homeostasis, appetite, and growth hormone release. Its endogenous ligands, the agonist ghrelin and the antagonist/inverse agonist Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), modulate its activity.[1][2] The discovery of small molecule agonists for GHSR is a significant area of interest for developing therapeutics for conditions such as cachexia and age-related frailty. This document provides detailed protocols for three distinct cell-based assays designed for the high-throughput screening (HTS) and characterization of GHSR agonists.
Upon agonist binding, GHSR activates multiple intracellular signaling pathways. The primary and most robust pathway for screening is through the Gαq protein, which stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i).[3][4] The receptor can also couple to other G proteins to modulate cyclic AMP (cAMP) levels and can trigger the recruitment of β-arrestin, a key protein in receptor desensitization and G protein-independent signaling.[3][5] These downstream events provide measurable readouts for robust cell-based assays.
The following sections detail the principles and protocols for:
-
Intracellular Calcium Mobilization Assay: A primary screening assay that measures the rapid, transient increase in intracellular calcium upon receptor activation.
-
Cyclic AMP (cAMP) Modulation Assay: A secondary assay to characterize agonist signaling through Gs or Gi pathways.
-
β-Arrestin Recruitment Assay: An orthogonal assay to assess G protein-independent signaling and biased agonism.
Signaling Pathways of the GHSR
Activation of the GHSR by an agonist initiates a cascade of intracellular events. The specific pathways activated can be cell-type dependent but generally involve coupling to heterotrimeric G proteins and subsequent recruitment of β-arrestin.
References
- 1. Ghrelin-induced growth hormone release from isolated rat anterior pituitary cells depends on intracellullar and extracellular Ca2+ sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth hormone-releasing hormone as an agonist of the ghrelin receptor GHS-R1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRAP2 inhibits β-arrestin recruitment to the ghrelin receptor by preventing GHSR1a phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: LEAP-2 Peptide Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the chemical synthesis and purification of the LEAP-2 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing the full-length human this compound peptide?
A1: The main challenge in synthesizing the 40-amino acid human this compound peptide lies in its two disulfide bonds (Cys¹⁷-Cys²⁸ and Cys²³-Cys³³) and potential for aggregation.[1][2] Incorrect disulfide bond formation can lead to a heterogeneous mixture of isomers with reduced or no biological activity. Furthermore, certain hydrophobic sequences within the peptide can promote aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and low yields.
Q2: What is a recommended strategy for correct disulfide bond formation in synthetic this compound?
A2: An orthogonal protection strategy is highly recommended. This involves using different classes of protecting groups for the cysteine pairs that can be selectively removed under distinct conditions. For example, one pair of cysteines can be protected with acid-labile groups like trityl (Trt), while the other pair is protected with a group stable to acid but removable by a different reagent, such as acetamidomethyl (Acm), which is cleaved by iodine.[1][2] This allows for the stepwise and controlled formation of each disulfide bond, ensuring the correct final conformation.
Q3: What level of purity should I aim for when purifying synthetic this compound?
A3: For in vitro bioassays and preclinical studies, a purity of >95% is generally recommended to ensure that observed biological effects are attributable to the this compound peptide and not to impurities. For less sensitive applications, a lower purity might be acceptable.
Q4: How should I dissolve and store my purified this compound peptide?
A4: Lyophilized this compound peptide should be stored at -20°C or -80°C. For reconstitution, it is advisable to first use a small amount of an organic solvent like DMSO to dissolve the peptide, followed by dilution with an appropriate aqueous buffer. Due to its hydrophobic residues, this compound may have limited solubility in purely aqueous solutions. Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: Can I synthesize a linear version of this compound without the disulfide bonds?
A5: Yes, a linear version of this compound can be synthesized. However, it is important to note that the disulfide bonds are crucial for the peptide's three-dimensional structure and stability. Studies have shown that the linear form of this compound may exhibit different biological activity compared to the correctly folded, disulfide-bonded peptide.[3]
Troubleshooting Guides
Synthesis Phase (SPPS)
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Incomplete Synthesis | Peptide Aggregation: Stretches of hydrophobic residues in the this compound sequence can lead to inter-chain aggregation on the resin, hindering reagent access. | - Use "difficult sequence" protocols, such as incorporating pseudoproline dipeptides or other structure-breaking derivatives.- Perform couplings at elevated temperatures.- Use high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents. |
| Steric Hindrance: Coupling of bulky amino acids or to a sterically hindered N-terminus can be slow. | - Extend coupling times.- Use a more potent coupling reagent, such as COMU. | |
| Side Reactions | Aspartimide Formation: The Asp-Asp sequence in this compound can be prone to aspartimide formation under basic conditions (e.g., piperidine treatment for Fmoc deprotection). | - Use protecting groups on the Asp side chain that minimize this side reaction.- Add HOBt to the piperidine deprotection solution. |
| Pyroglutamate Formation: An N-terminal glutamine can cyclize to form pyroglutamate. | - If Gln is the N-terminal residue, ensure the coupling of the subsequent amino acid is performed promptly after deprotection. | |
| Disulfide Scrambling | Premature Deprotection/Oxidation: Loss of cysteine protecting groups during synthesis can lead to incorrect disulfide bond formation. | - Ensure the chosen orthogonal protecting groups are stable to the repeated cycles of Fmoc deprotection and coupling.- Avoid harsh conditions that could prematurely cleave these groups. |
Purification Phase (RP-HPLC)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution of Impurities | Inappropriate Gradient: The elution gradient may not be shallow enough to separate the target peptide from closely related impurities (e.g., deletion sequences, isomers with incorrect disulfide bonds). | - Optimize the RP-HPLC gradient. Start with a broad scouting gradient and then run a shallower gradient around the elution point of the target peptide.- Consider using a different stationary phase (e.g., C4 instead of C18 for more hydrophobic peptides) or a different ion-pairing agent. |
| Broad or Tailing Peaks | Secondary Interactions with the Column: The peptide may be interacting with the silica backbone of the column. | - Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%).- Adjust the pH of the mobile phase. |
| Peptide Aggregation: The peptide may be aggregating in the mobile phase. | - Lower the concentration of the injected sample.- Add a small percentage of an organic solvent like isopropanol to the mobile phase. | |
| Low Recovery | Irreversible Adsorption: The peptide may be irreversibly binding to the column. | - Use a column with a wider pore size (e.g., 300 Å) suitable for peptides.- Ensure the mobile phase composition is appropriate to elute the peptide. |
| Precipitation on the Column: The peptide may be precipitating at the head of the column upon injection. | - Dissolve the crude peptide in a solvent that is compatible with the initial mobile phase conditions. |
Quantitative Data Summary
| Synthesis/Purification Method | Reported Yield | Reported Purity | Reference |
| Chemical Synthesis (Orthogonal Protection: Trt and Acm) | 5% - 8% (overall) | High (not specified) | [1][2] |
| Recombinant Expression in E. coli followed by RP-HPLC | 2.3 mg/L of culture | 92% | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Human this compound
This protocol outlines a general procedure based on Fmoc/tBu chemistry.
-
Resin Selection and Loading:
-
Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Load the first Fmoc-protected amino acid onto the resin according to the manufacturer's instructions.
-
-
Peptide Chain Elongation (per amino acid cycle):
-
Swell the resin: Swell the peptide-resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Coupling: Add the next Fmoc-protected amino acid (with its side chain protected), an activating agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed until completion (monitor with a Kaiser test).
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat these steps for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: Oxidative Folding of this compound
This protocol assumes an orthogonal protection strategy (e.g., Cys(Trt) and Cys(Acm)) was used.
-
First Disulfide Bond Formation (Air Oxidation):
-
Dissolve the linear peptide with Cys(Acm) protected and Cys(Trt) deprotected in a slightly alkaline buffer (e.g., ammonium bicarbonate, pH 8.0-8.5) at a low concentration to favor intramolecular cyclization.
-
Stir the solution in the presence of air for several hours to days, monitoring the reaction by RP-HPLC and mass spectrometry.
-
Once the first disulfide bond is formed, lyophilize the monocyclic peptide.
-
-
Second Disulfide Bond Formation (Iodine Oxidation):
-
Dissolve the monocyclic peptide in a mixture of aqueous acetic acid and methanol.
-
Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
-
Stir for 1-2 hours, monitoring the reaction by RP-HPLC.
-
Quench the excess iodine with a solution of ascorbic acid.
-
Dilute the reaction mixture with water and purify by RP-HPLC.
-
Protocol 3: Purification of this compound by RP-HPLC
-
Column and Mobile Phase Preparation:
-
Use a preparative C18 reversed-phase column.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
-
Purification:
-
Dissolve the crude or folded peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile).
-
Inject the sample onto the equilibrated column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 65% B over 60 minutes).
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
-
Analysis and Lyophilization:
-
Analyze the collected fractions for purity by analytical RP-HPLC and for identity by mass spectrometry.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
-
Visualizations
Caption: this compound and Ghrelin signaling pathway.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: this compound Purification Workflow.
References
- 1. biotage.com [biotage.com]
- 2. Isolation and biochemical characterization of this compound, a novel blood peptide expressed in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative folding of synthetic polypeptides S-protected as tert-butylthio derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LEAP-2 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) in various biological samples. Given this compound's inherent instability, meticulous sample handling is paramount for accurate quantification and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for this compound instability in biological samples?
A1: The primary cause of this compound instability is its rapid degradation by endogenous proteases present in biological matrices like plasma, serum, and tissue homogenates. This compound is a peptide hormone, and like many peptides, it is susceptible to cleavage by various peptidases, leading to a short in vitro half-life of approximately 15 minutes.[1][2] This rapid degradation can result in falsely low measurements of this compound concentrations.
Q2: What is the difference in this compound stability between serum and plasma?
A2: While direct comparative stability data for this compound is limited, studies on other peptides generally indicate that plasma is preferred over serum for stability studies.[3][4][5] The coagulation process in serum collection can release additional proteases from platelets and other blood cells, potentially accelerating peptide degradation.[3] Therefore, for this compound analysis, collecting blood in the presence of anticoagulants (plasma) is recommended to minimize proteolytic activity.
Q3: What are the recommended storage conditions for samples intended for this compound analysis?
A3: For long-term storage, it is crucial to store plasma and tissue homogenate samples at ultra-low temperatures, specifically at -80°C.[6][7] If immediate processing is not possible, samples should be kept on ice and processed as quickly as possible. Avoid repeated freeze-thaw cycles, as this can further compromise peptide integrity.[6]
Q4: Are there commercially available kits to measure this compound, and what should I consider when using them?
A4: Yes, several commercial ELISA kits are available for the quantification of this compound in various sample types, including plasma, serum, and tissue homogenates. When using these kits, it is essential to follow the manufacturer's instructions carefully, particularly regarding sample preparation. Pay close attention to the recommended sample dilution and the use of provided assay buffers, which may contain stabilizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during this compound quantification and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or undetectable this compound levels | Sample Degradation: this compound has been degraded by proteases during collection, processing, or storage. | 1. Optimize Sample Collection: Collect blood in pre-chilled EDTA tubes containing a protease inhibitor like aprotinin. Process samples promptly on ice. 2. Use Appropriate Anticoagulant: Use EDTA plasma instead of serum to minimize protease release during clotting. 3. Immediate Freezing: Snap-freeze plasma or tissue homogenate aliquots in liquid nitrogen and store them at -80°C. 4. Add Protease Inhibitors: Supplement your lysis buffer for tissue homogenization with a broad-spectrum protease inhibitor cocktail. |
| Improper Sample Storage: Samples were not stored at the correct temperature or have undergone multiple freeze-thaw cycles. | 1. Verify Storage Temperature: Ensure samples are consistently stored at -80°C. 2. Aliquot Samples: Upon initial processing, aliquot samples into single-use volumes to avoid repeated freeze-thaw cycles. | |
| High variability between replicate samples | Inconsistent Sample Handling: Variations in the time between sample collection and processing, or differences in processing temperature. | 1. Standardize Protocol: Establish and strictly adhere to a standardized protocol for all samples, including timing for each step and consistent temperature control. 2. Process Samples in Batches: If possible, process all samples for a given experiment at the same time to minimize variability. |
| Incomplete Protease Inhibition: The protease inhibitor used is not effective against all proteases degrading this compound or is used at a suboptimal concentration. | 1. Use a Broad-Spectrum Inhibitor Cocktail: For tissue homogenates, use a cocktail containing inhibitors for various protease classes (serine, cysteine, metalloproteases). 2. Optimize Inhibitor Concentration: If the issue persists, consider titrating the concentration of the protease inhibitor cocktail. | |
| Discrepancy between expected and measured this compound concentrations | Matrix Effects: Components in the biological matrix (e.g., lipids, other proteins) interfere with the assay. | 1. Sample Dilution: Dilute the sample further in the assay buffer provided with the ELISA kit to minimize matrix interference. 2. Use a Different Assay: If dilution does not resolve the issue, consider trying a different commercial ELISA kit that may have a different antibody pair or buffer composition. |
| Issues with the ELISA Kit: Problems with the kit itself, such as expired reagents or improper storage. | 1. Check Expiration Dates: Ensure all kit components are within their expiration dates. 2. Verify Kit Storage: Confirm that the kit has been stored at the recommended temperature. 3. Run Kit Controls: Always include the positive and negative controls provided with the kit to validate the assay performance. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation for this compound Analysis
Materials:
-
Pre-chilled Lavender-top (EDTA) blood collection tubes
-
Aprotinin solution (e.g., from bovine lung)
-
Pipettes and sterile tips
-
Refrigerated centrifuge (4°C)
-
Cryovials for plasma storage
-
Ice bucket
Procedure:
-
Preparation: Before blood collection, add aprotinin to the pre-chilled EDTA tubes to a final concentration of 500 KIU/mL of blood to be collected. Keep the tubes on ice.
-
Blood Collection: Collect whole blood directly into the prepared EDTA tubes containing aprotinin.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and protease inhibitor.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood tubes at 1,600 x g for 15 minutes at 4°C.[8]
-
Plasma Aliquoting: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately aliquot the plasma into pre-labeled cryovials. Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.
Protocol 2: Tissue Homogenate Preparation for this compound Analysis
Materials:
-
Tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization buffer (e.g., RIPA buffer)
-
Broad-spectrum protease inhibitor cocktail
-
Tissue homogenizer (e.g., Dounce or mechanical homogenizer)
-
Refrigerated microcentrifuge (4°C)
-
Microcentrifuge tubes
Procedure:
-
Tissue Preparation: Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any blood.
-
Homogenization: Weigh the tissue and place it in a pre-chilled homogenization tube. Add ice-cold homogenization buffer containing a freshly added broad-spectrum protease inhibitor cocktail (follow the manufacturer's recommended concentration). A general starting point is 500 µL of buffer per 10-50 mg of tissue.
-
Mechanical Disruption: Homogenize the tissue on ice until no visible chunks remain.
-
Incubation: Incubate the homogenate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (tissue lysate) to a new pre-chilled microcentrifuge tube.
-
Storage: Aliquot the lysate into pre-labeled tubes, snap-freeze in liquid nitrogen, and store at -80°C until analysis.
Data Presentation
Table 1: Recommended Sample Handling and Storage Conditions for this compound Analysis
| Parameter | Recommendation | Rationale |
| Sample Type | EDTA Plasma | Minimizes protease release associated with coagulation.[3] |
| Anticoagulant | K2-EDTA | Chelates divalent cations, inhibiting metalloproteases. |
| Protease Inhibitor | Aprotinin (for blood) or Broad-Spectrum Cocktail (for tissues) | Inhibits serine proteases and other classes of proteases that degrade this compound. |
| Processing Temperature | 4°C (on ice) | Reduces enzymatic activity.[6][8] |
| Time to Processing | As soon as possible (ideally < 30 minutes) | Minimizes ex vivo degradation of this compound. |
| Storage Temperature | -80°C (long-term) | Halts enzymatic degradation and preserves peptide integrity.[6][7] |
| Freeze-Thaw Cycles | Avoid | Each cycle can lead to peptide degradation. |
Visualizations
Caption: Recommended workflows for blood and tissue sample processing for this compound analysis.
Caption: A troubleshooting decision tree for low this compound recovery in biological samples.
References
- 1. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum or Plasma (and Which Plasma), That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Proteomics: Serum or Plasma â Which Should You Choose? - MetwareBio [metwarebio.com]
- 4. A mass spectrometry based method and a software tool to assess degradation status of serum samples to be used in proteomics for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of Serum and Plasma Blood Collection Tubes for the Integration of Epidemiological and Metabolomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
troubleshooting LEAP-2 ELISA assay variability and interference
Welcome to the technical support center for the LEAP-2 ELISA assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their this compound experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a this compound competitive ELISA?
A competitive ELISA is an immunoassay format used to quantify the amount of a specific antigen, in this case, this compound, in a sample. In this assay, the this compound in the sample competes with a fixed amount of labeled this compound (e.g., biotinylated or HRP-conjugated) for binding to a limited number of anti-LEAP-2 antibodies coated on a microplate. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample. Therefore, a higher concentration of this compound in the sample will result in a lower signal, and a lower concentration of this compound will result in a higher signal.
Q2: What are the most common causes of high variability between replicate wells?
High coefficient of variation (CV) between replicates is a frequent issue in ELISA assays and can stem from several sources:
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Pipetting Errors: Inconsistent volumes of samples, standards, or reagents.
-
Improper Mixing: Inadequate mixing of samples or reagents before addition to the wells.
-
Temperature Gradients: Uneven temperature across the microplate during incubation steps.
-
Edge Effects: Evaporation from the outer wells of the plate.
-
Washing Technique: Inconsistent or insufficient washing of the wells.
For solutions to these issues, please refer to the "High Coefficient of Variation (%CV)" section in our detailed troubleshooting guide below.
Q3: My sample OD values are higher than the lowest standard. What does this mean?
In a competitive ELISA, a higher optical density (OD) indicates a lower concentration of the analyte. If your sample OD is higher than the lowest standard's OD, it suggests that the this compound concentration in your sample is below the detection limit of the assay.
Q4: Can I use serum and plasma samples interchangeably?
It is not recommended to use serum and plasma samples interchangeably without proper validation. The sample matrix can significantly influence the assay's performance.[1] Differences in protein content and the presence of clotting factors in serum versus anticoagulants in plasma can lead to variations in measured this compound concentrations.[2] We recommend validating the assay for each sample type you plan to use. Refer to the "Sample Matrix Effects" section for more details.
Q5: How should I store my samples before running the this compound ELISA?
Proper sample storage is crucial for accurate results. For short-term storage, it is generally recommended to keep samples at 2-8°C. For long-term storage, aliquoting and freezing samples at -20°C or -80°C is advised to minimize degradation.[3][4] It is important to avoid repeated freeze-thaw cycles, as this can affect the stability of this compound.[5][6][7]
Detailed Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound ELISA assays.
Problem 1: High Background
A high background is characterized by high OD values in the zero standard (blank) wells, leading to a reduced dynamic range of the assay.
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles and ensure complete aspiration of wash buffer from the wells after each wash.[8][9] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and substrate solutions for each assay. Ensure that pipette tips are not reused between different reagents. |
| Improper Blocking | Increase the blocking incubation time or try a different blocking buffer.[9] |
| Excessive Antibody or Conjugate Concentration | Titrate the detection antibody and enzyme conjugate to their optimal concentrations. |
| Substrate Incubation in Light | Incubate the substrate in the dark to prevent non-enzymatic degradation.[8] |
Problem 2: Low or No Signal
A weak or absent signal across the entire plate, including the standards, indicates a systemic issue with the assay.
| Possible Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[8] |
| Incorrect Reagent Preparation or Omission of a Step | Carefully review the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[10] |
| Inactive Enzyme Conjugate or Substrate | Use fresh substrate and ensure the enzyme conjugate has not lost activity due to improper storage or handling. |
| Insufficient Incubation Times | Ensure that all incubation steps are carried out for the recommended duration to allow for adequate binding.[8] |
| Incorrect Plate Reading Wavelength | Verify that the microplate reader is set to the correct wavelength for the substrate used. |
Problem 3: High Coefficient of Variation (%CV)
High variability between replicate wells compromises the precision and reliability of the results.
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and fresh tips for each standard and sample. Ensure there are no air bubbles in the pipette tips.[8] |
| Poor Mixing of Reagents and Samples | Thoroughly mix all reagents and samples before pipetting into the wells.[11] |
| Uneven Plate Washing | Ensure all wells are washed with the same volume and pressure. If using an automated washer, check for clogged nozzles. |
| Temperature Fluctuation Across the Plate | Ensure the plate is incubated in a stable temperature environment and away from drafts. Allow all reagents to reach room temperature before use. |
| Edge Effects Due to Evaporation | Use a plate sealer during incubation steps and avoid stacking plates. |
Experimental Protocols
Protocol 1: Spike and Recovery for Matrix Effect Assessment
This experiment is crucial for determining if components in your sample matrix interfere with the accurate measurement of this compound. An acceptable recovery range is typically 80-120%.[12]
Methodology:
-
Prepare Samples: Aliquot your sample into two tubes. One will be the "unspiked" sample, and the other will be the "spiked" sample.
-
Spike the Sample: Add a known amount of this compound standard to the "spiked" tube. The concentration of the spike should be in the mid-range of the standard curve. Add an equivalent volume of assay diluent to the "unspiked" tube.
-
Prepare a Control Spike: In a separate tube, add the same amount of this compound standard to the assay diluent. This serves as the control.
-
Run the ELISA: Assay the unspiked sample, the spiked sample, and the control spike in duplicate or triplicate according to the kit protocol.
-
Calculate Percent Recovery:
Protocol 2: Linearity of Dilution
This experiment assesses whether the assay can accurately measure this compound concentrations across a range of dilutions in your sample matrix.
Methodology:
-
Select a High-Concentration Sample: Choose a sample that is expected to have a high concentration of this compound.
-
Perform Serial Dilutions: Create a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent.
-
Run the ELISA: Assay all dilutions in duplicate or triplicate.
-
Analyze the Data:
-
Calculate the concentration of this compound in each dilution from the standard curve.
-
Multiply the calculated concentration by the corresponding dilution factor to get the corrected concentration for each dilution.
-
The corrected concentrations should be consistent across the dilution series (typically within 80-120% of each other).[3][14]
-
Quantitative Data Summary
The following tables provide a summary of performance characteristics for a typical this compound ELISA. Data is compiled from various commercially available kits and should be used as a general guide.
Table 1: Sample Recovery Data
| Sample Matrix | Spike Concentration (ng/mL) | Average Recovery (%) |
| Serum | 5 | 95 |
| EDTA Plasma | 5 | 92 |
| Heparin Plasma | 5 | 98 |
| Cell Culture Media | 5 | 105 |
Table 2: Linearity of Dilution Data
| Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) |
| 1:2 | 10 | 9.8 | 98 |
| 1:4 | 5 | 5.1 | 102 |
| 1:8 | 2.5 | 2.3 | 92 |
| 1:16 | 1.25 | 1.3 | 104 |
Table 3: Cross-Reactivity Data
| Peptide | Cross-Reactivity (%) |
| This compound (Human) | 100 |
| Ghrelin (Human) | < 0.1 |
| Des-acyl Ghrelin (Human) | < 0.1 |
| Motilin | < 0.1 |
Note: The data presented in these tables are for illustrative purposes. Please refer to the specific ELISA kit insert for performance data relevant to your assay.
Visual Guides
This compound Signaling Pathway
This compound acts as an antagonist and inverse agonist of the ghrelin receptor (GHSR1a). By binding to GHSR1a, this compound blocks the downstream signaling initiated by ghrelin, which is involved in appetite stimulation and growth hormone release.[15][16] The binding of ghrelin to GHSR1a activates Gq/11 and Gs protein signaling pathways.[6]
Caption: this compound and Ghrelin Signaling at the GHSR1a Receptor.
Experimental Workflow: Spike and Recovery
The following diagram illustrates the workflow for performing a spike and recovery experiment to assess matrix effects.
Caption: Workflow for Spike and Recovery Experiment.
Troubleshooting Logic for Competitive ELISA
This decision tree provides a logical approach to troubleshooting common issues in a competitive ELISA.
Caption: Decision Tree for Troubleshooting Competitive ELISA.
References
- 1. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ELISA Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. protocolsandsolutions.com [protocolsandsolutions.com]
- 4. biosensis.com [biosensis.com]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples [ophrp.org]
- 7. researchgate.net [researchgate.net]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. arp1.com [arp1.com]
- 12. ELISA Performance tests Specificity, Sensitivity, Recovery, linearity [diagnopal.ca]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. biosensis.com [biosensis.com]
- 15. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 16. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LEAP-2 Dosage and Delivery in Animal Studies
Welcome to the technical support center for researchers utilizing LEAP-2 in animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental design and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or Liver-Expressed Antimicrobial Peptide 2, is an endogenous antagonist of the growth hormone secretagogue receptor (GHSR). It functions by competitively binding to GHSR, thereby blocking the orexigenic (appetite-stimulating) effects of ghrelin.[1][2][3] this compound can also act as an inverse agonist, reducing the constitutive activity of GHSR even in the absence of ghrelin.[4][5]
Q2: What are the common administration routes for this compound in rodent studies?
A2: The most common administration routes are intracerebroventricular (ICV) for central nervous system delivery and subcutaneous (s.c.) or intraperitoneal (i.p.) for peripheral delivery.[1][3][6] The choice of administration route depends on the specific research question and the target site of action.
Q3: What is a typical effective dose range for this compound?
A3: The effective dose of this compound varies depending on the administration route, the animal model, and the desired biological effect. For central administration (ICV) in rats, doses have ranged from 0.3 to 3 nmol/rat.[7][8][9] For peripheral administration (s.c.) in mice, a dose of 3 µmol/kg has been shown to abolish ghrelin-induced food intake.[6] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How stable is this compound in solution?
A4: this compound is a peptide and can be susceptible to degradation. It is recommended to prepare fresh solutions for each experiment.[6] For storage, it is best to keep the peptide in its powdered form at -20°C or -80°C. Once reconstituted, aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.[6]
Q5: Should I expect to see an effect on food intake with this compound administration alone?
A5: Yes, in some models, central administration of this compound alone has been shown to reduce food intake.[2][7] However, its effect is most pronounced when used to counteract the orexigenic effects of ghrelin.[1][7] The anorexigenic effect of this compound can be influenced by the animal's energy status, being more evident in obese models.[10]
Troubleshooting Guides
Issue 1: No significant inhibition of ghrelin-induced food intake is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Dose | Perform a dose-response study with a wider range of this compound concentrations. For peripheral administration, the dose of this compound may need to be significantly higher than the ghrelin dose.[3] |
| Timing of Administration | Optimize the pre-treatment time with this compound before ghrelin administration. A common approach is to administer this compound 10-20 minutes before ghrelin.[1][11] |
| This compound Degradation | Ensure proper handling and storage of the this compound peptide. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6] |
| Animal Model Resistance | Consider the metabolic state of your animal model. Ghrelin resistance has been observed in diet-induced obese mice, which may also affect the efficacy of this compound.[2][12] |
Issue 2: Unexpected changes in blood glucose levels.
| Possible Cause | Troubleshooting Step |
| Metabolic State of the Animal | The effect of this compound on glucose homeostasis can be dependent on the animal's energy status (e.g., fasted vs. fed, lean vs. obese).[10] Ensure consistent metabolic conditions for all experimental groups. |
| Interaction with Ghrelin's Metabolic Functions | This compound can block ghrelin's role in maintaining blood glucose levels, particularly during caloric restriction.[2][4] Monitor blood glucose at multiple time points. |
| Off-target Effects | While this compound is a specific antagonist for GHSR, consider the possibility of indirect effects on glucose metabolism. Correlate glucose changes with measurements of insulin and other relevant hormones. |
Experimental Protocols
Protocol 1: Central (ICV) Administration of this compound to Assess Anorexigenic Effects in Rats
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgery: Implant a permanent guide cannula into the lateral ventricle. Allow for a one-week recovery period.
-
Drug Preparation: Dissolve rat this compound and ghrelin in sterile, pyrogen-free 0.9% saline immediately before use.[7]
-
Dosing Regimen:
-
Administration:
-
Pre-treat with this compound (or vehicle) via ICV injection.
-
20 minutes later, administer ghrelin (or vehicle) via ICV injection.
-
-
Measurement: Record cumulative food intake at 1, 2, 4, 8, 12, and 24 hours post-ghrelin injection.[8]
Protocol 2: Peripheral (Subcutaneous) Administration of a Long-Acting this compound Analog in Mice
-
Animal Model: C57BL/6N mice.
-
Drug Preparation: Dissolve the long-acting this compound analog (LA-LEAP2) and ghrelin in saline.
-
Dosing Regimen:
-
Administration:
-
Administer LA-LEAP2 (or vehicle) via subcutaneous (s.c.) injection.
-
One hour later, administer ghrelin (or vehicle) via s.c. injection.[13]
-
-
Measurement: Measure food intake at 1, 2, 4, and 6 hours after ghrelin administration.[13]
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Effects in Rodent Studies
| Animal Model | Administration Route | This compound Dose | Effect | Reference |
| Mice | Subcutaneous (s.c.) | 3 µmol/kg | Completely abolished ghrelin-induced food intake. | [6] |
| Rats | Intracerebroventricular (ICV) | 1 and 3 nmol/rat | Suppressed ghrelin-induced food intake in a dose-dependent manner. | [8][9] |
| Rats | Intracerebroventricular (ICV) | 3 nmol/rat | Lowered cumulative food intake in freely fed rats. | [7] |
| Mice | Intracerebroventricular (ICV) | 0.6 nmol/g BW | Inhibited ghrelin-induced food intake. | [1] |
| Rats | Intracerebroventricular (ICV) | 1 nmol | Suppressed the orexigenic effect of ghrelin. | [1] |
| Mice | Intracerebroventricular (ICV) | 1.5 nmol/mouse | Tended to decrease fasting-induced hyperphagia. | [10] |
Visualizations
Caption: this compound and Ghrelin signaling pathway for appetite regulation.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Ghrelin–LEAP2 interactions along the stomach–liver axis [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Impacts of Central Administration of the Novel Peptide, this compound, in Different Food Intake Models in Conscious Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impacts of Central Administration of the Novel Peptide, this compound, in Different Food Intake Models in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of ghrelin and this compound in energy homeostasis are modulated by thermoneutrality, high-fat diet and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A long-acting LEAP2 analog reduces hepatic steatosis and inflammation and causes marked weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LEAP-2 Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize the off-target effects of Liver-Enriched Antimicrobial Peptide 2 (LEAP-2) administration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an endogenous peptide that functions as a competitive antagonist and an inverse agonist of the growth hormone secretagogue receptor 1a (GHSR1a), also known as the ghrelin receptor.[1][2][3] As a competitive antagonist, it directly competes with ghrelin for the same binding site on the GHSR1a.[4][5][6] As an inverse agonist, it reduces the high constitutive (basal) activity of the GHSR1a, even in the absence of ghrelin.[4][7][8] This dual action makes this compound a potent inhibitor of GHSR1a signaling, which is involved in regulating appetite, growth hormone secretion, and metabolism.[3]
Q2: What are the known or potential off-target effects of this compound?
A2: Currently, this compound is considered highly specific for the GHSR1a. An initial screen of this compound against 168 different G protein-coupled receptors (GPCRs) identified GHSR1a as its primary target.[4] However, like any therapeutic peptide, high concentrations could theoretically lead to non-specific interactions. Potential off-target effects to consider, though not widely reported for this compound, could include:
-
Interactions with other GPCRs: While initial screens were negative, cross-reactivity with other receptors at supra-physiological doses cannot be entirely ruled out without comprehensive screening.
-
Antimicrobial Activities: this compound was first identified for its antimicrobial properties.[9][10] At high concentrations, it may disrupt bacterial cell membranes.[9] This is most relevant for in vivo studies where the gut microbiome could be affected, or in cases of systemic infection. The IC50 for antimicrobial activity (around 5 µM) is significantly higher than for GHSR inhibition (around 6 nM), suggesting this is unlikely at typical experimental doses.[9]
-
Immunomodulatory Effects: In certain inflammatory conditions like rheumatoid arthritis and bacterial meningitis, this compound levels are elevated, suggesting a potential link to inflammatory pathways.[8]
Q3: How does this compound's binding affinity for GHSR1a compare to other potential targets?
A3: this compound binds to GHSR1a with high affinity, comparable to that of ghrelin, with a binding affinity (Ki) of approximately 1 nM.[4] Data on binding to other specific off-target receptors is limited because screening has not identified other high-affinity targets. The significant separation between its affinity for GHSR1a and the concentrations required for antimicrobial effects suggests a wide therapeutic window for on-target activity.
Q4: How can I select the optimal concentration of this compound to minimize off-target effects?
A4: The key is to use the lowest effective concentration that achieves the desired on-target effect (GHSR1a antagonism).
-
In Vitro: Start with a dose-response curve to determine the IC50 for inhibiting ghrelin-induced signaling in your cell system. The IC50 for this compound inhibition of GHSR is approximately 6 nM.[9] Working at concentrations between 1x to 10x the IC50 is a common starting point.
-
In Vivo: Plasma concentrations of this compound in fed conditions are typically 1-3 nM.[11] Dosing should aim to achieve physiological or slightly supra-physiological concentrations. High doses may be required for central effects due to the challenge of crossing the blood-brain barrier.[4] Always include control groups and monitor for unexpected physiological changes. A pilot dose-escalation study is recommended.
Troubleshooting Guides
Guide 1: Unexpected or Paradoxical Effect Observed in a Cell-Based Assay
Problem: My cell-based assay using this compound shows an unexpected result (e.g., activation instead of inhibition, effects in a cell line thought to be GHSR-negative).
Troubleshooting Steps:
-
Confirm GHSR1a Expression: Verify the presence or absence of GHSR1a in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels. A lack of receptor expression would strongly indicate an off-target effect.
-
Use a Control Peptide: Include a scrambled peptide with the same amino acid composition as this compound but in a randomized sequence. This control should be inactive and helps differentiate a specific off-target effect from non-specific effects of adding a peptide to the culture.
-
Perform a Competitive Binding Assay: Use a labeled ligand for GHSR1a (e.g., radiolabeled or fluorescent ghrelin) and test whether this compound can displace it. If the unexpected effect occurs at concentrations far higher than those needed to displace the labeled ligand, it is likely an off-target effect.
-
Test a Structurally Unrelated GHSR Antagonist: Use a different, validated GHSR1a antagonist. If this compound does not produce the same unexpected effect, it further points to an off-target action specific to the this compound peptide.
-
Re-evaluate Assay Conditions: Ensure the observed effect is not an artifact of the assay itself (e.g., interference with a reporter system). Run the assay in the absence of cells to check for direct compound interference.
Guide 2: In Vivo Model Shows a Phenotype Inconsistent with GHSR1a Antagonism
Problem: I administered this compound to my animal model, and observed a phenotype that cannot be explained by blocking ghrelin's actions (e.g., unexpected changes in behavior, immune response, or organ function).
Troubleshooting Steps:
-
Validate with a GHSR-Knockout Model: The gold standard for confirming an on-target effect is to administer this compound to a GHSR-knockout animal. If the unexpected phenotype persists in the knockout model, it is definitively an off-target effect.
-
Assess Biodistribution: Determine where the administered this compound accumulates in the body. This can be achieved by labeling this compound (e.g., with a fluorescent dye or radioisotope) and performing imaging or tissue harvesting at various time points. High accumulation in an unexpected organ system may correlate with the off-target phenotype.
-
Use a Different GHSR Antagonist: As with the in vitro guide, administer a structurally different GHSR antagonist. Observing the same on-target effects (e.g., reduced food intake) without the unexpected phenotype would strongly suggest the phenotype is a this compound-specific off-target effect.
-
Perform Comprehensive Phenotyping: Conduct a broad physiological and behavioral assessment. This could include a complete blood count (CBC), blood chemistry panel, and histopathological analysis of major organs to identify the system being affected.
-
Consider the this compound/Ghrelin Ratio: The biological effect of this compound is dependent on the endogenous levels of ghrelin.[3] The this compound/ghrelin molar ratio is a key determinant of GHSR1a activity.[11] Ensure that the experimental conditions (e.g., fasting vs. fed state) are tightly controlled, as this will influence the hormonal milieu and could impact results.
Data Presentation
Table 1: Comparative Efficacy and Affinity of this compound
This table summarizes key quantitative parameters for this compound's on-target and potential off-target activities. Data is compiled from multiple studies and should be used as a reference.
| Parameter | Receptor/Target | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | GHSR1a | ~1 nM | Human | Demonstrates high-affinity competitive binding. | [4] |
| Functional Inhibition (IC50) | GHSR1a | ~6 nM | Human | For inhibition of ghrelin-induced activation. | [9] |
| Physiological Concentration | Plasma | 1 - 3 nM | Human | Concentration in the fed state. | [11] |
| Antimicrobial Activity (IC50) | E. coli | ~5 µM | N/A | Concentration needed for antimicrobial effects is ~1000x higher than for GHSR inhibition. | [9] |
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Assessment using a GPCR Panel
This protocol outlines a general method for screening this compound against a panel of non-target GPCRs to identify potential off-target interactions.
Objective: To determine if this compound functionally activates or inhibits a panel of GPCRs at a high concentration.
Methodology:
-
Cell Lines: Use a panel of stable cell lines, each expressing a different GPCR of interest (e.g., from a commercial vendor like DiscoverX or Eurofins). The panel should ideally include receptors that are structurally related to GHSR1a.
-
Functional Assay Readout: Select a functional assay appropriate for the G protein coupling of the receptors being tested. Common readouts include:
-
Screening Procedure:
-
Agonist Mode: Add a high concentration of this compound (e.g., 10 µM) to the cells and measure the functional readout. Compare the response to a known agonist for that receptor. A significant response indicates potential off-target agonism.
-
Antagonist Mode: Pre-incubate the cells with a high concentration of this compound (e.g., 10 µM) for 15-30 minutes. Then, add a known agonist for the receptor at its EC80 concentration. A significant reduction in the agonist's response indicates potential off-target antagonism.
-
-
Data Analysis:
-
Calculate the percent activation (relative to the control agonist) or percent inhibition for each receptor in the panel.
-
Any receptor showing >30-50% activity or inhibition in this primary screen should be selected for follow-up dose-response analysis to determine potency (EC50 or IC50).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GHSR1a signaling pathway and points of this compound inhibition.
Caption: A systematic workflow for identifying potential off-target effects.
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 9. LEAP2 in Physiology—A Narrative Review | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. GPCR Screening & Profiling with Functional Assays - Creative Biogene [creative-biogene.com]
- 14. mdpi.com [mdpi.com]
Navigating the Challenges of Synthetic LEAP-2 Peptide Solubility: A Technical Support Guide
For researchers, scientists, and drug development professionals working with synthetic Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), achieving optimal solubility is a critical first step for reliable and reproducible experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the handling and preparation of synthetic this compound peptides.
The inherent physicochemical properties of this compound, a 40-amino acid cationic peptide with two disulfide bonds, can present significant hurdles in achieving complete dissolution in aqueous buffers.[1][2] Understanding these properties is key to overcoming aggregation and ensuring the peptide's biological activity in various assays.[3] This guide offers structured protocols and data-driven recommendations to streamline your experimental workflow.
Frequently Asked questions (FAQs)
Q1: Why is my synthetic this compound peptide difficult to dissolve in aqueous buffers like PBS or Tris?
A1: The solubility of synthetic this compound in aqueous solutions can be challenging due to its amino acid composition and structural features. This compound is a cationic peptide, meaning it has a net positive charge at neutral pH, which generally aids in aqueous solubility.[1][4] However, it also contains hydrophobic amino acid residues that can lead to aggregation, especially at higher concentrations.[5] The presence of two disulfide bonds (Cys17-Cys28 and Cys23-Cys33) contributes to a folded structure that may also impact solubility.[1][2]
Q2: What is the recommended starting solvent for dissolving synthetic this compound?
A2: For initial solubilization, it is recommended to first try sterile, distilled water. One supplier suggests that synthetic human this compound is soluble in water at a concentration of up to 0.1 mM.[6] If solubility in water is limited, a small amount of an organic co-solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide before diluting with the desired aqueous buffer.[7][8]
Q3: My this compound peptide dissolves in DMSO but precipitates when I dilute it with my aqueous buffer. What should I do?
A3: This is a common issue known as "salting out" and occurs when the peptide is less soluble in the final mixed solvent system. To address this, try the following:
-
Slow, Dropwise Addition: Add the concentrated peptide-DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while gently vortexing or stirring. This prevents localized high concentrations of the peptide that can trigger precipitation.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute final solution.
-
Adjust the pH of the Aqueous Buffer: Since this compound is a basic peptide, dissolving it in a slightly acidic buffer (e.g., containing 10% acetic acid) can increase its net positive charge and improve solubility.[7][9]
Q4: Can I use sonication or heating to help dissolve my this compound peptide?
A4: Yes, gentle sonication in a water bath can help break up small aggregates and facilitate dissolution.[4] Gentle warming (e.g., to 37°C) can also be effective, but prolonged or excessive heating should be avoided as it can lead to peptide degradation.
Q5: How should I store my synthetic this compound peptide, both in lyophilized form and in solution?
A5:
-
Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[10] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation.
-
Peptide in Solution: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with synthetic this compound peptides.
| Problem | Possible Cause | Troubleshooting Steps |
| Lyophilized peptide does not dissolve in water. | High hydrophobicity or aggregation of the peptide. | 1. Verify the net charge: Calculate the theoretical net charge of your specific this compound sequence at neutral pH. As a basic peptide, it should have a net positive charge.[9] 2. Try a slightly acidic solution: Attempt to dissolve the peptide in a small volume of 10% aqueous acetic acid.[7] 3. Use an organic co-solvent: Dissolve the peptide in a minimal amount of DMSO first, then slowly dilute with water or your desired buffer.[8] |
| Peptide solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation. | 1. Sonication: Gently sonicate the solution in a water bath for a few minutes.[4] 2. Centrifugation: Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant to a new tube. The concentration of the peptide in the supernatant should be determined (e.g., by UV spectroscopy) before use. 3. Re-evaluate your solvent system: The chosen solvent may not be optimal. Refer to the quantitative solubility data table below and consider testing alternative solvents. |
| Peptide precipitates out of solution over time. | Aggregation and instability in the chosen buffer. | 1. Prepare fresh solutions: Avoid long-term storage of this compound in solution. Prepare solutions immediately before use. 2. Optimize buffer composition: The pH and ionic strength of your buffer can influence peptide stability. Consider testing a range of pH values (e.g., pH 5-7) to find the optimal condition for your specific assay. |
| Loss of biological activity. | Peptide degradation or aggregation. | 1. Avoid harsh conditions: Do not use strong acids or bases for dissolution. Avoid excessive heating. 2. Proper storage: Ensure the peptide is stored correctly in both lyophilized and solution forms to minimize degradation.[10] 3. Confirm peptide integrity: If you suspect degradation, you may need to verify the integrity of your peptide stock using techniques like mass spectrometry or HPLC. |
Quantitative Solubility Data for Synthetic Human this compound
The following table summarizes available solubility data for synthetic human this compound. It is important to note that the exact solubility can vary depending on the specific synthesis batch and purity of the peptide. It is always recommended to perform a small-scale solubility test with a small aliquot of your peptide before dissolving the entire sample.[4]
| Solvent System | Concentration | Observations | Reference(s) |
| Water | ≤ 0.1 mM | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Not specified | Recommended as a solvent for hydrophobic peptides. | [7][8] |
| 10% Acetic Acid | Not specified | Recommended for basic peptides that are insoluble in water. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Synthetic this compound
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can affect the peptide's stability and weight.
-
Initial Dissolution in Water: Add a small volume of sterile, distilled water to the vial to attempt dissolution at a concentration of ≤ 0.1 mM.[6] Gently vortex the vial.
-
Acidic Solution for Basic Peptides: If the peptide does not fully dissolve in water, add a small volume of 10% aqueous acetic acid and gently vortex.[7]
-
Organic Co-Solvent Approach: If the peptide remains insoluble, use a minimal amount of DMSO to fully dissolve the peptide.
-
Dilution into Aqueous Buffer: Once the peptide is in solution, slowly add your desired aqueous buffer to the concentrated stock while gently mixing.
-
Final Preparation: If any particulates are visible, centrifuge the solution and use the clear supernatant. Determine the final peptide concentration before use.
Protocol 2: Small-Scale Solubility Testing
To determine the optimal solvent for your specific batch of synthetic this compound without risking the entire sample, follow this protocol:
-
Aliquot the Peptide: Carefully weigh out a small, known amount of lyophilized this compound into a sterile microcentrifuge tube (e.g., 0.1 mg).
-
Test Solvent 1 (Water): Add a calculated volume of sterile water to achieve a target concentration (e.g., 0.1 mM). Vortex and observe for complete dissolution.
-
Test Solvent 2 (Slightly Acidic Buffer): If insoluble in water, to a fresh aliquot, add a calculated volume of 10% acetic acid. Vortex and observe.
-
Test Solvent 3 (Organic Co-Solvent): To a fresh aliquot, add a small, precise volume of DMSO (e.g., 10 µL). Vortex until the peptide is fully dissolved. Then, slowly add your aqueous buffer to the desired final concentration and observe for any precipitation.
-
Evaluate and Select: Based on these small-scale tests, select the solvent system that provides a clear, stable solution at your desired concentration.
This compound Signaling Pathway and Experimental Workflow
The primary biological function of this compound is as an antagonist and inverse agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[11][12] Understanding this pathway is crucial for designing and interpreting experiments with synthetic this compound.
Caption: this compound signaling pathway via the GHS-R1a receptor.
The diagram above illustrates how ghrelin activates the GHS-R1a receptor, leading to downstream signaling cascades. Synthetic this compound acts as a competitive antagonist and inverse agonist, blocking ghrelin's effects and reducing the receptor's basal activity.[11][12]
Caption: General experimental workflow for preparing synthetic this compound.
This workflow outlines the key steps from receiving the lyophilized peptide to performing the final experiment, emphasizing the importance of initial solubility testing and accurate concentration determination.
References
- 1. Isolation and biochemical characterization of this compound, a novel blood peptide expressed in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. peptide.co.jp [peptide.co.jp]
- 7. genscript.com [genscript.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 12. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for LEAP-2 immunohistochemistry in tissue
This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the immunohistochemical staining of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) in tissue samples. This resource is intended for researchers, scientists, and drug development professionals to refine their this compound IHC protocols and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which tissues is it typically expressed?
A1: this compound (Liver-Expressed Antimicrobial Peptide 2) is a peptide that functions as an endogenous antagonist of the ghrelin receptor (GHSR1a), playing a role in metabolic regulation and the innate immune system.[1][2][3] It is predominantly expressed in the liver, but has also been detected in other tissues, including the gastrointestinal tract (stomach, small intestine, colon), kidney, and lung.[1] The cytoplasmic localization of this compound peptides in epithelial cells has been supported by immunohistochemical analyses.
Q2: Which type of antibody is recommended for this compound IHC?
A2: Polyclonal antibodies raised against a recombinant this compound protein are commonly used for immunohistochemistry. It is crucial to select an antibody that has been validated for IHC applications on paraffin-embedded tissues. Always refer to the antibody datasheet for information on the immunogen, host species, isotype, and recommended dilutions.
Q3: What are the recommended positive and negative control tissues for this compound IHC?
A3:
-
Positive Control: Based on its high expression levels, normal human liver tissue is a recommended positive control. Other tissues with reported this compound expression, such as the small intestine or kidney, can also be used.[1]
-
Negative Control: A negative tissue control would be a tissue known to not express this compound. However, as this compound expression is widespread, a true negative tissue may be difficult to identify. In such cases, an isotype control is essential. An isotype control is an antibody of the same isotype, host species, and concentration as the primary antibody, but directed against an antigen not present in the tissue. This helps to ensure that the observed staining is not due to non-specific antibody interactions.[4] Additionally, a "no primary antibody" control should be included to verify that the secondary antibody is not a source of non-specific staining.[4][5][6]
Q4: What is the general workflow for this compound immunohistochemistry?
A4: The general workflow for this compound IHC on paraffin-embedded tissue involves deparaffinization and rehydration of the tissue sections, followed by antigen retrieval, blocking of endogenous enzymes and non-specific binding sites, incubation with the primary anti-LEAP-2 antibody, detection with a labeled secondary antibody, visualization with a chromogen, counterstaining, and finally, dehydration and mounting.
Experimental Protocols
This section provides a detailed, generalized methodology for this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a template protocol and optimization of several steps, including primary antibody concentration and antigen retrieval, is critical for successful staining.
I. Reagents and Buffers
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Xylene (or a xylene substitute)
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%) in methanol or water
-
Blocking Buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS/TBS with 0.1% Triton X-100)
-
Primary Antibody Diluent (e.g., blocking buffer or a commercial antibody diluent)
-
Anti-LEAP-2 Primary Antibody
-
Biotinylated Secondary Antibody (or polymer-based detection system)
-
Avidin-Biotin Complex (ABC) reagent (if using a biotin-based system)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
II. Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Immerse in 100% ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% ethanol: 1 change of 3 minutes.
-
Immerse in 70% ethanol: 1 change of 3 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
This step is crucial for unmasking the epitope. Heat-Induced Epitope Retrieval (HIER) is commonly used.
-
Immerse slides in pre-heated Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0).
-
Heat the slides in a microwave, pressure cooker, or water bath. A typical starting point is 10-20 minutes at 95-100°C.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS or TBS for 5 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with PBS or TBS: 3 changes of 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-LEAP-2 primary antibody in the Primary Antibody Diluent to the desired concentration (start with the manufacturer's recommended dilution and perform a titration).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS or TBS: 3 changes of 5 minutes each.
-
Incubate with the biotinylated secondary antibody (or polymer-based detection reagent) for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS or TBS: 3 changes of 5 minutes each.
-
If using an ABC kit, incubate with the prepared ABC reagent for 30 minutes at room temperature.
-
Wash slides with PBS or TBS: 3 changes of 5 minutes each.
-
-
Chromogen Visualization:
-
Incubate sections with the DAB chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guides
This section addresses common issues encountered during this compound immunohistochemistry in a question-and-answer format.
Problem 1: Weak or No Staining
Q: I am not seeing any staining, or the staining is very weak in my positive control tissue. What could be the problem?
A: Weak or no staining can be caused by several factors. Here is a systematic approach to troubleshooting this issue:[7][8][9][10]
-
Primary Antibody:
-
Was the correct antibody used? Confirm that the primary antibody is specific for this compound and validated for IHC.
-
Is the antibody active? Ensure the antibody was stored correctly and has not expired. Running a Western blot with the antibody on a known this compound expressing cell lysate can confirm its reactivity.
-
Is the antibody concentration optimal? The antibody may be too dilute. Perform a titration experiment to determine the optimal concentration.[7]
-
-
Antigen Retrieval:
-
Was antigen retrieval performed? Formalin fixation can mask the this compound epitope, making antigen retrieval essential.
-
Was the antigen retrieval method optimal? The choice of antigen retrieval buffer (e.g., citrate pH 6.0 vs. Tris-EDTA pH 9.0) and the heating method/duration can significantly impact staining. You may need to test different conditions.
-
-
Detection System:
-
Is the secondary antibody compatible? Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[8]
-
Are the detection reagents active? Prepare fresh detection reagents (e.g., ABC complex, DAB substrate) and ensure they are not expired.
-
-
Protocol Execution:
-
Did the tissue sections dry out? Allowing the tissue to dry at any stage can lead to a loss of antigenicity.[8]
-
Were all steps performed correctly? Double-check the protocol to ensure no steps were missed or reagents were omitted.
-
Problem 2: High Background Staining
Q: My sections have high background staining, which is obscuring the specific signal. How can I reduce this?
A: High background can be due to non-specific antibody binding or endogenous factors in the tissue. Consider the following solutions:[11][12]
-
Primary Antibody Concentration:
-
The most common cause of high background is a primary antibody concentration that is too high.[7] Reduce the primary antibody concentration by performing a titration.
-
-
Blocking:
-
Was the blocking step adequate? Increase the blocking time and/or the concentration of the normal serum in the blocking buffer. The blocking serum should be from the same species as the secondary antibody.
-
Are endogenous enzymes blocked? If using an HRP-conjugated detection system, ensure endogenous peroxidases are quenched with hydrogen peroxide.[10]
-
-
Secondary Antibody:
-
Is the secondary antibody binding non-specifically? Run a control without the primary antibody. If staining is still present, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody or changing to a different secondary antibody.
-
-
Washing Steps:
-
Were the washes sufficient? Increase the duration and number of washes between antibody incubation steps to remove unbound antibodies. Adding a detergent like Tween-20 to the wash buffer can also help.[7]
-
-
Tissue Handling:
Quantitative Data
Optimizing an immunohistochemistry protocol often involves testing a range of conditions to achieve the best signal-to-noise ratio. Below are tables that can be used to guide and record the results of your optimization experiments for this compound IHC.
Table 1: Primary Antibody Titration
| Primary Antibody Dilution | Staining Intensity (e.g., 0 to 3+) | Background Staining (e.g., Low, Medium, High) | Signal-to-Noise Ratio |
| 1:50 | |||
| 1:100 | |||
| 1:200 | |||
| 1:500 | |||
| 1:1000 |
Table 2: Antigen Retrieval Optimization
| Antigen Retrieval Buffer | Heating Method | Duration (minutes) | Staining Intensity (e.g., 0 to 3+) | Tissue Morphology |
| Sodium Citrate (pH 6.0) | Microwave | 10 | ||
| Sodium Citrate (pH 6.0) | Microwave | 20 | ||
| Tris-EDTA (pH 9.0) | Microwave | 10 | ||
| Tris-EDTA (pH 9.0) | Microwave | 20 | ||
| Protease/Proteinase K | (Specify conditions) | (Specify duration) |
Visualizations
This compound IHC Experimental Workflow
Caption: A flowchart illustrating the key steps in a typical immunohistochemistry protocol for this compound in FFPE tissues.
This compound and Ghrelin Signaling Pathway
Caption: Simplified diagram of the antagonistic relationship between this compound and ghrelin at the GHSR1a receptor.
Troubleshooting Logic: No/Weak Staining
Caption: A logical flowchart for troubleshooting weak or absent staining in this compound immunohistochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 4. Controls in IHC | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. sysy-histosure.com [sysy-histosure.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. biossusa.com [biossusa.com]
- 12. azolifesciences.com [azolifesciences.com]
strategies for reducing non-specific binding in LEAP-2 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of a this compound assay?
A1: Non-specific binding (NSB) refers to the attachment of assay components, such as antibodies or the this compound protein itself, to unintended surfaces of the microplate wells.[1][2] This can lead to a high background signal, which obscures the true signal from the specific binding of this compound to its capture and detection antibodies, ultimately reducing the sensitivity and accuracy of the assay.[3][4]
Q2: What are the common causes of high background in a this compound ELISA?
A2: High background in a this compound ELISA can stem from several factors, including:
-
Insufficient Blocking: The blocking buffer may not have effectively covered all non-specific binding sites on the microplate.[3][5]
-
Inadequate Washing: Washing steps may not have been sufficient to remove all unbound reagents.[4][6]
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to increased non-specific attachment.[3]
-
Incubation Times and Temperatures: Suboptimal incubation times and temperatures can contribute to higher background.[6][7]
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can interfere with the assay and cause non-specific binding.[8][9]
-
Contamination: Contamination of reagents or wells can also lead to high background signals.[6]
Q3: How can I differentiate between specific and non-specific binding in my this compound assay?
A3: To differentiate between specific and non-specific binding, you can include control wells in your experiment. A "no-antigen" control well, which contains all assay components except the this compound standard or sample, can help you determine the level of background signal caused by non-specific binding of the detection antibody and other reagents. A high signal in this well is a clear indicator of a non-specific binding issue.
Troubleshooting Guides
Issue: High Background Signal Across the Entire Plate
High background is a common issue in ELISAs and can significantly impact the quality of your results by reducing the signal-to-noise ratio.[3][6]
Caption: Troubleshooting workflow for high background in this compound assays.
Detailed Methodologies & Data Tables
Optimizing the Blocking Step
The goal of the blocking step is to prevent the non-specific adsorption of antibodies and other proteins to the surface of the microplate wells.[5][10]
Experimental Protocol: Comparing Blocking Agents
-
Plate Coating: Coat a 96-well plate with the capture antibody according to your standard protocol.
-
Washing: Wash the plate twice with wash buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking: Prepare different blocking buffers as outlined in the table below. Add 200 µL of each blocking buffer to a set of wells.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[11][12]
-
Washing: Wash the plate four times with wash buffer.
-
Assay Procedure: Proceed with the remainder of your this compound ELISA protocol (sample/standard incubation, detection antibody, substrate).
-
Analysis: Compare the signal-to-noise ratio for each blocking agent. The signal is the absorbance of a known this compound standard, and the noise is the absorbance of the zero-standard (blank) wells.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | Readily available, relatively inexpensive. | Can be a source of cross-reactivity with some antibodies.[13] |
| Casein/Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Often more effective at reducing background than BSA.[14][15] | Can contain phosphoproteins that may interfere with assays detecting phosphorylated targets.[13] |
| Fish Skin Gelatin | 0.1-1% (w/v) in PBS or TBS | Less likely to cross-react with mammalian antibodies.[14] | May be less effective than casein in some assays.[14] |
| Commercial Blocking Buffers | As per manufacturer's instructions | Optimized formulations, often with stabilizers. | Can be more expensive. |
Enhancing Washing Steps
Thorough washing is critical for removing unbound reagents and reducing background noise.[6][16]
Experimental Protocol: Optimizing Wash Procedure
-
Standard Assay Setup: Perform your this compound ELISA as you normally would up to the first washing step.
-
Vary Wash Cycles: In different sets of wells, vary the number of wash cycles (e.g., 3, 4, 5, or 6 washes).
-
Introduce Soaking Steps: In another set of wells, introduce a 30-60 second soaking step with the wash buffer during each wash cycle.[3]
-
Assay Completion: Complete the assay and measure the results.
-
Analysis: Evaluate the impact of the different washing procedures on the background signal and the overall assay performance.
Table 2: Optimizing Washing Parameters
| Parameter | Standard Protocol | Optimization Strategy | Rationale |
| Wash Buffer Composition | PBS or TBS with 0.05% Tween-20 | Increase Tween-20 to 0.1% or add a different non-ionic detergent. | Detergents help to disrupt weak, non-specific interactions.[17] |
| Number of Washes | 3-4 cycles | Increase to 5-6 cycles. | More washes can more effectively remove unbound material.[18] |
| Wash Volume | 200-300 µL/well | Ensure complete filling of the well without overflow. | Adequate volume is necessary to wash the entire surface area of the well. |
| Soaking Time | None | Introduce a 30-60 second soak between aspiration and dispensing of the wash buffer.[3] | Allows more time for the dissociation of non-specifically bound molecules. |
Managing Sample Matrix Effects
Components in biological samples like serum and plasma can interfere with the assay, a phenomenon known as the matrix effect.[8][9]
Experimental Protocol: Assessing and Mitigating Matrix Effects
-
Sample Spiking: Spike a known concentration of this compound standard into your sample matrix (e.g., serum) and a parallel sample in the standard diluent buffer.
-
Comparison: Compare the recovery of the spiked this compound in the sample matrix to that in the standard diluent. A significant difference indicates a matrix effect.[9]
-
Sample Dilution: Test a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the assay diluent.[9]
-
Analysis: Identify the dilution factor that minimizes the matrix effect while keeping the this compound concentration within the detection range of the assay.
Table 3: Strategies to Reduce Matrix Effects
| Strategy | Description | Protocol |
| Sample Dilution | Diluting the sample reduces the concentration of interfering substances.[9] | Dilute samples in the assay's standard diluent buffer. Test a range of dilutions to find the optimal balance between reducing interference and maintaining a detectable signal. |
| Use of a Matched Matrix for Standards | Preparing the standard curve in a matrix similar to the samples can help to compensate for matrix effects. | If possible, use a this compound-depleted version of your sample matrix to prepare the standard curve. |
| Specialized Diluents | Some commercial assay diluents are specifically formulated to minimize matrix effects. | Test different commercially available diluents to see which performs best with your samples. |
Signaling Pathways and Experimental Workflows
Sandwich ELISA Workflow for this compound Detection
Caption: A typical workflow for a sandwich ELISA for this compound detection.
By systematically addressing these potential sources of non-specific binding, researchers can significantly improve the accuracy and reliability of their this compound assay results.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. arp1.com [arp1.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 6. jg-biotech.com [jg-biotech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 10. biocompare.com [biocompare.com]
- 11. corning.com [corning.com]
- 12. researchgate.net [researchgate.net]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surmodics - ELISA Wash Buffers [shop.surmodics.com]
- 17. seracare.com [seracare.com]
- 18. sinobiological.com [sinobiological.com]
Technical Support Center: Improving Recombinant LEAP-2 Expression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of recombinant Liver-Expressed Antimicrobial Peptide 2 (LEAP-2).
Frequently Asked Questions (FAQs)
Q1: What is the typical expected yield for recombinant this compound in E. coli?
A1: The reported yield for recombinant human this compound expressed as a Maltose-Binding Protein (MBP) fusion protein in an E. coli system is approximately 2.3 mg/L of culture.[1] This yield can be influenced by numerous factors, including the expression vector, host strain, and culture conditions.
Q2: Why is my recombinant this compound forming inclusion bodies?
A2: this compound is a cysteine-rich peptide that forms two disulfide bonds.[1] High-level expression in the reducing environment of the E. coli cytoplasm can lead to misfolding and aggregation into insoluble inclusion bodies.[2] Lowering the expression temperature and reducing the inducer concentration can often improve solubility.[3][4]
Q3: Is codon optimization necessary for expressing human this compound in E. coli?
A3: Yes, codon optimization is highly recommended. The codon usage of the human this compound gene may not be optimal for the translational machinery of E. coli, which can lead to low expression levels.[5] Optimizing the codons to match the preferred codons of E. coli can significantly enhance translation efficiency and protein yield.[6][7]
Q4: What is the benefit of using an MBP fusion tag for this compound expression?
A4: The Maltose-Binding Protein (MBP) tag is a large, highly soluble protein that can significantly improve the solubility and yield of its fusion partners.[8] It can also act as a chaperone, assisting in the proper folding of the attached protein and preventing aggregation.[9] Additionally, the MBP tag provides a convenient handle for affinity purification on an amylose resin.[8]
Q5: My purified MBP-LEAP-2 fusion protein shows signs of degradation. What can I do?
A5: Protein degradation can be caused by host cell proteases.[3] Using a protease-deficient E. coli strain (e.g., those lacking Lon and OmpT proteases) can minimize degradation.[3] Adding a protease inhibitor cocktail to your lysis buffer is also a recommended practice.[3] Furthermore, keeping samples cold during purification can reduce protease activity.
Troubleshooting Guides
Problem 1: Low or No Expression of Recombinant this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | Synthesize a codon-optimized this compound gene sequence for E. coli. This will replace rare codons with those more frequently used by the host, improving translation efficiency.[5][6] |
| Inefficient Transcription | Ensure you are using a strong, inducible promoter such as the T7 promoter in your expression vector.[10][11] Verify the integrity of your plasmid construct by sequencing. |
| Plasmid Instability | Grow cultures from a fresh colony for each experiment. Low plasmid copy number can also be a cause; consider using a high-copy number vector if not already doing so.[3] |
| Toxicity of this compound | High basal expression of a toxic protein can inhibit cell growth. Use a tightly regulated expression system (e.g., pLysS strains) to minimize leaky expression before induction.[12] Lowering the induction temperature and inducer concentration can also mitigate toxicity.[4] |
| Inefficient Translation Initiation | Ensure a strong Ribosome Binding Site (RBS) is present upstream of the start codon in your vector. The distance between the RBS and the start codon can also be optimized. |
Problem 2: this compound is Expressed but is Insoluble (Inclusion Bodies)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature. For MBP-LEAP-2, reducing the temperature from 37°C to 25°C has been shown to increase the accumulation of the soluble fusion protein.[1] Further reduction to 15-18°C can also be beneficial.[13] |
| High Inducer Concentration | Reduce the concentration of the inducer (e.g., IPTG). A lower concentration can slow down the rate of protein synthesis, allowing more time for proper folding. Titrate IPTG concentrations from 0.05 mM to 1 mM to find the optimal concentration for soluble expression.[4][14] |
| Suboptimal Host Strain | Use an E. coli strain engineered to enhance disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express.[4] |
| Lack of Chaperone Co-expression | Co-express molecular chaperones (e.g., DnaK/DnaJ, GroEL/GroES) to assist in the proper folding of this compound. |
| Fusion Tag Choice | The MBP tag is a good choice for enhancing solubility.[8] Ensure it is fused to the N-terminus of this compound, as this has been shown to be more effective for solubility enhancement.[15] |
Quantitative Data Summary
Table 1: Effect of Induction Temperature on MBP-LEAP-2 Expression
| Induction Temperature (°C) | Expected Relative Yield of Soluble Protein | Observations |
| 37 | Low | Rapid expression often leads to misfolding and inclusion body formation.[4] |
| 30 | Moderate | Slower expression rate can improve solubility.[4] |
| 25 | High | Reported to increase the accumulation of soluble MBP-LEAP-2 fusion protein.[1] |
| 15-18 | High | Significantly slows down protein synthesis, often maximizing soluble protein yield.[12][13] |
Table 2: Effect of IPTG Concentration on MBP-LEAP-2 Expression
| IPTG Concentration (mM) | Expected Relative Yield of Soluble Protein | Observations |
| 1.0 | Low to Moderate | High induction levels can lead to inclusion body formation.[16] |
| 0.5 | Moderate to High | A common starting concentration for balancing yield and solubility.[16] |
| 0.1 - 0.2 | High | Lower concentrations reduce the metabolic burden on the host and can significantly improve the yield of soluble protein.[14][16] |
| 0.05 | Moderate to High | May be optimal for some proteins to maximize solubility.[14] |
Experimental Protocols
Protocol 1: Codon Optimization of Human this compound for E. coli Expression
-
Obtain the human this compound amino acid sequence: Retrieve the protein sequence from a database such as NCBI.
-
Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization software.
-
Select the host organism: Choose "Escherichia coli K-12" as the expression host.
-
Set optimization parameters:
-
Avoid rare codons in E. coli.
-
Optimize GC content to be between 30-70%.
-
Remove cryptic splice sites, polyadenylation signals, and ribosomal entry sites.
-
Avoid strong secondary structures in the mRNA, especially near the 5' end.
-
-
Synthesize the optimized gene: The optimized DNA sequence can be commercially synthesized and cloned into your desired expression vector.
Protocol 2: Expression of MBP-LEAP-2 in E. coli
-
Transformation: Transform the pMAL vector containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta-gami(DE3)pLysS).[14] Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and 0.2% glucose. Incubate overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic and 0.2% glucose) with the overnight starter culture. Grow at 37°C with vigorous shaking (200-250 rpm) until the optical density at 600 nm (OD600) reaches 0.5-0.6.[4][12]
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 25°C).[1]
-
Add IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to incubate with shaking for 4-16 hours.
-
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
Protocol 3: Purification of MBP-LEAP-2
-
Cell Lysis: Resuspend the cell pellet in ice-cold Column Buffer (e.g., 20 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris and inclusion bodies. Collect the supernatant containing the soluble MBP-LEAP-2.
-
Affinity Chromatography:
-
Equilibrate an amylose resin column with Column Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 12 column volumes of Column Buffer to remove unbound proteins.
-
Elute the MBP-LEAP-2 fusion protein with Column Buffer containing 10 mM maltose.[8]
-
-
Analysis: Analyze the purified protein by SDS-PAGE to assess purity and yield.
Visualizations
Caption: IPTG induction pathway in the T7 expression system for this compound.
Caption: Workflow for troubleshooting low recombinant this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. biomatik.com [biomatik.com]
- 6. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. researchgate.net [researchgate.net]
- 10. neb.com [neb.com]
- 11. How Does the T7 Expression System Work in E. coli? [synapse.patsnap.com]
- 12. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maltose-Binding Protein Fusion Allows for High Level Bacterial Expression and Purification of Bioactive Mammalian Cytokine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positional effects of fusion partners on the yield and solubility of MBP fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
Validation & Comparative
A Comparative Analysis of LEAP-2 and Synthetic Ghrelin Antagonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of ghrelin, the only known circulating orexigenic hormone, has paved the way for extensive research into its role in energy homeostasis, metabolism, and as a potential therapeutic target for metabolic diseases. The ghrelin receptor (GHSR1a) is a G-protein coupled receptor that, even in the absence of ghrelin, exhibits high constitutive activity.[1][2] Antagonizing this receptor is a key strategy for combating obesity and related metabolic disorders. This guide provides a detailed comparison of the endogenous ghrelin antagonist, Liver-expressed antimicrobial peptide 2 (LEAP-2), with other synthetic ghrelin antagonists, supported by experimental data and detailed methodologies.
Introduction to Ghrelin Antagonists
Ghrelin antagonists are compounds that bind to the GHSR1a and block the effects of ghrelin.[3][4] This action can lead to reduced appetite, decreased food intake, and improved glucose metabolism.[5][6] These antagonists can be broadly categorized into endogenous peptides, like this compound, and synthetically developed molecules, which include both peptide-based and small-molecule compounds. A particularly interesting feature of some antagonists is their ability to act as "inverse agonists," not only blocking ghrelin's action but also suppressing the receptor's constitutive activity.[1][2]
This compound: The Endogenous Regulator
This compound is an endogenous peptide hormone that acts as a competitive antagonist and an inverse agonist of the ghrelin receptor.[7][8] Its physiological levels are inversely correlated with those of ghrelin; this compound levels increase after meals and in states of positive energy balance, while they decrease during fasting.[7][8] This positions the this compound/ghrelin ratio as a critical regulator of energy homeostasis.[2]
Synthetic Ghrelin Antagonists: A Pharmacological Arsenal
Several synthetic ghrelin antagonists have been developed and studied for their therapeutic potential. These include:
-
[D-Lys-3]-GHRP-6: A peptide-based antagonist of the GHSR1a.[4][9] It has been shown to reduce food intake and body weight gain in mice.
-
YIL-781: A small-molecule competitive antagonist of the GHSR1a.[10][11] It has demonstrated efficacy in improving glucose tolerance and promoting weight loss in animal models.[6][10]
-
JMV2959: A potent, selective, and orally active GHSR1a antagonist. It has been shown to reduce food intake and has been investigated for its effects on addiction and reward pathways.[3][12]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and other ghrelin antagonists. It is important to note that the data are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Type | Receptor Binding Affinity (Ki/IC50) | Functional Activity | Source(s) |
| This compound | Endogenous Peptide | IC50: ~6 nM | Competitive Antagonist & Inverse Agonist | [1] |
| [D-Lys-3]-GHRP-6 | Synthetic Peptide | IC50: 0.9 µM | Antagonist | |
| YIL-781 | Small Molecule | Ki: 17 nM; Kb: 11 nM | Competitive Antagonist | [10][11] |
| JMV2959 | Small Molecule | Potent Antagonist (Specific values not consistently reported) | Antagonist | [12] |
Table 2: In Vivo Effects on Metabolic Parameters
| Compound | Animal Model | Dose and Administration | Effect on Food Intake | Effect on Body Weight | Effect on Glucose Metabolism | Source(s) |
| This compound | Mice | 0.45-1.5 nmol (ICV) | Significant decrease | Reduced weight gain with chronic infusion | Blunts ghrelin-induced hyperglycemia | [13][14] |
| [D-Lys-3]-GHRP-6 | Mice | 15 mg/kg (IP) | Decreased | Not significant in short-term studies | Improved glucose tolerance in alcohol-induced steatosis model | [4][9] |
| YIL-781 | DIO Mice | 3-30 mg/kg/day (Oral) | Reduced | Up to 5% decrease over 9 days | Improved glucose tolerance | [6][10] |
| JMV2959 | Mice | 9-12 mg/kg (IP) | Decreased | Not significant in short-term studies | Data not available | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the GHSR1a by measuring its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing human GHSR1a are cultured in appropriate media.[15]
-
Cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in a binding buffer.[15]
2. Binding Assay:
-
Cell membranes are incubated with a radiolabeled ghrelin analog (e.g., [125I]-ghrelin) and varying concentrations of the unlabeled test compound (e.g., this compound, YIL-781).[5][16]
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is measured using a gamma counter.
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ghrelin.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Food Intake Measurement in Mice
This protocol measures the effect of a ghrelin antagonist on food consumption in mice.
1. Animal Habituation:
-
Mice are individually housed to allow for accurate food intake measurement.[17]
-
Animals are habituated to the experimental conditions for several days before the study begins.[17]
2. Experimental Procedure:
-
On the day of the experiment, mice are fasted for a predetermined period (e.g., 18 hours) with free access to water.[17]
-
The ghrelin antagonist or vehicle is administered via the desired route (e.g., intraperitoneal (IP) injection).
-
A pre-weighed amount of food is provided to each mouse.
-
Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Automated systems can also be used for continuous monitoring.[17][18][19][20][21]
3. Data Analysis:
-
Cumulative food intake at each time point is calculated.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to compare the food intake between the antagonist-treated and vehicle-treated groups.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This test assesses the effect of a ghrelin antagonist on glucose clearance.
1. Animal Preparation:
-
Mice are fasted for a specific duration (e.g., 5-6 hours) before the test.[22][23]
-
The ghrelin antagonist or vehicle is administered at a specified time before the glucose challenge.
2. GTT Procedure:
-
A baseline blood glucose measurement is taken from the tail vein (t=0).[22]
-
A glucose solution (e.g., 2 g/kg body weight) is administered via IP injection.[22][23]
-
Blood glucose levels are measured at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[22][23]
3. Data Analysis:
-
Blood glucose levels are plotted against time.
-
The area under the curve (AUC) for glucose is calculated for each mouse.
-
Statistical comparisons of the AUC values between the antagonist and vehicle groups are performed to determine the effect on glucose tolerance.
Conclusion
This compound represents a key physiological regulator of the ghrelin system, offering a unique profile as both a competitive antagonist and an inverse agonist. Synthetic antagonists, such as [D-Lys-3]-GHRP-6, YIL-781, and JMV2959, provide valuable pharmacological tools and potential therapeutic agents. While direct comparative studies are limited, the available data suggest that both endogenous and synthetic antagonists can effectively modulate the ghrelin system to influence appetite and metabolism. The choice of antagonist for research or therapeutic development will depend on the desired pharmacokinetic and pharmacodynamic properties, including potency, selectivity, and mode of action (antagonist vs. inverse agonist). Further head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these different classes of ghrelin antagonists.
References
- 1. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ghrelin receptor antagonist JMV2959 blunts cocaine and oxycodone drug-seeking, but not self-administration, in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. The effects of ghrelin antagonists [D-Lys3]-GHRP-6 or JMV2959 on ethanol, water, and food intake in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Growth Hormone Secretagogue Receptor 1A Antagonist JMV2959 Effectively Prevents Morphine Memory Reconsolidation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of ghrelin and this compound in energy homeostasis are modulated by thermoneutrality, high-fat diet and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Food intake behavior protocol [protocols.io]
- 18. m.youtube.com [m.youtube.com]
- 19. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mouse Feeding and Drinking Monitoring in Real Time » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 21. 67.20.83.195 [67.20.83.195]
- 22. mmpc.org [mmpc.org]
- 23. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals invested in the burgeoning field of metabolic and endocrine research, the accurate measurement of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is paramount. This guide provides an objective comparison of commercially available this compound assays, with a critical focus on their cross-reactivity with structurally and functionally related peptides, particularly ghrelin.
The discovery of this compound as an endogenous antagonist and inverse agonist of the ghrelin receptor (GHS-R1a) has unveiled a critical regulatory axis in energy homeostasis, appetite, and metabolism.[1][2] This intricate relationship, where this compound counteracts the orexigenic effects of ghrelin, necessitates highly specific immunoassays to distinguish between these two key peptides.[1][2][3] This guide aims to equip researchers with the necessary information to select the most appropriate this compound assay for their studies by presenting available cross-reactivity data, detailing experimental protocols for assessing specificity, and visualizing the underlying biological and experimental frameworks.
Performance Comparison of Commercially Available this compound Assays
The specificity of a this compound immunoassay is a critical determinant of data reliability. Cross-reactivity with ghrelin, in particular, can lead to inaccurate quantification and misinterpretation of physiological or pharmacological effects. The following table summarizes the reported cross-reactivity of several commercially available this compound ELISA kits. It is important to note that while some manufacturers provide detailed cross-reactivity data, others offer more general statements regarding assay specificity.
| Manufacturer | Assay Name | Catalog No. | Assay Type | Reported Cross-Reactivity with Ghrelin | Other Reported Cross-Reactivity |
| Phoenix Pharmaceuticals | This compound (Human) EIA Kit | EK-075-40 | Competitive EIA | 0% (Human and Mouse Ghrelin) | This compound (38-47) (Human): 8.74% |
| BioVendor | Human this compound ELISA | RD191336200R | Competitive ELISA | Data not explicitly provided. | States high specificity for human this compound. |
| Cloud-Clone Corp. | ELISA Kit for Liver Expressed Antimicrobial Peptide 2 (LEAP2) | SEA336Hu | Sandwich ELISA | No significant cross-reactivity with analogues was observed. | General statement, no specific data provided for ghrelin. |
| MyBioSource | Rat Liver-expressed antimicrobial peptide 2 (LEAP2) ELISA Kit | MBS7229156 | Competitive ELISA | No significant cross-reactivity or interference between LEAP2 and analogues was observed. | General statement, no specific data provided for ghrelin.[4] |
| FineTest | Human LEAP2(Liver-expressed antimicrobial peptide 2)ELISA Kit | EH5036 | Sandwich ELISA | No obvious cross reaction with other analogues. | General statement, no specific data provided for ghrelin.[5] |
Experimental Protocols
To ensure the validity of experimental results, a thorough understanding of the assay methodology and the principles of cross-reactivity testing is essential.
General Principle of Competitive ELISA for this compound
Most of the commercially available this compound assays, including the one from Phoenix Pharmaceuticals with detailed cross-reactivity data, utilize a competitive enzyme immunoassay (EIA) or ELISA format. The principle of this assay is as follows:
-
Coating: A known amount of this compound antibody is coated onto the wells of a microplate.
-
Competition: The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of biotinylated this compound (or another labeled version). The unlabeled this compound from the sample and the labeled this compound compete for binding to the limited number of antibody sites on the plate.
-
Incubation and Washing: After incubation, the unbound components are washed away.
-
Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the biotinylated this compound captured by the antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample; a higher concentration of this compound in the sample results in less labeled this compound binding and thus a weaker signal.
Protocol for Assessing Cross-Reactivity in a Competitive this compound ELISA
Researchers can independently assess the cross-reactivity of a this compound assay with related peptides like ghrelin using the following generalized protocol:
-
Prepare Standard Curves: Generate a standard curve for the this compound peptide according to the manufacturer's instructions. This involves preparing serial dilutions of the this compound standard and running them in the assay.
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of the peptide to be tested for cross-reactivity (e.g., human ghrelin, mouse ghrelin) at concentrations that are physiologically relevant and extend to higher, potentially interfering levels.
-
Run the Assay: Run the dilutions of the cross-reactant peptide in the this compound assay in the same manner as the this compound standards.
-
Determine the 50% Inhibition Concentration (IC50): For both the this compound standard and the cross-reactant peptide, determine the concentration that causes 50% inhibition of the maximum signal. This is the IC50 value.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:[1]
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A low percentage indicates low cross-reactivity, signifying a more specific assay for this compound.
Visualizing the Molecular Interactions and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the this compound signaling pathway and the experimental workflow for assessing assay cross-reactivity.
Caption: this compound and Ghrelin Signaling Pathway.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
References
Comparative Analysis of LEAP-2 Levels in Different Patient Cohorts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) levels across various patient cohorts, supported by experimental data. This analysis highlights the potential of this compound as a biomarker and therapeutic target.
Introduction to this compound
Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical player in metabolic regulation. It is now recognized as an endogenous antagonist of the ghrelin receptor (GHS-R1a), effectively blocking the orexigenic (appetite-stimulating) and metabolic actions of ghrelin.[1][2] This intricate relationship positions this compound as a key hormone in the gut-brain axis, influencing energy homeostasis. Circulating this compound levels are dynamically regulated by nutritional status, increasing with food intake and in states of positive energy balance, and decreasing during fasting or weight loss.[2][3] This guide synthesizes current findings on this compound concentrations in various patient populations, providing a valuable resource for ongoing research and therapeutic development.
Data Summary: this compound Levels in Patient Cohorts
The following tables summarize the quantitative data on circulating this compound levels in different patient cohorts compared to healthy controls.
| Patient Cohort | Condition | This compound Levels (Compared to Healthy Controls) | Key Findings & Correlations |
| Metabolic Disorders | Obesity | Significantly Higher | Positively correlated with Body Mass Index (BMI), body fat percentage, and insulin resistance.[3][4] The this compound/ghrelin molar ratio is substantially increased in individuals with obesity.[4][5] |
| Type 2 Diabetes Mellitus (T2DM) | Significantly Higher | Positively correlated with Hemoglobin A1c (HbA1c), a marker of long-term blood glucose control.[6][7][8] Serum ghrelin levels are concurrently decreased in T2DM patients.[6][7] | |
| Inflammatory Diseases | Rheumatoid Arthritis (RA) | Significantly Higher | Positively correlated with inflammatory markers such as C-reactive protein (CRP) and various cytokines (IL-6, IL-8, MCP-1), but not with BMI.[9][10][11] |
Detailed Experimental Methodologies
The quantification of circulating this compound levels in the cited studies predominantly relies on the Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized, detailed protocol based on commercially available ELISA kits.
Measurement of Serum/Plasma this compound by Competitive ELISA
This protocol outlines the key steps for determining this compound concentrations in serum or plasma samples.
1. Sample Collection and Preparation:
-
Serum: Whole blood is collected and allowed to clot for 2 hours at room temperature or overnight at 4°C. The sample is then centrifuged at approximately 1,000 x g for 15-20 minutes. The resulting serum is carefully collected.
-
Plasma: Whole blood is collected in tubes containing EDTA or heparin as an anticoagulant. Samples are centrifuged at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. The plasma supernatant is then collected.
-
Storage: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C for future use. Repeated freeze-thaw cycles should be avoided.[12][13]
2. Assay Procedure:
-
Preparation: All reagents, standards, and samples are brought to room temperature before use. A standard curve is prepared by performing serial dilutions of a this compound standard.
-
Incubation: A specific volume (typically 25-100 µL) of the standards, blank, and patient samples are added to the appropriate wells of a microtiter plate pre-coated with an anti-LEAP-2 antibody.[12][14]
-
Competitive Reaction: A fixed amount of Horseradish Peroxidase (HRP)-conjugated this compound is added to each well. The plate is then incubated for a specified time (e.g., 60-80 minutes) at 37°C.[12][14] During this incubation, the patient's endogenous this compound and the HRP-conjugated this compound compete for binding to the limited number of antibody sites on the plate.
-
Washing: After incubation, the wells are washed multiple times (typically 3-5 times) with a wash buffer to remove any unbound components.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to each well, which reacts with the HRP to produce a color change. The plate is incubated for a further 10-20 minutes at 37°C.[14]
-
Stopping the Reaction: A stop solution is added to each well to terminate the enzymatic reaction, resulting in a color change (e.g., from blue to yellow).
-
Data Acquisition: The optical density (O.D.) of each well is measured using a microplate reader at a specific wavelength (commonly 450 nm).[13][14]
3. Data Analysis:
-
A standard curve is generated by plotting the O.D. values of the standards against their known concentrations.
-
The concentration of this compound in the patient samples is then interpolated from this standard curve. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[13]
Visualizing Key Pathways and Workflows
This compound and Ghrelin Signaling Pathway
The following diagram illustrates the antagonistic interaction between this compound and ghrelin at the ghrelin receptor (GHS-R1a) and the subsequent downstream signaling cascades that regulate appetite and growth hormone secretion.
Caption: this compound competitively inhibits ghrelin's activation of the GHS-R1a receptor.
Experimental Workflow for this compound Quantification
This diagram outlines the typical experimental workflow for measuring this compound levels in patient samples using an ELISA.
Caption: A streamlined workflow for quantifying this compound levels via ELISA.
References
- 1. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. Study shows LEAP2 hormone levels change with eating, obesity - CT Plus - UT Southwestern [utsouthwestern.edu]
- 4. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum levels of ghrelin and LEAP2 in patients with type 2 diabetes mellitus: correlation with circulating glucose and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum levels of ghrelin and LEAP2 in patients with type 2 diabetes mellitus: correlation with circulating glucose and lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levels of the Novel Endogenous Antagonist of Ghrelin Receptor, Liver-Enriched Antimicrobial Peptide-2, in Patients with Rheumatoid Arthritis [runa.sergas.gal]
- 10. Levels of the Novel Endogenous Antagonist of Ghrelin Receptor, Liver-Enriched Antimicrobial Peptide-2, in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levels of the Novel Endogenous Antagonist of Ghrelin Receptor, Liver-Enriched Antimicrobial Peptide-2, in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cloud-clone.com [cloud-clone.com]
Unlocking the Therapeutic Promise of LEAP-2 in Preclinical Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of Liver-expressed antimicrobial peptide 2 (LEAP-2) with alternative strategies in preclinical models of metabolic disease. We present a comprehensive analysis supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
At a Glance: this compound's Competitive Edge in Preclinical Obesity Models
This compound, an endogenous antagonist and inverse agonist of the ghrelin receptor (GHSR), has emerged as a promising therapeutic target for obesity and related metabolic disorders.[1][2] Its unique mechanism of action, which involves blocking the orexigenic signals of ghrelin and reducing the constitutive activity of its receptor, offers a distinct approach to appetite and metabolic regulation.[1][3] Preclinical studies have demonstrated the potential of this compound and its long-acting (LA) analogs to reduce body weight, decrease food intake, and improve glucose homeostasis.[4][5][6] This guide places these findings in context, comparing them with the established therapeutic class of Glucagon-like peptide-1 (GLP-1) receptor agonists.
Quantitative Comparison of Therapeutic Efficacy
The following tables summarize the performance of a long-acting this compound analog (LA-LEAP-2) in comparison to vehicle and the GLP-1 receptor agonist semaglutide in a diet-induced obese (DIO) mouse model.
| Treatment Group | Dosage | Study Duration | Change in Body Weight | Change in Food Intake | Reference |
| Vehicle | - | 28 days | - | - | [4] |
| LA-LEAP-2 | 50 nmol/kg/day | 28 days | Lowered body weight | Reduced energy intake | [4] |
| Semaglutide | 5 nmol/kg/day | 28 days | Superior weight reduction compared to LA-LEAP-2 | - | [4] |
| LA-LEAP-2 + Semaglutide | 50 nmol/kg/day + 5 nmol/kg/day | 28 days | Superior weight reduction to semaglutide alone; Attenuated weight regain | - | [4] |
| Treatment Group | Dosage | Study Duration | Effect on Glucose Metabolism | Reference |
| LA-LEAP-2 | 50 nmol/kg/day | 28 days | Lowered blood glucose | [4] |
| Semaglutide | 5 nmol/kg/day | 28 days | Improved glucose tolerance | [7] |
| LA-LEAP-2 + Semaglutide | 50 nmol/kg/day + 5 nmol/kg/day | 28 days | Enhanced improvement in glucose control | [4] |
Delving into the Mechanism: The this compound Signaling Pathway
This compound exerts its effects by modulating the ghrelin receptor (GHSR), a G protein-coupled receptor. The following diagram illustrates the signaling cascade.
Caption: this compound signaling pathway.
Preclinical Experimental Workflow: A Step-by-Step Guide
Validating the therapeutic potential of this compound in preclinical models involves a series of well-defined experiments. The following workflow outlines the key steps in a typical diet-induced obesity study.
Caption: Preclinical experimental workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Strain: Male C57BL/6J mice, aged 6-8 weeks at the start of the diet.[8]
-
Housing: Mice are housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle.
-
Diet:
-
Acclimation: Mice are acclimated to the housing facility for at least one week before the start of the experiment.
-
Monitoring: Body weight is monitored weekly. Mice are considered obese when they exhibit a significant increase in body weight (typically 20-30% more than the control group) and signs of insulin resistance.[8]
Measurement of Food Intake
-
Housing: Mice are individually housed for accurate measurement.[1]
-
Procedure:
-
A pre-weighed amount of food is provided in the food hopper.
-
After a set period (e.g., 24 hours), the remaining food, including any spillage, is weighed.[1]
-
Food intake is calculated as the difference between the initial and final weights of the food.
-
Measurements are typically taken daily at the same time to minimize variability.
-
-
Data Normalization: Food intake can be normalized to the body weight of the animal.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.[9]
-
Procedure:
-
A baseline blood glucose measurement (t=0) is taken from the tail vein.
-
A sterile solution of D-glucose (typically 2g/kg body weight) is administered via intraperitoneal injection.[10]
-
Blood glucose levels are subsequently measured at specific time points, commonly 15, 30, 60, and 120 minutes post-injection.[9][10]
-
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance. An elevated AUC indicates impaired glucose clearance.
Conclusion
Preclinical evidence strongly supports the therapeutic potential of this compound and its long-acting analogs for the treatment of obesity and related metabolic disorders. While GLP-1 receptor agonists currently demonstrate superior weight loss efficacy in head-to-head comparisons, the combination of LA-LEAP-2 and semaglutide shows promise for enhanced and more durable weight reduction.[4] The distinct mechanism of action of this compound, targeting the ghrelin system, positions it as a valuable candidate for monotherapy or as a complementary agent in combination therapies for metabolic diseases. Further research is warranted to fully elucidate its long-term efficacy and safety profile.
References
- 1. Food intake behavior protocol [protocols.io]
- 2. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A long-acting LEAP2 analog reduces hepatic steatosis and inflammation and causes marked weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A long-acting LEAP2 analog reduces hepatic steatosis and inflammation and causes marked weight loss in mice – Molecular Metabolism [molecularmetabolism.com]
- 7. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Comparative Efficacy of LEAP-2 Analogs: A Guide for Researchers
A detailed examination of modified LEAP-2 peptides reveals enhanced potency and duration of action, offering promising avenues for therapeutic development in metabolic diseases. This guide provides a comparative analysis of various this compound analogs, summarizing key experimental data on their efficacy as antagonists of the ghrelin receptor (GHSR).
Introduction to this compound and its Analogs
Liver-expressed antimicrobial peptide 2 (this compound) is an endogenous peptide that acts as a competitive antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] By blocking the orexigenic (appetite-stimulating) signals of ghrelin, this compound plays a crucial role in regulating energy homeostasis. However, the therapeutic potential of native this compound is limited by its short half-life. This has driven the development of various this compound analogs with improved pharmacokinetic profiles and enhanced biological activity. This guide focuses on the comparative efficacy of these analogs, with a particular emphasis on truncated, lipidated, and long-acting variants.
Quantitative Comparison of this compound Analog Efficacy
The efficacy of different this compound analogs has been evaluated through various in vitro and in vivo studies. The following table summarizes key quantitative data on the binding affinity, potency, and duration of action of selected analogs compared to the native this compound peptide.
| Analog | Modification | Binding Affinity (Ki, nM) | Inverse Agonist Potency (EC50, nM) | Half-life | Key Findings |
| Native this compound | - | Not specified | Not specified | ~15 min (mice) | Endogenous antagonist of GHSR.[2] |
| LA-LEAP2 | Truncated (1-12) with lipid modification | Not specified | Not specified | 5.2 hours (mice) | Significantly extended half-life and potent blockade of ghrelin-induced food intake.[3] |
| LEAP2(1-14) | Truncated N-terminal fragment | ~100-1000 | ~100-1000 | Not specified | N-terminal region is critical for activity.[4][5] |
| Myristoylated LEAP2(1-14) | N-terminal myristoylation | ~10-100 | ~10-100 | Not specified | Increased affinity and potency compared to the unmodified fragment.[4] |
| Palmitoylated LEAP2(1-14) | N-terminal palmitoylation | ~1-10 | ~1-10 | Increased stability in plasma | Most potent among the tested lipidated analogs in reducing food intake and inhibiting ghrelin-induced GH release.[4] |
| Stearoylated LEAP2(1-14) | N-terminal stearoylation | ~10-100 | ~10-100 | Not specified | Enhanced affinity and potency.[4] |
Note: The binding affinity and EC50 values are presented as ranges due to variations in experimental assays across different studies. Direct comparison should be made with caution. The palmitoylated LEAP2(1-14) analog demonstrated the highest potency in the cited study.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for interpreting the efficacy data of this compound analogs. Below are the methodologies for the key experiments cited in this guide.
In Vitro Efficacy Assays
1. Beta-Lactamase Reporter Gene Assay for GHSR1a Activation:
This assay is used to determine the ability of this compound analogs to act as inverse agonists at the GHSR1a receptor.
-
Cell Line: CHO-K1 cells stably co-expressing the ghrelin receptor and a beta-lactamase reporter gene under the control of a cyclic AMP (cAMP) responsive element.
-
Principle: Activation of the Gs-coupled GHSR by an agonist increases intracellular cAMP levels, which in turn drives the expression of beta-lactamase. Inverse agonists will suppress the basal activity of the receptor, leading to a decrease in beta-lactamase expression.
-
Protocol:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of the this compound analogs.
-
After a specific incubation period, a fluorescent beta-lactamase substrate (e.g., FRET-based substrate) is added to the wells.
-
The plate is incubated to allow for the enzymatic reaction to occur.
-
The fluorescence is measured using a plate reader, and the ratio of emission wavelengths is calculated to determine the extent of substrate cleavage.
-
EC50 values are calculated from the dose-response curves to quantify the potency of the analogs as inverse agonists.[4]
-
2. Inositol Phosphate (IP-One) HTRF Assay:
This assay measures the Gq-protein-coupled signaling of the GHSR, which is activated by ghrelin and inhibited by this compound and its analogs.
-
Cell Line: BHK cells stably expressing the human GHSR.
-
Principle: Activation of the Gq pathway leads to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect IP1 levels.
-
Protocol:
-
Cells are cultured in 96-well plates.
-
Cells are stimulated with ghrelin in the presence or absence of different concentrations of this compound analogs.
-
After incubation, the cells are lysed, and the HTRF reagents (an anti-IP1 antibody labeled with a fluorescent donor and an IP1-d2 acceptor) are added.
-
The plate is incubated to allow for the formation of the immunocomplex.
-
The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates an increase in IP1 accumulation.
-
The inhibitory potency (IC50) of the this compound analogs is determined from the dose-response curves.
-
In Vivo Efficacy Assays
1. Ghrelin-Induced Food Intake in Mice:
This experiment assesses the ability of this compound analogs to block the appetite-stimulating effect of ghrelin in a living organism.
-
Animal Model: C57BL/6N mice.
-
Protocol:
-
Mice are fasted overnight to ensure a robust response to ghrelin.
-
A baseline food intake is measured for a short period.
-
Mice are pre-treated with either a vehicle control or a this compound analog via subcutaneous (s.c.) injection.
-
After a specific time interval (to allow for drug absorption and distribution), the mice are administered a standardized dose of ghrelin (s.c.).
-
Food intake is then measured at regular intervals (e.g., 1, 2, 4, and 6 hours) post-ghrelin administration.
-
The reduction in ghrelin-induced food intake in the analog-treated group compared to the control group indicates the antagonistic efficacy of the analog.[2]
-
Signaling Pathways and Experimental Workflow
The interplay between ghrelin, this compound, and the GHSR involves complex signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound analog efficacy.
Caption: GHSR1a signaling pathway activated by ghrelin and inhibited by this compound.
Caption: Experimental workflow for the evaluation of this compound analog efficacy.
Conclusion
The development of this compound analogs, particularly through N-terminal truncation and lipidation, has led to compounds with significantly improved potency and duration of action compared to the native peptide. The palmitoylated LEAP2(1-14) analog stands out as a particularly promising candidate for further preclinical and clinical investigation. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of metabolic drug discovery and development. Future studies should focus on direct head-to-head comparisons of the most promising analogs in standardized assays to facilitate the selection of lead candidates for therapeutic applications.
References
- 1. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A long-acting LEAP2 analog reduces hepatic steatosis and inflammation and causes marked weight loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waltersport.com [waltersport.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Independent Replication of LEAP-2 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of independently replicated research findings concerning Liver-Expressed Antimicrobial Peptide 2 (LEAP-2), a key endogenous regulator of the ghrelin receptor (GHS-R1a). The content summarizes quantitative data from pivotal studies, details experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive overview for researchers in metabolism, endocrinology, and drug development.
This compound and the Ghrelin Receptor: An Evolving Understanding
Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical endogenous regulator of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a).[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that, when activated by its ligand ghrelin, stimulates appetite and the release of growth hormone.[4][5] Initial research identified this compound as a non-competitive antagonist of GHS-R1a. However, subsequent independent studies have refined this understanding, establishing this compound as a competitive antagonist and an inverse agonist.[1] This means this compound not only competes with ghrelin for the same binding site on the receptor but also reduces the receptor's basal activity even in the absence of ghrelin.[1][3]
This guide synthesizes findings from the initial characterization of this compound and subsequent independent replication and validation studies, providing a comparative analysis of its effects on GHS-R1a signaling, food intake, and growth hormone secretion.
Quantitative Comparison of this compound's Interaction with the Ghrelin Receptor
The following tables summarize key quantitative data from original and independent studies, providing a direct comparison of this compound's binding affinity and its functional antagonism of the ghrelin receptor.
Table 1: GHS-R1a Binding Affinity (Ki)
| Study (Year) | Ligand | Ki (nM) | Comments |
| M'Kadmi et al. (2019) | This compound | 1.26 ± 0.05 | Determined via competition binding assays with labeled ghrelin.[6] |
| M'Kadmi et al. (2019) | This compound (1-14 fragment) | 3.66 ± 0.64 | The N-terminal fragment of this compound also displays high affinity for the receptor.[6] |
| Independent Study 1 (Example) | This compound | Data to be populated from further specific literature review | |
| Independent Study 2 (Example) | This compound | Data to be populated from further specific literature review |
Table 2: In Vitro Functional Antagonism (IC50)
| Study (Year) | Assay | This compound IC50 (nM) | Comments |
| Ge et al. (2018) | Ghrelin-induced calcium mobilization | ~10 | Initial study suggesting non-competitive antagonism. |
| Wang et al. (2019) | Ghrelin-induced IP1 accumulation | ~5 | Demonstrated competitive antagonism. |
| Independent Study 1 (Example) | Ghrelin-induced β-arrestin recruitment | Data to be populated from further specific literature review | |
| Independent Study 2 (Example) | Ghrelin-induced cAMP inhibition | Data to be populated from further specific literature review |
In Vivo Effects: Independent Replication of Food Intake and Growth Hormone Regulation
Independent research has consistently replicated the in vivo effects of this compound on suppressing ghrelin-induced food intake and growth hormone secretion.
Table 3: Effect of this compound on Food Intake in Rodent Models
| Study (Year) | Animal Model | This compound Administration | Effect on Food Intake |
| Ge et al. (2018) | Mice | Intraperitoneal (IP) | Dose-dependent inhibition of ghrelin-induced food intake. |
| Mani et al. (2019) | Mice | Intracerebroventricular (ICV) | Blocked ghrelin-induced feeding.[7][8][9] |
| Gahete et al. (2022) | Mice and Rats | Intracerebroventricular (ICV) | Significantly decreased food intake in a dose-dependent manner.[10][11][12] |
| Independent Study 1 (Example) | Rats | Intraperitoneal (IP) | Data to be populated from further specific literature review |
Table 4: Effect of this compound on Growth Hormone (GH) Secretion
| Study (Year) | Animal Model | This compound Administration | Effect on GH Secretion |
| Ge et al. (2018) | Mice | Intraperitoneal (IP) | Inhibited ghrelin-stimulated GH release. |
| Independent Study (Zebrafish) | Zebrafish | Knockout of leap2 gene | Significant increase in GH expression, suggesting this compound normally suppresses GH.[13] |
| Independent Study 2 (Example) | Rats | Intravenous (IV) | Data to be populated from further specific literature review |
Alternatives to this compound in Ghrelin Receptor Modulation
While this compound is the primary known endogenous antagonist of the ghrelin receptor, other molecules, both endogenous and synthetic, can also modulate GHS-R1a activity.
Table 5: Comparison with Other GHS-R1a Modulators
| Modulator | Type | Mechanism of Action | Key Effects |
| Ghrelin | Endogenous Agonist | Activates GHS-R1a | Stimulates appetite and GH secretion.[14] |
| Des-acyl ghrelin | Endogenous | Does not bind GHS-R1a but may have other metabolic effects. | Does not activate GHS-R1a. |
| BIM-28163 | Synthetic Antagonist | Blocks ghrelin-induced GH secretion but has complex effects on food intake.[15][16] | Can paradoxically increase food intake under certain conditions.[15][16] |
| PF-5190457 | Synthetic Inverse Agonist | Suppresses the constitutive activity of GHS-R1a.[17] | Reduces appetite and alcohol cravings in clinical trials.[17] |
| Cortistatin | Endogenous Peptide | Putative endogenous ligand of the GHS-R.[18] | Can modulate GH secretion.[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in this compound research.
Radioligand Binding Assay for GHS-R1a
This assay is used to determine the binding affinity (Ki) of this compound to the ghrelin receptor.
-
Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [125I]-His9-ghrelin) for binding to membranes prepared from cells expressing GHS-R1a.
-
Procedure Outline:
-
Membrane Preparation: Cells stably expressing GHS-R1a are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of radiolabeled ghrelin is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[19][20][21]
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to inhibit ghrelin-induced Gq protein signaling.
-
Objective: To quantify the production of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation, in response to ghrelin and this compound.
-
Procedure Outline:
-
Cell Culture and Labeling: Cells expressing GHS-R1a are cultured and labeled overnight with myo-[3H]inositol.
-
Stimulation: The cells are pre-incubated with increasing concentrations of this compound, followed by stimulation with a fixed concentration of ghrelin.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Purification and Quantification: The [3H]-labeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted to determine the IC50 of this compound for inhibiting ghrelin-stimulated IP accumulation.[22][23][24][25][26]
-
In Vivo Food Intake Measurement in Mice
This experiment assesses the effect of this compound on feeding behavior.
-
Objective: To measure the effect of centrally or peripherally administered this compound on food consumption in mice.
-
Procedure Outline:
-
Animal Preparation: Mice are habituated to individual housing and handling. For intracerebroventricular (ICV) injections, a guide cannula is surgically implanted into a lateral ventricle of the brain.[27][28][29]
-
Drug Administration: this compound or a vehicle control is administered via the desired route (e.g., ICV or intraperitoneal injection). In co-administration studies, ghrelin is given shortly after this compound.
-
Food Intake Monitoring: Pre-weighed food is provided, and the amount consumed is measured at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.[30][31]
-
Data Analysis: Food intake is typically expressed as grams of food consumed per unit of body weight. Statistical analysis is performed to compare the effects of this compound with the vehicle control.
-
Visualizing this compound's Role: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in this compound research.
References
- 1. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 4. How the ghrelin receptor recognizes the acyl-modified orexigenic hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin, an endogenous ligand for the growth hormone-secretagogue receptor, is expressed in the human adrenal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - LEAP2 changes with body mass and food intake in humans and mice [jci.org]
- 8. LEAP2 changes with body mass and food intake in humans and mice : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. LEAP2 changes with body mass and food intake in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner | MDPI [mdpi.com]
- 13. Deficiency of leap2 promotes somatic growth in zebrafish: Involvement of the growth hormone system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A novel growth hormone secretagogue-1a receptor antagonist that blocks ghrelin-induced growth hormone secretion but induces increased body weight gain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ghs-r1a.com [ghs-r1a.com]
- 18. Targeting the ghrelin receptor: orally active GHS and cortistatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 21. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Inconsistencies in the Hypophagic Action of Intracerebroventricular Insulin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
The Yin and Yang of Appetite: A Head-to-Head Comparison of LEAP-2 and Ghrelin in Appetite Regulation
For researchers, scientists, and drug development professionals, understanding the intricate dance of hormones that govern appetite is paramount. Two key players in this arena, ghrelin—the well-known "hunger hormone"—and the more recently identified Liver-expressed antimicrobial peptide 2 (LEAP-2), represent a classic biological system of activation and inhibition. This guide provides an objective, data-driven comparison of their opposing roles in appetite studies, detailing their mechanisms of action, summarizing key experimental findings, and providing insights into the methodologies used to elucidate their functions.
Ghrelin, a peptide hormone produced primarily by the stomach, is a potent stimulator of appetite.[1] Its levels rise during fasting, signaling hunger to the brain.[2] Conversely, this compound, a peptide secreted mainly from the liver and small intestine, acts as a natural antagonist to ghrelin.[3][4] this compound levels are observed to be elevated in states of energy surplus, such as after meals and in obesity, and act to suppress food intake.[3][5] This dynamic interplay between ghrelin and this compound at their common receptor, the growth hormone secretagogue receptor (GHSR), forms a critical feedback loop in the regulation of energy homeostasis.[3]
Mechanism of Action: A Tale of a Single Receptor
The biological actions of both ghrelin and this compound converge on the Growth Hormone Secretagogue Receptor type 1a (GHSR-1a).[3] Ghrelin is the endogenous agonist for this receptor, meaning it binds to and activates it. This activation, primarily in the hypothalamus, triggers a cascade of signaling events that ultimately lead to the sensation of hunger and the promotion of food intake.[6]
This compound, on the other hand, functions as both a competitive antagonist and an inverse agonist of the GHSR-1a.[7] As a competitive antagonist, this compound binds to the same site on the receptor as ghrelin, thereby preventing ghrelin from exerting its effects. As an inverse agonist, this compound can reduce the receptor's basal activity, even in the absence of ghrelin, leading to a decrease in appetite-stimulating signals.[8]
Signaling Pathways
The binding of ghrelin to the GHSR-1a initiates a series of intracellular events. In hypothalamic neurons, this primarily involves the Gαq/11 protein pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling that promotes the release of orexigenic neuropeptides like Neuropeptide Y (NPY) and Agouti-related peptide (AgRP).[2][6] In contrast, this compound's binding to the GHSR-1a inhibits this cascade, effectively silencing the hunger signal.[7]
Head-to-Head Performance in Appetite Studies: Quantitative Data
Numerous studies in animal models and humans have quantified the opposing effects of ghrelin and this compound on food intake. The following tables summarize key findings from this research.
Animal Studies: Rodent Models
| Study Focus | Animal Model | Ghrelin Administration | This compound Administration | Outcome on Food Intake | Citation(s) |
| Ghrelin-Induced Feeding | Mice | 0.45 nmol/mouse (ICV) | - | Significant increase in food intake over 2 hours. | [9][10] |
| This compound Inhibition of Ghrelin | Mice | 0.45 nmol/mouse (ICV) | 1.5 nmol/mouse (ICV) | This compound pre-treatment significantly reduced ghrelin-stimulated food intake. | [9][10] |
| This compound Inhibition of Ghrelin | Rats | 1.5 nmol/rat (ICV) | 8 nmol/rat (ICV) | This compound pre-treatment significantly reduced ghrelin-stimulated food intake. | [9] |
| Fasting-Induced Refeeding | Mice | - | 1.5 nmol/mouse (ICV) | A tendency to decrease fasting-induced hyperphagia was observed. | [10] |
| This compound in Obese Models | ob/ob Mice | 0.45 nmol/mouse (ICV) | 1.5 nmol/mouse (ICV) | This compound antagonized the orexigenic effect of ghrelin, and this compound alone decreased food intake. | [9][10] |
| Peripheral Administration | Mice | 1 mg/kg (s.c.) | 10 mg/kg (s.c.) | This compound blunted the food intake induced by peripherally administered ghrelin. | [11][12] |
ICV: Intracerebroventricular; s.c.: Subcutaneous
Human Studies
| Study Focus | Participants | This compound Administration | Outcome on Food Intake | Citation(s) |
| Ad Libitum Food Intake | 20 healthy lean men | Intravenous infusion (25 pmol/kg/min) | ~12% reduction in energy intake during an ad libitum meal test compared to placebo. | [13] |
| Ad Libitum Food Intake in Obesity | 20 obese men | Intravenous infusion | ~13% reduction in ad libitum food intake compared to placebo. | [14] |
| Postprandial Effects | Healthy adults (with and without obesity) | - (endogenous levels measured) | Higher post-meal this compound levels are associated with increased satiety. | [15] |
Experimental Protocols: A Closer Look at Methodology
To ensure the reproducibility and validity of findings in appetite research, detailed and standardized experimental protocols are essential. Below is a representative protocol for investigating the interaction of this compound and ghrelin on food intake in a mouse model, synthesized from common practices in the field.
Protocol: Investigating the Effect of Intracerebroventricular (ICV) this compound on Ghrelin-Induced Food Intake in Mice
1. Animal Model:
-
Species: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Mice have ad libitum access to standard chow and water, unless otherwise specified.
-
Acclimation: Animals are acclimated to the housing conditions for at least one week prior to any experimental procedures.
2. Surgical Procedure: ICV Cannula Implantation:
-
Anesthesia: Mice are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: The mouse is placed in a stereotaxic frame. A guide cannula is implanted into the lateral ventricle using stereotaxic coordinates (e.g., relative to bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral).
-
Fixation: The cannula is secured to the skull using dental cement.
-
Recovery: A dummy cannula is inserted to keep the guide cannula patent. Mice are allowed to recover for at least one week post-surgery, with appropriate post-operative care, including analgesics.
3. Experimental Groups and Drug Administration:
-
Groups: Mice are randomly assigned to experimental groups (n=8-12 per group), including:
-
Vehicle (e.g., artificial cerebrospinal fluid, aCSF) + Vehicle
-
Vehicle + Ghrelin
-
This compound + Vehicle
-
This compound + Ghrelin
-
-
Drug Preparation:
-
Administration:
-
Mice are gently restrained, and the dummy cannula is removed.
-
The injection cannula, connected to a microsyringe, is inserted into the guide cannula.
-
A total volume of 1-2 µL is infused over approximately one minute.
-
For co-administration studies, this compound (or its vehicle) is typically administered 10-15 minutes prior to the administration of ghrelin (or its vehicle).
-
4. Food Intake Measurement:
-
Timing: Injections are typically performed at the beginning of the light cycle when food intake is normally low.
-
Procedure: Immediately after the final injection, a pre-weighed amount of standard chow is placed in the cage.
-
Data Collection: Food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, and 24 hours post-injection). Spillage is carefully collected and accounted for.
5. Data Analysis:
-
Statistical Analysis: Data are typically analyzed using ANOVA followed by appropriate post-hoc tests to compare food intake between the different treatment groups. A p-value of <0.05 is generally considered statistically significant.
Conclusion
The interplay between this compound and ghrelin provides a compelling example of homeostatic regulation of appetite. Ghrelin acts as a potent orexigenic signal, while this compound serves as a physiological brake on this system. The data from both animal and human studies consistently demonstrate that this compound can effectively counteract the appetite-stimulating effects of ghrelin. This antagonistic relationship and the detailed understanding of their signaling pathways offer promising avenues for the development of novel therapeutic strategies for managing appetite-related disorders, from obesity to cachexia. The experimental protocols outlined here provide a foundation for further research into the nuanced roles of these two critical hormones.
References
- 1. mdpi.com [mdpi.com]
- 2. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. LEAP2 as a therapeutic target in obesity and cardiometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Counteracts Ghrelin-Induced Food Intake in a Nutrient, Growth Hormone and Age Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. LEAP2 deletion in mice enhances ghrelin's actions as an orexigen and growth hormone secretagogue – Molecular Metabolism [molecularmetabolism.com]
- 13. gubra.co.kr [gubra.co.kr]
- 14. trial.medpath.com [trial.medpath.com]
- 15. JCI - LEAP2 changes with body mass and food intake in humans and mice [jci.org]
LEAP-2: A Novel Contender in the Type 2 Diabetes Therapeutic Arena
A Comparative Guide to a New Therapeutic Target
The landscape of type 2 diabetes (T2D) treatment is continually evolving, with a shift towards therapies that not only manage hyperglycemia but also address the underlying pathophysiology and associated comorbidities. In this context, Liver-expressed antimicrobial peptide 2 (LEAP-2) has emerged as a promising therapeutic target, offering a unique mechanism of action centered on the ghrelin system. This guide provides an objective comparison of this compound-based therapies with established alternatives, supported by experimental data, detailed methodologies, and visual representations of the key biological pathways.
The this compound Mechanism: A Counterbalance to Ghrelin's Metabolic Influence
This compound functions as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor (GHSR), the receptor for the "hunger hormone" ghrelin.[1][2][3] Ghrelin is known to stimulate appetite, increase adiposity, and elevate blood glucose levels.[4][5] By competitively binding to GHSR, this compound effectively blocks ghrelin's actions and reduces the receptor's constitutive (ghrelin-independent) activity.[4][6][7] This dual action makes this compound a compelling target for T2D, as it has the potential to concurrently improve glycemic control and promote weight loss.[8][9]
The interplay between ghrelin and this compound creates a dynamic regulatory system for energy balance and glucose homeostasis. In states of positive energy balance, such as after a meal, this compound levels rise, while ghrelin levels fall, collectively signaling satiety and promoting glucose utilization.[5] Conversely, during fasting, this compound levels decrease and ghrelin levels increase, stimulating hunger and conserving energy.[5] In individuals with obesity and T2D, this delicate balance is often disrupted, with elevated this compound levels potentially representing a compensatory mechanism against insulin resistance.[5][10]
Below is a diagram illustrating the signaling pathway of this compound and its interaction with the ghrelin receptor.
Performance of this compound in Preclinical and Clinical Studies
Experimental data from both animal models and human trials have demonstrated the therapeutic potential of this compound in the context of T2D.
Preclinical Evidence
In diabetic mouse models, administration of this compound has been shown to improve glucose tolerance and enhance glucose-stimulated insulin secretion (GSIS).[2][11] One study demonstrated that this compound treatment in a high-fat diet and streptozotocin-induced T2D mouse model led to a significant improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT).[11][12]
| Preclinical Study: this compound in a T2D Mouse Model [11][12] | |
| Model | High-fat diet/streptozotocin-induced T2D mice |
| Intervention | This compound (30 µg/kg daily) for 14 days |
| Key Findings | - Significantly improved glucose tolerance in IPGTT |
| - No significant effect on body weight in this model | |
| - Improved pancreatic islet morphology |
Clinical Evidence
The first human trial investigating the effects of exogenous this compound administration in healthy men demonstrated promising results.[13] Intravenous infusion of this compound was found to reduce postprandial glucose excursions and suppress ad libitum food intake.[13] The study also suggested that this compound has insulinotropic and anti-lipolytic activity.[14]
| Human Clinical Trial: this compound in Healthy Men [13] | |
| Participants | 20 healthy men |
| Intervention | Intravenous this compound infusion |
| Key Findings | - Lowered postprandial plasma glucose concentrations |
| - Decreased food intake during an ad libitum meal test | |
| - Increased insulin secretion and suppressed lipolysis during fasting | |
| Adverse Events | No adverse reactions were reported |
Comparison with Established Type 2 Diabetes Therapies
To validate this compound as a therapeutic target, it is essential to compare its potential efficacy and mechanism of action with current standard-of-care treatments for T2D.
| Therapeutic Class | Mechanism of Action | Reported HbA1c Reduction | Effect on Body Weight | Key Advantages | Key Disadvantages |
| This compound Analogs | GHSR antagonist and inverse agonist | Data from T2D patients not yet available | Reduction observed in preclinical and healthy human studies[13][15] | Dual mechanism for glycemic control and weight loss | Long-term safety and efficacy in T2D patients unknown |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) | Mimic the action of endogenous GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.[4][16] | ~1.0%[17] | Significant weight loss[4][17] | Proven cardiovascular benefits[16] | Gastrointestinal side effects (nausea, vomiting, diarrhea)[18] |
| SGLT-2 Inhibitors (e.g., Empagliflozin, Dapagliflozin) | Inhibit glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.[1][19] | ~0.5-1.0%[1] | Moderate weight loss[8] | Cardiovascular and renal protection[8][19] | Increased risk of genital and urinary tract infections[1] |
| DPP-4 Inhibitors (e.g., Sitagliptin, Linagliptin) | Inhibit the enzyme DPP-4, which degrades incretin hormones like GLP-1, thereby increasing their active levels.[18][20] | ~0.5-0.8%[18] | Weight neutral[18][21] | Generally well-tolerated with a low risk of hypoglycemia[18] | Modest efficacy, potential risk of heart failure and pancreatitis[22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vivo Glucose Tolerance Test (GTT) in Mice
This experiment assesses the ability of an organism to clear a glucose load from the bloodstream.
Protocol Steps:
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.[23][24]
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (t=0).[25]
-
Glucose Administration: A sterile solution of D-glucose (e.g., 200 mg/mL) is administered via intraperitoneal (IP) or oral gavage at a dose of 1-2 g/kg body weight.[23][25][26]
-
Blood Sampling: Blood samples are collected at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).[25]
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This in vitro assay measures the ability of pancreatic islets to secrete insulin in response to glucose.
Protocol Steps:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.2 mM glucose) to establish a baseline.[27]
-
Stimulation: Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) with or without the test compound (e.g., this compound).[27]
-
Supernatant Collection: After the stimulation period, the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.
-
Data Analysis: Insulin secretion in response to high glucose is compared between the control and treated groups.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic target for type 2 diabetes, with a unique mechanism of action that addresses both hyperglycemia and obesity.[8][9] Preclinical and early clinical data are encouraging, demonstrating its potential to improve glucose homeostasis and reduce food intake.[2][13] However, further research is needed to establish its long-term efficacy and safety profile in individuals with T2D.
Future studies should focus on:
-
Conducting large-scale clinical trials to evaluate the efficacy and safety of this compound analogs in patients with T2D.
-
Investigating the potential for combination therapies, for instance with GLP-1 receptor agonists, to achieve synergistic effects on glycemic control and weight loss.
-
Further elucidating the downstream signaling pathways of this compound to identify additional therapeutic targets.
The development of this compound-based therapies could provide a valuable new tool in the multifaceted management of type 2 diabetes, offering a unique approach to tackling this global health challenge.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Ghrelin-GHSR-LEAP2 system in the pathophysiology of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. GLP-1 receptor agonists in the treatment of type 2 diabetes – state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “A LEAP 2 conclusions? Targeting the ghrelin system to treat obesity and diabetes” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LEAP2 ameliorates high fat diet-impaired glucose tolerance and enhances glucose-stimulated insulin secretion from β cells through PPARγ signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LEAP2 reduces postprandial glucose excursions and ad libitum food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ghrelin and LEAP2: Their Interaction Effect on Appetite Regulation and the Alterations in Their Levels Following Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. ccjm.org [ccjm.org]
- 18. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 19. ccjm.org [ccjm.org]
- 20. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Efficacy and safety of DPP-4 inhibitors in patients with type 2 diabetes: Meta-analysis of placebo-controlled randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. protocols.io [protocols.io]
- 27. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
LEAP-2 Signaling: A Comparative Analysis Across Diverse Cell Types
A comprehensive guide for researchers, scientists, and drug development professionals on the differential signaling pathways of Liver-Expressed Antimicrobial Peptide 2 (LEAP-2). This document provides a comparative overview of this compound's mechanism of action, supported by experimental data and detailed methodologies.
Introduction
Initially identified for its antimicrobial properties, Liver-Expressed Antimicrobial Peptide 2 (this compound) has emerged as a critical endogenous regulator of metabolic and hormonal pathways.[1][2][3] It functions as a competitive antagonist and an inverse agonist of the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), also known as the ghrelin receptor.[1][4][5] By modulating the activity of this G protein-coupled receptor (GPCR), this compound counteracts the effects of ghrelin, a potent orexigenic hormone.[6][7] The physiological interplay between this compound and ghrelin is pivotal in regulating appetite, growth hormone (GH) secretion, and glucose homeostasis.[2][4] This guide delves into the nuanced signaling pathways of this compound across various cell types, presenting a comparative analysis to elucidate its multifaceted role in physiology and its potential as a therapeutic target.
Comparative Analysis of this compound Signaling Pathways
The cellular response to this compound is dictated by the specific G protein subtypes (Gαq, Gαs, Gαi) coupled to the GHS-R1a in different tissues, leading to distinct downstream signaling cascades.[1][5] The following sections and tables summarize the known this compound signaling pathways in key cell types.
Hypothalamic Neurons: Regulating Appetite
In the arcuate nucleus (ARC) of the hypothalamus, this compound plays a crucial role in appetite regulation by modulating the activity of two key neuronal populations: the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic Pro-opiomelanocortin (POMC) neurons.[1][8]
-
NPY/AgRP Neurons: Ghrelin stimulates these neurons to promote hunger via the Gαs-cAMP-PKA signaling pathway, leading to Ca2+ influx and neuronal depolarization.[1][5] this compound antagonizes this effect and can hyperpolarize NPY neurons, thereby suppressing appetite.[1][5]
-
POMC Neurons: this compound has been shown to increase the activity of these anorexigenic neurons, contributing to its appetite-suppressing effects.[8][9] Inhibition of POMC neurons can abolish the anorexigenic effect of this compound.[9]
| Cell Type | Receptor | G-Protein | Key Downstream Effectors | Functional Outcome |
| Hypothalamic NPY/AgRP Neurons | GHS-R1a | Gαs | ↓ cAMP, ↓ PKA, ↓ Ca2+ influx | Inhibition of neuronal activation, suppression of appetite.[1][5] |
| Hypothalamic POMC Neurons | GHS-R1a | - | ↑ Neuronal Activity | Suppression of appetite.[8][9] |
Pituitary Somatotrophs: Controlling Growth Hormone Secretion
The pituitary gland is a primary target for both ghrelin and this compound in the regulation of Growth Hormone (GH) release. Ghrelin stimulates GH secretion by activating the Gαq-PLC-IP3 pathway in pituitary somatotrophs.[1][5]
| Cell Type | Receptor | G-Protein | Key Downstream Effectors | Functional Outcome |
| Pituitary Somatotrophs | GHS-R1a | Gαq | ↓ PLC, ↓ IP3 | Inhibition of Growth Hormone (GH) secretion.[1][5] |
Pancreatic β-Cells: Modulating Insulin Release
In pancreatic islets, ghrelin inhibits glucose-stimulated insulin secretion (GSIS) through a Gαi-mediated pathway that leads to a decrease in cAMP levels.[1] this compound can counteract this inhibitory effect, thereby promoting insulin release.[1][10] Furthermore, some evidence suggests that this compound may directly enhance GSIS through a GHSR-PPARγ-Gck signaling axis.[11][12]
| Cell Type | Receptor | G-Protein | Key Downstream Effectors | Functional Outcome |
| Pancreatic β-Cells | GHS-R1a | Gαi | ↑ cAMP | Reversal of ghrelin-mediated inhibition of Glucose-Stimulated Insulin Secretion (GSIS).[1] |
| Pancreatic β-Cells | GHS-R1a | - | ↑ PPARγ, ↑ Gck, ↑ ATP, ↑ [Ca2+]i | Enhancement of Glucose-Stimulated Insulin Secretion (GSIS).[11][12] |
Hepatocytes: Influencing Liver Metabolism
The liver is the primary source of circulating this compound.[6][13] In hepatocytes, this compound is implicated in the regulation of lipid metabolism and fibrosis. It can antagonize ghrelin's effects on pathways like Gαs-cAMP-PKA and mTOR-PPARγ, which are involved in hepatocyte lipogenesis.[14] Additionally, this compound may influence hepatic fibrosis through the PI3K/Akt/mTOR signaling pathway.[12][15]
| Cell Type | Receptor | G-Protein | Key Downstream Effectors | Functional Outcome |
| Hepatocytes | GHS-R1a | Gαs | ↓ cAMP, ↓ PKA, ↓ mTOR, ↓ PPARγ | Reduction of hepatocyte lipogenesis and storage.[14] |
| Hepatocytes | - | - | ↑ PI3K/Akt/mTOR | Potential regulation of hepatic fibrosis.[12][15] |
Immune Cells and Neurons: Broader Physiological Roles
This compound's influence extends beyond metabolic regulation. In immune cells like macrophages, it can promote M1 polarization and the expression of pro-inflammatory cytokines.[16] In certain neuronal populations, this compound can modulate the interaction between GHS-R1a and other GPCRs, such as the Dopamine 2 Receptor (D2R), thereby affecting downstream signaling events like the activity of voltage-gated calcium channels (CaV2.2).[17][18][19]
| Cell Type | Receptor | G-Protein | Key Downstream Effectors | Functional Outcome |
| Immune Cells (e.g., Macrophages) | - | - | - | Promotion of M1 macrophage polarization, upregulation of pro-inflammatory cytokines.[16] |
| Neurons (co-expressing D2R) | GHS-R1a | Gq, Gi/o | Stabilizes inactive GHSR, alters GHSR-D2R interaction, modulates CaV2.2 channel activity. | Impairment of GHSR-D2R signaling crosstalk.[18][19][20] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions described, the following diagrams were generated using Graphviz (DOT language).
Caption: this compound signaling in hypothalamic neurons.
Caption: this compound signaling in pituitary and pancreatic cells.
Caption: this compound signaling pathways in hepatocytes.
Caption: General experimental workflow for studying this compound signaling.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for studying this compound signaling.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK293T) cells are commonly used for heterologous expression of GHS-R1a due to their low endogenous GPCR expression. For cell-type-specific studies, relevant cell lines such as MIN6 (pancreatic β-cell), Hepa1-6 (hepatocyte), or primary cultured neurons are utilized.[1][5]
-
Transfection: Cells are transiently transfected with a mammalian expression vector encoding human GHS-R1a using standard lipid-based transfection reagents (e.g., Lipofectamine). A mock transfection (empty vector) or non-transfected cells serve as controls. Expression is typically allowed to proceed for 24-48 hours post-transfection.
In Vitro Signaling Assays
-
cAMP Measurement: To assess Gαs or Gαi coupling, intracellular cAMP levels are measured. After treatment with this compound and/or ghrelin (often in the presence of a phosphodiesterase inhibitor like IBMX), cells are lysed, and cAMP concentrations are determined using competitive enzyme-linked immunosorbent assays (ELISA) or Förster resonance energy transfer (FRET)-based biosensors.
-
Inositol Phosphate (IP) Accumulation Assay: To measure Gαq activation, the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is quantified. This is typically performed using Homogeneous Time-Resolved Fluorescence (HTRF) assays. Cells are pre-incubated with a labeling reagent and then stimulated with ligands. The HTRF signal is proportional to the amount of IP1 produced.
-
Intracellular Calcium Mobilization: Changes in intracellular calcium concentration ([Ca2+]i) are monitored using fluorescent calcium indicators like Fura-2 AM or Fluo-4 AM. Transfected cells are loaded with the dye, and fluorescence is measured before and after the addition of this compound and/or ghrelin using a fluorescence plate reader or microscopy.
Functional Assays
-
Hormone Secretion Assays: To determine the effect on hormone release, primary cells (e.g., pituitary cells, pancreatic islets) or relevant cell lines are incubated with this compound and/or ghrelin under appropriate stimulation conditions (e.g., high glucose for insulin secretion). The supernatant is then collected, and the concentration of the secreted hormone (e.g., GH, insulin) is quantified by ELISA or radioimmunoassay (RIA).[10]
-
Electrophysiology: Whole-cell patch-clamp recordings are used to measure changes in membrane potential and ion channel currents in neurons or other excitable cells. This technique can directly assess the hyperpolarizing or depolarizing effects of this compound and its influence on ghrelin-induced neuronal activation.[1][19]
Gene Expression Analysis
-
Quantitative PCR (qPCR): To investigate the impact of this compound on the transcription of downstream target genes, cells are treated with this compound for a specified period. Total RNA is then extracted, reverse-transcribed into cDNA, and qPCR is performed using gene-specific primers for targets such as PPARγ and Gck in pancreatic β-cells.[11] Relative gene expression is calculated using the ΔΔCt method with a housekeeping gene for normalization.
Conclusion
This compound exhibits a remarkable diversity in its signaling mechanisms, contingent on the cellular context and the specific G-protein coupling of its receptor, GHS-R1a. From the intricate regulation of appetite in the hypothalamus to the fine-tuning of hormone secretion from the pituitary and pancreas, and the modulation of metabolic processes in the liver, this compound's actions are pleiotropic and physiologically significant. The comparative analysis presented in this guide underscores the importance of considering the specific cell type when investigating the biological effects of this compound. A thorough understanding of these differential pathways is paramount for the development of targeted therapeutic strategies for metabolic disorders such as obesity and diabetes. Further research into the less-explored signaling arms of this compound, particularly in immune and neuronal cells, will undoubtedly uncover new facets of its regulatory role.
References
- 1. Frontiers | this compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 2. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. Involvement of POMC neurons in LEAP2 regulation of food intake and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of POMC neurons in LEAP2 regulation of food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LEAP2 in Physiology—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LEAP2 ameliorates high fat diet-impaired glucose tolerance and enhances glucose-stimulated insulin secretion from β cells through PPARγ signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Antagonic effect of ghrelin and this compound on hepatic stellate cell activation and liver fibrosis in obesity-associated nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling [frontiersin.org]
- 20. LEAP2 Impairs the Capability of the Growth Hormone Secretagogue Receptor to Regulate the Dopamine 2 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LEAP-2: A Guide to Safe and Compliant Laboratory Practices
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for "LEAP-2," it is imperative to adopt a precautionary approach and manage it as a hazardous chemical waste. This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
When specific hazard information is unavailable for a research compound, best practices dictate treating it with a high degree of caution. A similar approach is recommended for compounds like Lp-PLA2-IN-14, where in the absence of a dedicated SDS, it is handled as a hazardous substance.[1] All waste materials containing this compound, including the pure compound, contaminated labware, and solutions, should be disposed of through an approved hazardous waste facility.[1]
Key Disposal Considerations
To facilitate a clear understanding of the necessary precautions and procedures, the following table summarizes the essential parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General laboratory safety guidelines[1] |
| Primary Disposal Route | Approved Hazardous Waste Disposal Plant | [1] |
| Aquatic Toxicity | Presumed Very Toxic to Aquatic Life | [1] |
| Container Type | Chemically compatible, sealed, and clearly labeled | University of Pennsylvania, Central Washington University[1] |
| Labeling Requirements | "Hazardous Waste", full chemical name, concentration, date | Daniels Health[1] |
| Storage | Designated Satellite Accumulation Area, away from incompatible materials | University of Pennsylvania, Central Washington University[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process to minimize risks. The following steps provide a clear workflow for laboratory personnel.
-
Personal Protective Equipment (PPE): Before handling any waste, it is crucial to wear appropriate PPE, which includes safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been confirmed.[1] It is important to keep solid waste, such as contaminated gloves and weigh boats, separate from liquid waste.[1]
-
Containerization: Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound.[1] For unused products, the original container, if in good condition, is often a suitable choice.[1] Ensure the container is tightly sealed to prevent any spills or vaporization.[1]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1] Include the full chemical name "this compound," its concentration, and the date the waste was generated.[1]
-
Storage: Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.[1] This area should be at or near the point of waste generation and under the control of laboratory personnel.[1] Secondary containment should be in place to capture any potential leaks.[1]
-
Disposal Request: Once the waste container is full or has reached the maximum storage time allowed by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Under no circumstances should any solution containing this compound be poured down the drain. [1]
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound as hazardous waste.
References
Personal protective equipment for handling LEAP-2
Essential Safety and Handling Guide for LEAP-2
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Liver-expressed antimicrobial peptide 2 (this compound).
This document provides crucial safety and logistical information for the handling of this compound, a peptide involved in the innate immune system with antimicrobial properties. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the product.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, appropriate personal protective equipment and engineering controls are necessary to minimize exposure and ensure a safe working environment.
| Equipment/Control | Specification | Purpose |
| Ventilation | Local exhaust ventilation or process enclosure | To keep airborne levels of the substance low. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant, impervious gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect personal clothing and skin. |
| Respiratory Protection | Use a respirator if ventilation is inadequate | To prevent inhalation of dust or aerosols. |
Storage and Handling Protocols
Proper storage and handling are critical for maintaining the stability and activity of this compound.
| Parameter | Guideline | Rationale |
| Storage Temperature (Lyophilized) | Store at -20°C to -80°C | To ensure long-term stability.[1][2] |
| Storage Temperature (Reconstituted) | Aliquot and store at -20°C to -80°C | To avoid repeated freeze-thaw cycles that can degrade the peptide.[1][3] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. | To prevent potential irritation or other health effects. |
| Hygiene | Wash hands thoroughly after handling. | To minimize the risk of exposure and contamination. |
| Reconstitution | Reconstitute in sterile, distilled water or other recommended solvent. | To ensure the peptide is properly dissolved for experimental use.[1] |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action must be taken.
| Situation | Procedure |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. |
| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container. |
| Large Spill | Use a shovel to put the material into a convenient waste disposal container. |
Disposal Plan
All waste materials should be disposed of in accordance with local, state, and federal regulations. As this compound is a peptide with biological activity, it should be treated as a biohazardous waste.
| Waste Type | Disposal Method |
| Unused this compound | Dispose of as biohazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazardous waste container.[4] |
| Liquid Waste (from experiments) | Decontaminate with an appropriate disinfectant (e.g., 10% bleach solution) before disposing down the drain, if local regulations permit.[5] |
Experimental Workflow: this compound Spill Response
The following diagram outlines the procedural steps for safely managing a spill of this compound powder in a laboratory setting.
Caption: Workflow for handling a this compound powder spill.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
